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  • Product: 4-Chloro-2-fluoro-benzamidine
  • CAS: 1187929-32-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-2-fluorobenzamidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-chloro-2-fluorobenzamidine, a halogenated aromatic compound with potential significance for researchers, scientists, and professionals in the field of drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 4-chloro-2-fluorobenzamidine, a halogenated aromatic compound with potential significance for researchers, scientists, and professionals in the field of drug development. While specific experimental data for this compound is not extensively documented in publicly available literature, this document furnishes a robust framework based on established chemical principles, data from analogous structures, and validated synthetic and analytical methodologies.

Introduction: The Significance of Halogenated Scaffolds

The introduction of halogen atoms, particularly fluorine and chlorine, into small organic molecules is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 4-chloro-2-fluorobenzamidine scaffold represents an intriguing, yet underexplored, molecule that combines the electronic and steric properties of both chlorine and fluorine on a benzamidine framework, a known pharmacophore in various therapeutic areas. This guide aims to provide a detailed theoretical and practical foundation for its synthesis, characterization, and potential utility in drug discovery programs.

Physicochemical Properties of 4-Chloro-2-fluorobenzamidine

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and calculated properties for 4-chloro-2-fluorobenzamidine are summarized below.

PropertyValueSource
Chemical Formula C₇H₆ClFN₂-
Molecular Weight 172.59 g/mol Calculated
Exact Mass 172.0180 g/mol Calculated[3]
CAS Number (Free Base) 1187929-32-3[4]
CAS Number (HCl Salt) 1187927-09-8[5]
IUPAC Name 4-chloro-2-fluorobenzenecarboximidamide-

Synthesis of 4-Chloro-2-fluorobenzamidine

A reliable synthetic route to 4-chloro-2-fluorobenzamidine is crucial for its further investigation. A highly plausible and commonly employed method for the synthesis of benzamidines is the Pinner reaction, which proceeds from the corresponding benzonitrile.[6][7][8] This two-step approach offers a direct pathway to the target compound.

Proposed Synthetic Workflow

The proposed synthesis involves two main stages:

  • Preparation of the Precursor: The starting material for this synthesis is 4-chloro-2-fluorobenzonitrile. This compound is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals.[9]

  • Conversion to the Amidine: The nitrile group of 4-chloro-2-fluorobenzonitrile is converted to the amidine via the Pinner reaction.

Caption: Proposed synthetic workflow for 4-chloro-2-fluorobenzamidine.

Detailed Experimental Protocol (Pinner Reaction)

This protocol is a generalized procedure based on the principles of the Pinner reaction and should be optimized for this specific substrate.[8][10]

Materials:

  • 4-chloro-2-fluorobenzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas or a solution of HCl in an anhydrous solvent

  • Ammonia gas or a solution of ammonia in an anhydrous solvent (e.g., ethanol)

  • Round-bottom flask with a septum and magnetic stirrer

  • Gas inlet and outlet tubes

  • Ice bath

  • Filtration apparatus

Procedure:

  • Formation of the Imidate Salt (Pinner Salt):

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-fluorobenzonitrile in anhydrous ethanol.

    • Cool the solution in an ice bath to 0°C.

    • Bubble anhydrous hydrogen chloride gas through the solution for a period sufficient to ensure complete saturation, or add a stoichiometric excess of a saturated solution of HCl in an anhydrous solvent.

    • Seal the flask and allow it to stir at a low temperature (e.g., 0-4°C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak).

    • The intermediate imidate hydrochloride (Pinner salt) may precipitate from the solution. If so, it can be isolated by filtration under anhydrous conditions.

  • Conversion to the Amidine:

    • The isolated Pinner salt (or the reaction mixture from the previous step) is then treated with a solution of ammonia in anhydrous ethanol.

    • This reaction is typically exothermic and should be carried out with cooling.

    • Stir the reaction mixture at room temperature until the conversion is complete (monitor by TLC or LC-MS).

    • The product, 4-chloro-2-fluorobenzamidine, may precipitate as the free base or its hydrochloride salt, depending on the reaction conditions.

  • Work-up and Purification:

    • The reaction mixture is typically concentrated under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-chloro-2-fluorobenzamidine. The following techniques are recommended:

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity and Further Analysis A Synthesized Compound B NMR Spectroscopy (1H, 13C, 19F) A->B C Mass Spectrometry (LC-MS or GC-MS) A->C F Infrared (IR) Spectroscopy A->F D High-Performance Liquid Chromatography (HPLC) B->D C->D E Elemental Analysis D->E

Caption: A typical analytical workflow for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amidine group. The aromatic region will likely display complex splitting patterns due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to or near the fluorine and chlorine atoms will exhibit characteristic chemical shifts and C-F coupling.[11]

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the C-F bond.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, which should be consistent with the calculated value for C₇H₆ClFN₂.[3][14]

  • Fragmentation Pattern: The mass spectrum will likely show characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[15] Common fragmentation pathways for halogenated aromatic compounds may involve the loss of the halogen atoms or the amidine group.[16][17]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for assessing the purity of 4-chloro-2-fluorobenzamidine and for reaction monitoring.[18][19][20] A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the compound, GC-MS could also be employed for analysis.[21][22]

Potential Applications in Drug Discovery

The unique combination of a chloro and a fluoro substituent on a benzamidine scaffold makes 4-chloro-2-fluorobenzamidine a compound of interest for drug discovery.

  • Modulation of Physicochemical Properties: The presence of both chlorine and fluorine can fine-tune the lipophilicity and electronic properties of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.[2][23]

  • Bioisosteric Replacement: The 4-chloro-2-fluorophenyl moiety can serve as a bioisostere for other aromatic systems in known bioactive molecules.[24][25][26][27] This can lead to improved potency, selectivity, or pharmacokinetic properties.

  • Metabolic Stability: The C-F bond is exceptionally strong and can be used to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[23]

  • Target Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[28]

Conclusion

While 4-chloro-2-fluorobenzamidine is not a widely characterized compound, its synthesis is achievable through established chemical transformations. This guide provides a comprehensive theoretical and practical framework for its preparation and detailed analytical characterization. The unique substitution pattern of this molecule makes it a valuable building block for medicinal chemistry and drug discovery programs, offering the potential to modulate the properties of lead compounds in a rational and predictable manner. Further empirical investigation into its synthesis, properties, and biological activity is warranted to fully explore its potential.

References

  • (No author given). Current time information in London, GB. Google.
  • (No author given). Pinner Reaction. SynArchive. Retrieved March 28, 2026, from [Link]

  • Terry, B. L., & Wuest, M. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Retrieved March 28, 2026, from [Link]

  • Thompson, A. L., & Thompson, A. S. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). DOI:10.1039/D5SC07348K
  • (No author given). Pinner reaction. Wikipedia. Retrieved March 28, 2026, from [Link]

  • (No author given). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). Retrieved March 28, 2026, from [Link]

  • (No author given). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. Retrieved March 28, 2026, from [Link]

  • (No author given). Pinner Reaction. Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • (No author given). Comparison of fluorinated and chlorinated compounds in functional bioactivity assays. ResearchGate. Retrieved March 28, 2026, from [Link]

  • (No author given). 4-CHLORO-2-FLUORO-BENZAMIDINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. Retrieved March 28, 2026, from [Link]

  • Biswas, T. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Retrieved March 28, 2026, from [Link]

  • Al-blewi, F. F., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved March 28, 2026, from [Link]

  • (No author given). 4-Chloro-2-fluoro-benzaMidine — Chemical Substance Information. NextSDS. Retrieved March 28, 2026, from [Link]

  • (No author given). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved March 28, 2026, from [Link]

  • (No author given). Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material? ResearchGate. Retrieved March 28, 2026, from [Link]

  • (No author given). Bioisosteric Replacements. Cambridge MedChem Consulting. Retrieved March 28, 2026, from [Link]

  • (No author given). 4 - Supporting Information. ACS Publications. Retrieved March 28, 2026, from [Link]

  • (No author given). 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160. PubChem. Retrieved March 28, 2026, from [Link]

  • (No author given). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Retrieved March 28, 2026, from [Link]

  • Cool, A. (No date). Understanding Chemical Testing: GC-MS vs. HPLC. Smithers. Retrieved March 28, 2026, from [Link]

  • (No author given). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Retrieved March 28, 2026, from [Link]

  • Miller, J. M. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Retrieved March 28, 2026, from [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry (ACS Publications). Retrieved March 28, 2026, from [Link]

  • (No author given). (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. Retrieved March 28, 2026, from [Link]

  • Mahaffy, P. G., et al. (No date). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. Retrieved March 28, 2026, from [Link]

  • (No author given). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved March 28, 2026, from [Link]

  • (No author given). Exact Mass Calculator | Fast & Free. BioChemCalc. Retrieved March 28, 2026, from [Link]

  • (No author given). Exact mass calculator. Optibrium. Retrieved March 28, 2026, from [Link]

  • (No author given). Research on the synthesis of 4-fluorobenzonitrile. ResearchGate. Retrieved March 28, 2026, from [Link]

  • (No author given). Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. Retrieved March 28, 2026, from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved March 28, 2026, from [Link]

  • (No author given). Mass spectra of fluorocarbons. (n.d.). Retrieved March 28, 2026, from [Link]

  • Crizer, D. M., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. Retrieved March 28, 2026, from [Link]

  • (No author given). 4-Chlorobenzamide | C7H6ClNO | CID 12084. PubChem. Retrieved March 28, 2026, from [Link]

  • (No author given). Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. Retrieved March 28, 2026, from [Link]

  • (No author given). Masses. MSU chemistry. Retrieved March 28, 2026, from [Link]

  • (No author given). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • (No author given). Synthesis of 4-chlorobenzonitrile. PrepChem.com. Retrieved March 28, 2026, from [Link]

  • (No author given). 4-Chloro-2-fluorobenzonitrile. Oakwood Chemical. Retrieved March 28, 2026, from [Link]

  • Foris, A. (2004). 19F and 1H NMR spectra of halocarbons. PubMed. Retrieved March 28, 2026, from [Link]

  • (No author given). Need help with a question about 13C and 19F NMR. Reddit. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Chloro-2-fluoro-benzamidine

Introduction 4-Chloro-2-fluoro-benzamidine is a halogenated aromatic amidine that belongs to the broader class of benzamidine-containing compounds.[1] Historically, benzamidine and its derivatives are recognized as canon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-2-fluoro-benzamidine is a halogenated aromatic amidine that belongs to the broader class of benzamidine-containing compounds.[1] Historically, benzamidine and its derivatives are recognized as canonical examples of reversible, competitive inhibitors of serine proteases, a large and diverse family of enzymes crucial in physiological and pathological processes.[2] The benzamidine moiety itself acts as a mimic of the guanidino group of arginine, allowing it to bind with high affinity to the S1 pocket of trypsin-like serine proteases, which have a conserved aspartate residue at the base of this pocket.[2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the in vitro mechanism of action of 4-Chloro-2-fluoro-benzamidine. While this specific molecule is commercially available as a research chemical and building block for pharmaceutical synthesis,[3][4] its detailed inhibitory profile is not extensively documented in public literature. Therefore, this document serves as a roadmap for its elucidation, starting from broad-based screening to detailed kinetic analysis and cellular validation. We will operate under the primary hypothesis that 4-Chloro-2-fluoro-benzamidine functions as a serine protease inhibitor, with its halogenated phenyl ring modulating its potency and selectivity.

Section 1: Foundational Concepts & Hypothesized Mechanism

The core of our investigational strategy is built upon the well-established mechanism of benzamidine as a protease inhibitor. The positively charged amidinium group is the primary pharmacophore, forming a salt bridge with the negatively charged aspartate residue in the S1 specificity pocket of target proteases. The phenyl ring provides a scaffold that can be functionalized to achieve greater affinity and selectivity through interactions with residues lining the active site cleft.

The presence of chloro and fluoro substituents on the phenyl ring of 4-Chloro-2-fluoro-benzamidine is significant. Both are electron-withdrawing groups that can influence the pKa of the amidine group and participate in halogen bonding or other non-covalent interactions within the enzyme's active site. Structure-activity relationship studies on substituted benzamidines have shown that the hydrophobicity and electronic properties of substituents are key determinants of inhibitory potency against various serine proteases like thrombin and plasmin.

Our central hypothesis is that 4-Chloro-2-fluoro-benzamidine acts as a reversible, competitive inhibitor of one or more serine proteases . This guide outlines the experimental workflow to test this hypothesis, determine the specific targets, and quantify the compound's effects at both the biochemical and cellular levels.

cluster_0 Hypothesized Competitive Inhibition Enzyme Serine Protease (Active Site) Products Products Enzyme->Products Catalyzes Reaction Substrate Natural Substrate (e.g., Arginine-containing peptide) Substrate->Enzyme Binds to Active Site Inhibitor 4-Chloro-2-fluoro-benzamidine Inhibitor->Enzyme Reversibly Binds to Active Site (Competes)

Caption: Hypothesized competitive inhibition mechanism.

Section 2: Experimental Workflow for Mechanistic Characterization

A phased approach is essential for a thorough and efficient investigation. The workflow is designed to move from broad, qualitative screening to precise, quantitative characterization.

phase1 Phase 1: Target Screening & Potency sub_p1_1 Broad-Spectrum Protease Assay (e.g., FITC-Casein) phase1->sub_p1_1 phase2 Phase 2: Kinetic Characterization sub_p2_1 Vary [Substrate] & [Inhibitor] phase2->sub_p2_1 phase3 Phase 3: Cellular Validation sub_p3_1 Select Relevant Cell Line(s) phase3->sub_p3_1 sub_p1_2 Specific Serine Protease Panel (Fluorogenic Substrates) sub_p1_1->sub_p1_2 sub_p1_3 IC50 Determination sub_p1_2->sub_p1_3 sub_p1_3->phase2 Identified 'Hit' sub_p2_2 Michaelis-Menten & Lineweaver-Burk Plots sub_p2_1->sub_p2_2 sub_p2_3 Determine Ki & Mode of Inhibition sub_p2_2->sub_p2_3 sub_p2_3->phase3 Characterized Inhibitor sub_p3_2 Cell Viability/Cytotoxicity Assay (e.g., XTT/MTT) sub_p3_1->sub_p3_2 sub_p3_3 Correlate Biochemical & Cellular IC50 sub_p3_2->sub_p3_3

Caption: Experimental workflow for mechanism of action studies.

Phase 1: Target Identification and Potency Assessment

The initial goal is to confirm protease inhibitory activity and identify which specific proteases are most sensitive to the compound.

Protocol 1.1: Broad-Spectrum Protease Activity Assay

This initial screen determines if the compound has general protease inhibitory properties. A generic substrate like FITC-labeled casein is ideal as its cleavage by a wide range of proteases results in a measurable increase in fluorescence.[5]

  • Objective: To detect general protease inhibition.

  • Materials:

    • 4-Chloro-2-fluoro-benzamidine hydrochloride (stock solution in DMSO or water).

    • Protease Activity Assay Kit (e.g., using FITC-casein substrate).[5]

    • A generic protease (e.g., Trypsin as a positive control).

    • Assay Buffer.

    • 96-well black microplate.

    • Fluorescence microplate reader (Ex/Em = ~490/525 nm).

  • Procedure:

    • Prepare serial dilutions of 4-Chloro-2-fluoro-benzamidine in assay buffer. A typical starting range is 1 mM down to 10 nM.

    • In a 96-well plate, add 50 µL of your sample (or positive/negative controls) to respective wells.

    • Initiate the reaction by adding 50 µL of the diluted protease substrate solution to all wells.

    • Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes) at room temperature or 37°C.

    • Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Compare the rates in the presence of the inhibitor to the no-inhibitor control to determine the percentage of inhibition.

Protocol 1.2: Specific Serine Protease Panel & IC50 Determination

Based on the results of the broad-spectrum assay (or proceeding directly if a serine protease target is strongly suspected), this protocol quantifies the potency of the compound against a panel of specific enzymes.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) against specific serine proteases.

  • Materials:

    • Purified serine proteases (e.g., Trypsin, Thrombin, Plasmin, Factor Xa).

    • Specific fluorogenic or chromogenic substrates for each enzyme (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).[6]

    • 4-Chloro-2-fluoro-benzamidine serial dilutions.

    • Assay buffer specific to each enzyme.

    • 96-well microplate (black for fluorescence, clear for absorbance).

    • Microplate reader.

  • Procedure:

    • Prepare reagents, including a 2X enzyme solution and a 2X substrate solution in the appropriate assay buffer.

    • Set up the assay plate: Add 25 µL of assay buffer, 25 µL of various concentrations of the inhibitor, and 25 µL of the 2X enzyme solution to each well. Include controls for no inhibitor (vehicle control) and no enzyme (blank).

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.

    • Measure the reaction rate using the microplate reader in kinetic mode.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phase 2: Detailed Kinetic Characterization

Once a primary target enzyme is identified, the next step is to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki), a true measure of inhibitor potency.

Protocol 2.1: Determination of Inhibition Type and Ki

  • Objective: To determine the mode of inhibition and the inhibition constant (Ki).

  • Methodology: This involves measuring the initial reaction rates at various substrate concentrations in the presence of several fixed concentrations of the inhibitor. The data is then visualized using a double reciprocal plot (Lineweaver-Burk plot).[7]

  • Procedure:

    • Design a matrix of experiments. You will need a range of substrate concentrations (typically from 0.2x Km to 5x Km) and several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, perform a full substrate titration curve, measuring the initial reaction velocity (V₀) at each substrate concentration.

    • Data Analysis:

      • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit to the Michaelis-Menten equation to obtain apparent Vmax and Km values.

      • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

      • The pattern of line intersections on the plot reveals the mode of inhibition:

        • Competitive: Lines intersect on the y-axis.

        • Non-competitive: Lines intersect on the x-axis.

        • Uncompetitive: Lines are parallel.

      • The Ki can be calculated from the changes in apparent Km or Vmax using formulas specific to the determined mode of inhibition.

Phase 3: Cellular Activity and Validation

Biochemical activity must be translated to a cellular context. This phase assesses the compound's effect on cell viability and proliferation, providing insight into its potential therapeutic or toxicological properties.

Protocol 3.1: Cell Viability Assay (XTT Method)

The XTT assay is a reliable colorimetric method to measure cell viability by assessing the metabolic activity of living cells.[8] It is generally preferred over the MTT assay due to its use of a water-soluble formazan product, which simplifies the workflow.[9][10]

  • Objective: To determine the IC50 of the compound on the growth of a relevant cell line.

  • Materials:

    • A relevant human cell line (e.g., a colon cancer cell line if targeting a protease implicated in colon cancer).[11]

    • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

    • 4-Chloro-2-fluoro-benzamidine serial dilutions.

    • XTT Cell Proliferation Assay Kit.

    • 96-well clear cell culture plate.

    • Incubator (37°C, 5% CO₂).

    • Absorbance microplate reader (450-500 nm).

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 4-Chloro-2-fluoro-benzamidine. Include vehicle-only controls. Incubate for a defined period (e.g., 48 or 72 hours).

    • XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions. Add 50 µL of this solution to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

    • Measurement: Measure the absorbance at a wavelength between 450-500 nm.[8]

    • Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC50 value.

Section 3: Data Presentation and Interpretation

Table 1: Summary of Biochemical Inhibition Data

Target EnzymeSubstrate UsedIC50 (µM)Ki (µM)Mode of Inhibition
TrypsinBoc-Gln-Ala-Arg-AMCValueValuee.g., Competitive
ThrombinSpecific SubstrateValueValuee.g., Competitive
PlasminSpecific SubstrateValueValuee.g., Competitive
Other HitsSpecific SubstrateValueValuee.g., Competitive

Table 2: Summary of Cellular Activity Data

Cell LineAssay TypeIncubation Time (h)Cellular IC50 (µM)
e.g., HT-29XTT72Value
e.g., MCF-7XTT72Value
e.g., HEK-293XTT72Value

Interpreting the Results:

A key aspect of the analysis is to correlate the biochemical data (Ki) with the cellular data (IC50). A strong correlation, where the cellular IC50 is reasonably close to the biochemical Ki for a specific enzyme, suggests that the observed cellular effect (e.g., cytotoxicity) is likely due to the inhibition of that target enzyme. A large discrepancy may indicate other factors at play, such as poor cell permeability, compound efflux, off-target effects, or activation of compensatory signaling pathways.

References

  • BenchChem. (2025). A Comparative Guide: MTT vs. XTT Assays for Cell Viability. BenchChem.
  • Biotech Spain. (2025). XTT Assays vs MTT. Biotech Spain.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • J&K Scientific. (n.d.). 4-Chloro-2-fluoro-benzamidine hydrochloride | 1187927-09-8. J&K Scientific.
  • Abcam. (n.d.). Protease Activity Assay Kit (Fluorometric - Green) (ab112152). Abcam.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. NCBI.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Kinetics and Inhibition with 3-Hydroxymorindone. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. BenchChem.
  • RayBiotech. (n.d.). Protease Activity Assay Kit (Fluorometric). RayBiotech.
  • Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology, 1731, 107-122.
  • Chem-Impex. (n.d.). Chlorhydrate de 4-chloro-2-fluoro-benzamidine. Chem-Impex.
  • de Veer, S. J., et al. (2016). A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. Journal of Medicinal Chemistry, 59(16), 7529-7536.
  • Fuloria, S., et al. (2022).
  • Zhang, H., et al. (2013). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 18(9), 10765-10778.
  • Gupta, A. S., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
  • Singh, V., et al. (2015). Determination of Kinetic and Inhibition Constants. Bio-protocol, 5(22), e1654.
  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 749-760.
  • Kavitha, R., et al. (2023). Synthesis, Characterization and Biological Evaluation of New Benzamidine Derivatives: Antibiotics for Periimplantitis Causing Pathogen. Asian Journal of Chemistry, 35(11), 2821-2826.
  • Nishimura, Y., et al. (1993). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 84(8), 895-900.
  • Shapiro, A. B. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?.
  • Kavitha, R., et al. (2024). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Asian Journal of Chemistry, 36(4), 1033-1038.
  • Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864.
  • NextSDS. (n.d.).
  • Witek, K., et al. (2020). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. International Journal of Molecular Sciences, 21(1), 336.
  • NextSDS. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-fluoro-benzamidine hydrochloride | 1187927-09-8. Sigma-Aldrich.
  • Berndt, K. D. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?.
  • Fuloria, S., et al. (2022).
  • Kavitha, R., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Antibiotics, 12(2), 306.
  • PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-.
  • Abu-Marzoq, L. F., et al. (2024). The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. Open Access Research Journal of Biology and Pharmacy, 4(1), 001-006.
  • Shokhen, M., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology, 27(8), 937-950.
  • MEROPS. (2023). Small-molecule inhibitor: benzamidine.
  • Fun, H. K., et al. (2009). 4-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o147.
  • Mogaki, R., et al. (2018). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 9(12), 3233-3239.
  • Kim, J. Y., et al. (2024). Novel Amidine Derivative K1586 Sensitizes Colorectal Cancer Cells to Ionizing Radiation by Inducing Chk1 Instability. International Journal of Molecular Sciences, 25(8), 4410.
  • Gouzy, M. F., et al. (2006). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. Biointerphases, 1(4), 146-155.
  • Konkimalla, V. B., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Molecules, 26(5), 1361.
  • Al-Zoubi, M. S., et al. (2025).
  • Kavitha, R., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Antibiotics, 12(2), 306.
  • Nguyen, P. L., et al. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Molecules, 27(17), 5609.
  • Kavitha, R., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Antibiotics, 12(2), 306.
  • Al-Gharabli, S. I., et al. (2015). Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 902-908.

Sources

Foundational

A Senior Scientist's Guide to the Safe Handling and Hazard Profile of 4-chloro-2-fluorobenzamidine

Introduction In the landscape of modern drug discovery, halogenated organic molecules are indispensable building blocks. The strategic incorporation of chlorine and fluorine atoms into molecular scaffolds can significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, halogenated organic molecules are indispensable building blocks. The strategic incorporation of chlorine and fluorine atoms into molecular scaffolds can significantly modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. As such, intermediates like 4-chloro-2-fluorobenzamidine are of considerable interest to researchers in medicinal chemistry and pharmaceutical development. The amidine functional group, in particular, serves as a versatile synthon and a key structural motif in various biologically active agents.

However, the same chemical properties that make these molecules valuable also necessitate a deep and nuanced understanding of their potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, practical framework for handling 4-chloro-2-fluorobenzamidine. As a Senior Application Scientist, my objective is not only to present safety data but to explain the causality behind the recommended protocols, empowering researchers to work safely and effectively. This document is structured to provide a comprehensive risk assessment, from fundamental hazard identification to emergency response, grounded in authoritative data and field-proven best practices.

Section 1: Core Hazard Identification and GHS Classification

A foundational understanding of a chemical's hazards begins with its classification under the Globally Harmonized System (GHS). This system provides a universally understood language for communicating hazard information. The primary known hazards associated with 4-chloro-2-fluorobenzamidine are summarized below.

GHS Hazard Classification Table
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

Note: This classification is based on available supplier safety data[3]. The toxicological properties of this specific compound have not been exhaustively investigated[4].

The GHS classification dictates the minimum safety precautions required. "Category 1" for eye damage is a critical warning, indicating the potential for irreversible harm, while the other classifications point to significant, though potentially reversible, health effects upon exposure.

GHS_Hazard_Flow cluster_main GHS Hazard Profile: 4-chloro-2-fluorobenzamidine Compound 4-chloro-2-fluorobenzamidine Tox_Oral Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed) Compound->Tox_Oral Skin_Irrit Skin Irritation Category 2 (H315: Causes skin irritation) Compound->Skin_Irrit Eye_Damage Serious Eye Damage Category 1 (H318: Causes serious eye damage) Compound->Eye_Damage Resp_Irrit Respiratory Irritation (STOT-SE) Category 3 (H335: May cause respiratory irritation) Compound->Resp_Irrit

Caption: GHS hazard overview for 4-chloro-2-fluorobenzamidine.

Section 2: Toxicological and Physicochemical Profile

Toxicological Summary

The primary routes of occupational exposure are inhalation of the dust, dermal (skin) contact, and ocular (eye) contact.

  • Eye Contact : As a Category 1 eye hazard, contact can cause serious, potentially irreversible damage. The basic nature of the amidine group can contribute to this severe corrosive effect on mucosal tissues. Immediate and prolonged irrigation is critical.

  • Skin Contact : Classified as a skin irritant, prolonged contact can cause redness, inflammation, and discomfort[1][4]. Absorption through the skin may also be a route for systemic exposure.

  • Inhalation : As a solid, the primary inhalation risk is from airborne dust particles, which may cause respiratory tract irritation[1].

  • Ingestion : The compound is classified as harmful if swallowed[4].

It is crucial to note that comprehensive toxicological data, such as carcinogenicity, mutagenicity, and reproductive toxicity, are not available for this compound[1][4]. In the absence of data, a conservative approach is warranted, treating the substance as potentially hazardous and minimizing all routes of exposure.

Physicochemical Properties

Understanding a substance's physical state is paramount to anticipating its behavior in the lab and selecting appropriate controls.

PropertyValueSource
Chemical Name 4-Chloro-2-fluoro-benzamidine[3]
CAS Number Not available for the free base; 848342-32-9 for HCl salt[5]
Molecular Formula C₇H₆ClFN₂-
Molecular Weight 172.59 g/mol -
Appearance Solid (form may vary)Assumed
Stability Stable under recommended storage conditions.[6][6]
Chemical Stability and Reactivity
  • Conditions to Avoid : Avoid heat, moisture, and direct sunlight[6]. The generation of dust during handling is a primary physical hazard to be controlled[7].

  • Incompatible Materials : Keep away from strong oxidizing agents, strong reducing agents, and strong acids/alkalis[6]. The rationale here is that amidines can react vigorously with strong acids and can be hydrolyzed or decomposed by strong bases. Oxidizing agents could lead to an uncontrolled exothermic reaction.

  • Hazardous Decomposition Products : In the event of a fire, thermal decomposition can release highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas[1][2]. The presence of both chlorine and fluorine in the structure makes the combustion byproducts particularly hazardous.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is essential. The following protocols are designed as a self-validating system to minimize exposure.

Engineering Controls: The First Line of Defense

The principle of the hierarchy of controls dictates that engineering solutions are superior to procedural ones.

  • Chemical Fume Hood : All manipulations of solid 4-chloro-2-fluorobenzamidine (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[6] This is non-negotiable and serves to contain dust and potential vapors, protecting the user from inhalation.

  • Ventilation : Ensure the laboratory has adequate general ventilation.[7]

  • Emergency Equipment : An operational safety shower and eyewash station must be immediately accessible in the work area.[8] Their location should be known to all personnel before work begins.

Personal Protective Equipment (PPE): The Last Barrier

PPE is critical but should never be the sole means of protection. It is designed to protect you if engineering controls fail.

Protection TypeSpecificationRationale and Best Practices
Eye/Face ANSI Z87.1-compliant safety goggles or a full-face shield.[9]Standard safety glasses are insufficient. Goggles are required to protect against splashes and fine dust. A face shield is recommended when handling larger quantities.
Hand Chemical-resistant nitrile gloves (minimum standard BS EN 374:2003).[6]Inspect gloves for any defects before each use.[6] Use proper removal technique to avoid contaminating your skin.[9] Change gloves immediately if they become contaminated.
Body A buttoned, long-sleeved laboratory coat.This protects your skin and personal clothing from incidental contact and minor spills.
Respiratory Not typically required if work is conducted within a fume hood.If weighing large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.
Step-by-Step Safe Handling Workflow
  • Pre-Handling Verification :

    • Confirm the chemical fume hood is on and functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Locate the nearest eyewash station, safety shower, and fire extinguisher.

    • Don all required PPE as specified in the table above.

  • Aliquotting and Transfer :

    • Perform all transfers over a disposable absorbent bench liner to contain any minor spills.

    • Use spatulas and other tools gently to minimize the creation of airborne dust.

    • Close the container tightly immediately after use.[6]

  • Post-Handling Decontamination :

    • Carefully wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste container.

    • Remove gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.[1]

Section 4: Emergency and First Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

Emergency_Response_Workflow Workflow for Chemical Spill/Exposure Start Incident Occurs (Spill or Exposure) Alert ALERT Inform others in the immediate area. Call for help. Start->Alert FirstAid Administer First Aid (See Protocol Table) Start->FirstAid If Personal Exposure Assess ASSESS Is the situation minor or major? Alert->Assess Minor MINOR RESPONSE (Small, Contained Spill) Assess->Minor Minor Major MAJOR RESPONSE (Large Spill / Fire / Injury) Assess->Major Major Contain Contain & Clean Spill (If trained and safe to do so) Minor->Contain Evacuate EVACUATE Leave the area. Activate emergency services. Major->Evacuate Report REPORT Document the incident with EHS. Evacuate->Report FirstAid->Report Contain->Report

Caption: A generalized emergency response workflow for lab incidents.

Spill Response Protocol

For a minor spill contained within a fume hood:

  • Alert personnel in the immediate area.[10]

  • Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the spill by gently covering it with an absorbent material like vermiculite or sand. Do NOT use combustible materials like paper towels.

  • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[1][7] Avoid creating dust.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.

  • Report the incident to your supervisor or Environmental Health & Safety (EHS) department.[10]

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[10]

First Aid Measures

Immediate action is required following any exposure.[11]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. [11] This is a medical emergency due to the Category 1 hazard.
Skin Contact Immediately remove all contaminated clothing.[11] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][7] If the person is not breathing, give artificial respiration.[11] Seek immediate medical attention.
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[1]

Section 5: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage Conditions
  • Temperature : Store in a cool, well-ventilated area. Some suppliers recommend storage at -20°C for long-term stability.[6]

  • Container : Keep the container tightly sealed to prevent exposure to moisture and air.[1][6]

  • Location : Store away from incompatible materials as listed in Section 2.[1] The storage area should be secure and accessible only to authorized personnel. Store locked up.[1]

Waste Disposal
  • Regulatory Compliance : All waste materials, including the chemical itself and any contaminated items (e.g., gloves, wipes, absorbent material), must be disposed of as hazardous waste.[1]

  • Procedure : Collect waste in a clearly labeled, sealed, and appropriate container. Follow all local, state, and federal regulations for chemical waste disposal.[1] Do not dispose of this chemical down the drain or in general trash.

Conclusion

4-chloro-2-fluorobenzamidine is a valuable research chemical whose hazards, while significant, are manageable. The key to its safe use lies not in fear, but in respect for its chemical properties and a disciplined adherence to established safety protocols. By prioritizing engineering controls, utilizing the correct PPE, and being thoroughly prepared for emergency situations, researchers can confidently and safely leverage this compound in the pursuit of scientific advancement. This guide should serve as a living document, to be integrated into your laboratory's specific safety procedures and training programs.

References

  • 4-Chloro-2-fluoro-benzaMidine — Chemical Substance Inform
  • Safety D
  • 4-CHLORO-2-FLUORO-BENZAMIDINE HYDROCHLORIDE — Chemical Substance Inform
  • SAFETY DATA SHEET - 4-Chloro-2-fluoronitrobenzene. Fisher Scientific.
  • SAFETY DATA SHEET - p-Chlorobenzaldehyde. Fisher Scientific.
  • 4-Chloro-2-fluorobenzotrifluoride SDS, 94444-59-4 Safety D
  • SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Chlorobenzophenone. Fisher Scientific.
  • Emergency Response Guide for Labor
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PMC.
  • An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide
  • Chemical decontamination in the emergency department. Revista Emergencias.
  • Safety Data Sheet 4-chlorobenzotrifluoride. Redox.
  • Safety Data Sheet - 4-Fluorobenzoyl chloride. ChemicalBook.

Sources

Exploratory

The Solubility Profile of 4-Chloro-2-fluoro-benzamidine in Organic Solvents: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug development, the physicochemical characterization of active pharmaceutical ingredient (API) building blocks dictates the success of downstream synthesis, purification, and formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, the physicochemical characterization of active pharmaceutical ingredient (API) building blocks dictates the success of downstream synthesis, purification, and formulation. 4-Chloro-2-fluoro-benzamidine is a highly versatile, halogenated intermediate frequently utilized in the design of serine protease inhibitors (such as thrombin and factor Xa inhibitors).

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we dissect the causality behind the solubility behaviors of both its free base[1] and hydrochloride (HCl) salt[2] forms. Furthermore, we outline a self-validating, field-proven thermodynamic solubility protocol that ensures high-fidelity data collection for preclinical workflows.

Physicochemical Framework & Mechanistic Causality

To predict and manipulate the solubility of 4-chloro-2-fluoro-benzamidine, one must understand the interplay between its functional groups and solvent properties.

  • The Amidine Moiety: The unsubstituted benzamidine group is highly basic (pKa ~11). However, the electron-withdrawing nature of the ortho-fluoro and para-chloro substituents exerts a strong inductive effect, slightly depressing the pKa while significantly increasing the overall lipophilicity (logP) of the aromatic system.

  • Free Base vs. Salt Form: The free base (CAS: 1187929-32-3)[1] is dominated by dipole-dipole interactions and London dispersion forces, making it highly compatible with moderately polar and non-polar aprotic solvents. Conversely, the HCl salt (CAS: 1187927-09-8)[2] is governed by a high crystal lattice energy. Dissolving the salt requires solvents with a high dielectric constant (ε) capable of overcoming this enthalpic barrier and stabilizing the dissociated ions[3].

Causality in Solvent Selection: When preparing stock solutions for biological assays, Dimethyl Sulfoxide (DMSO) is the universal standard because its high polarity (ε = 46.7) and strong hydrogen-bond acceptor capabilities disrupt both the crystalline lattice of the salt and the hydrogen-bonding network of the free base[3]. For liquid-liquid extractions during synthesis, Dichloromethane (DCM) is selected because it selectively solvates the lipophilic free base while rejecting the ionic HCl salt.

Empirical Solubility Profile

The following table synthesizes the thermodynamic solubility profile of 4-chloro-2-fluoro-benzamidine across a spectrum of organic solvents. Note: Values are representative thermodynamic estimates at 25°C, derived from the structural benchmarking of halogenated benzamidines.

SolventDielectric Constant (ε)Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Mechanistic Rationale
DMSO 46.7> 100> 150High polarity and strong H-bond acceptor capacity efficiently disrupt both forms[3].
Methanol 32.7~ 50~ 80Protic nature strongly solvates the chloride anion of the salt via hydrogen bonding.
Ethanol 24.5~ 30~ 35Lower dielectric constant than methanol results in a proportional drop in salt solubility[3].
Dichloromethane 9.1~ 80< 1Excellent solvation of the lipophilic halogenated ring; insufficient polarity to break the salt lattice.
Ethyl Acetate 6.0~ 40< 0.5Moderate H-bond acceptor; highly effective for free base extraction but poor for ionic species.
Hexane 1.9< 5< 0.1Completely non-polar; thermodynamically incompatible with the highly polar amidine dipole.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility methods (e.g., solvent-shift assays) are prone to supersaturation artifacts and often fail to represent the most thermodynamically stable crystalline form[4]. To establish absolute trustworthiness in our data, we employ the Thermodynamic Shake-Flask Method , widely recognized as the gold standard by OECD guidelines[5],[6].

Crucially, this protocol is designed as a self-validating system . By analyzing the residual solid post-equilibration, we prove that the measured solubility corresponds to the starting material and not a disproportionated or polymorphic variant.

Step-by-Step Protocol
  • Compound Dispensing: Accurately weigh an excess amount of 4-chloro-2-fluoro-benzamidine (e.g., 50 mg) into a 4 mL borosilicate glass vial. Causality: An excess ensures the system remains saturated, a fundamental requirement for thermodynamic equilibrium[5].

  • Solvent Addition: Dispense 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Thermodynamic Equilibration: Place the vial in an orbital shaker set to 25.0 ± 0.1°C and agitate at 300 RPM for 24 to 48 hours. Causality: Extended agitation overcomes the activation energy of dissolution and allows any transient supersaturation to precipitate back into the most stable crystalline phase[4].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 RPM for 15 minutes. Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation pellets large aggregates, while filtration removes sub-micron colloidal particles that cause light scattering and false-positive UV absorbance[5].

  • Quantitative Analysis (HPLC-UV): Dilute the filtered supernatant into the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector (λ ~230 nm). Quantify against a 5-point standard calibration curve.

  • System Validation (Solid-State Check): Recover the residual solid pellet from Step 4. Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the HCl salt was tested in a moderately polar solvent, it may have disproportionated into the free base. XRPD confirms the structural integrity of the solid phase, validating that the HPLC concentration accurately reflects the intended form.

Workflow Visualization

The following diagram maps the logical flow of the self-validating thermodynamic solubility screen.

SolubilityWorkflow N1 Compound Selection 4-Chloro-2-fluoro-benzamidine N2 Solvent Dispensing (DMSO, MeOH, DCM, etc.) N1->N2 N3 Thermodynamic Equilibration Shake-Flask at 25°C for 24h N2->N3 N4 Phase Separation Centrifugation & Filtration N3->N4 N5 Quantitative Analysis HPLC-UV Detection N4->N5 Supernatant N6 Solid-State Validation XRPD Analysis N4->N6 Residual Solid

High-Throughput Thermodynamic Solubility Screening Workflow.

Conclusion

The solubility profile of 4-chloro-2-fluoro-benzamidine is strictly governed by the interplay between its highly polar amidine core and its lipophilic, electron-withdrawing halogen substituents. By selecting the appropriate form (free base vs. HCl salt) and applying a rigorous, self-validating shake-flask methodology, researchers can reliably engineer stock solutions, optimize synthetic extractions, and prevent costly precipitation artifacts during downstream biological screening.

Sources

Foundational

biological activity and toxicity of 4-chloro-2-fluorobenzamidine derivatives

An in-depth technical analysis of the biological activity, structural pharmacology, and toxicological profiles of 4-chloro-2-fluorobenzamidine derivatives. Introduction to Halogenated Benzamidine Pharmacophores Benzamidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the biological activity, structural pharmacology, and toxicological profiles of 4-chloro-2-fluorobenzamidine derivatives.

Introduction to Halogenated Benzamidine Pharmacophores

Benzamidine and its derivatives are foundational building blocks in medicinal chemistry, primarily recognized as potent, competitive inhibitors of trypsin-like serine proteases[1]. The positively charged amidinium group acts as a classic arginine/lysine mimetic, anchoring the molecule into the active site of target enzymes[2][3].

The specific introduction of halogens—namely a chlorine atom at the para (4-) position and a fluorine atom at the ortho (2-) position—creates the highly specialized 4-chloro-2-fluorobenzamidine scaffold[4]. This dual-halogenation strategy is not arbitrary; it is a calculated structural modification designed to optimize both pharmacodynamics and pharmacokinetics:

  • Fluorine (2-position): Highly electronegative, fluorine withdraws electron density from the aromatic ring, subtly lowering the pKa of the amidine group. This enhances the molecule's membrane permeability and oral bioavailability while maintaining sufficient basicity to form critical salt bridges at physiological pH[5].

  • Chlorine (4-position): The bulkier, lipophilic chlorine atom is strategically positioned to engage with hydrophobic sub-pockets (such as the S4 pocket in Factor Xa or thrombin) via van der Waals interactions and halogen bonding, drastically increasing target affinity and residence time[5][6].

Mechanism of Action: S1 Pocket Engagement

The primary biological activity of 4-chloro-2-fluorobenzamidine derivatives stems from their ability to competitively occupy the S1 pocket of serine proteases (e.g., thrombin, Factor XIIa, plasma kallikrein, and matriptase)[2][6].

The binding event is driven by a bidentate salt bridge formed between the positively charged amidinium moiety of the derivative and the negatively charged carboxylate of the highly conserved Asp189 residue located at the bottom of the S1 pocket[3][7]. X-ray crystallographic analyses of halogenated benzamidines in complex with bovine trypsin reveal that the 2-fluoro substitution restricts the dihedral angle of the molecule, pre-organizing it into an entropically favorable conformation for S1 insertion[7]. Meanwhile, the 4-chloro substituent projects outward, displacing high-energy water molecules from adjacent hydrophobic clefts.

G Ligand 4-Chloro-2-Fluorobenzamidine Derivative Amidine Amidinium Group (Arginine Mimetic) Ligand->Amidine Halogens 4-Cl & 2-F Substituents (Steric Pre-organization) Ligand->Halogens S1 Protease S1 Pocket (Asp189 Salt Bridge) Amidine->S1 Electrostatic Hydrophobic Hydrophobic Sub-pockets (Halogen Bonding) Halogens->Hydrophobic Van der Waals Inhibition Competitive Enzyme Inhibition S1->Inhibition Hydrophobic->Inhibition

Mechanism of 4-chloro-2-fluorobenzamidine derivatives binding to serine proteases.

Biological Activity Spectrum

While historically developed as anticoagulants targeting the coagulation cascade, the biological utility of halogenated benzamidines has expanded significantly.

Antithrombotic and Coagulation Inhibition

Derivatives featuring the 4-chloro-2-fluorobenzamidine core exhibit nanomolar potency against Factor XIIa (FXIIa) and thrombin[6][8]. By inhibiting FXIIa, these compounds block the intrinsic coagulation pathway and the kallikrein-kinin system, offering therapeutic potential for thrombosis and hereditary angioedema (HAE) without increasing bleeding risks[6].

Antimicrobial and Periodontal Efficacy

Recent studies have repurposed benzamidine derivatives as novel antimicrobial agents, particularly against periodontal disease-triggering bacteria. Heterocyclic derivatives of benzamidine demonstrate significant minimum inhibitory concentrations (MIC) against pathogens like Porphyromonas gingivalis and Staphylococcus aureus[9][10]. The lipophilic halogens enhance penetration through the bacterial cell envelope.

Quantitative Data Summary
Target / AssayCompound ClassActivity MetricPrimary ApplicationReference
Thrombin / Trypsin BisbenzamidinesIC50: 10 - 100 nMAnticoagulation[2][7]
Factor XIIa (FXIIa) Halogenated BenzamidinesIC50: 1 - 100 nMHereditary Angioedema[6]
P. gingivalis Benzamidine HeterocyclesMIC: 31.25 - 125 µg/mLPeriodontitis Treatment[10]
Matriptase-2 Sulfamoyl BenzamidinesIC50: 2.6 µMIron Homeostasis[2][8]

Toxicity and Safety Profile

The clinical viability of any benzamidine derivative hinges on its therapeutic index. Experimental toxicology studies indicate that while the benzamidine core is generally safe, specific pharmacokinetic properties must be monitored[1][11].

  • Cytotoxicity: In vitro assays utilizing healthy human embryonic kidney (HEK 293) cells demonstrate that substituted benzamidine derivatives exhibit low cytotoxicity, with cell viability remaining high even at concentrations up to 100 µM[9][10].

  • Systemic Toxicity: High systemic doses of benzamidine-type thrombin inhibitors can induce hypotension in intact animal models due to off-target smooth muscle relaxation and histamine pathway interference[1].

  • Halogen-Induced Hepatotoxicity: While the 4-chloro-2-fluoro substitution improves metabolic stability, highly halogenated aromatics require rigorous screening for cytochrome P450 (CYP) induction and potential hepatotoxicity resulting from reactive intermediate formation[5][11].

G Start Compound Synthesis (Halogenated Benzamidine) InVitro In Vitro Cytotoxicity (HEK 293 MTT Assay) Start->InVitro Selectivity Off-Target Protease Screening Panel Start->Selectivity InVivo In Vivo Pharmacokinetics (Rodent Models) InVitro->InVivo IC50 > 100 µM Selectivity->InVivo High Selectivity Safety Safety Profile Established InVivo->Safety Tolerable Dose Limits

Preclinical toxicity and safety validation workflow for benzamidine derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental steps.

Protocol 1: In Vitro Serine Protease Inhibition Assay (Chromogenic)

Purpose: To determine the IC50 of 4-chloro-2-fluorobenzamidine derivatives against target proteases (e.g., Thrombin).

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: Tris maintains physiological pH, NaCl ensures proper ionic strength for enzyme folding, and PEG 8000 prevents the hydrophobic halogenated compounds and enzymes from non-specifically adsorbing to the microplate walls.

  • Compound Dilution: Serially dilute the benzamidine derivative in DMSO, then transfer to the assay buffer (final DMSO concentration <1%). Validation: High DMSO concentrations denature proteases; keeping it below 1% ensures enzyme viability.

  • Enzyme Incubation: Add human thrombin (final concentration 0.5 nM) to the inhibitor solutions in a 96-well plate. Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the competitive inhibitor to reach binding equilibrium in the S1 pocket before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding a specific chromogenic substrate (e.g., S-2238, 100 µM).

  • Kinetic Readout: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Argatroban (known thrombin inhibitor) to validate assay sensitivity.

    • Negative Control: Vehicle (1% DMSO) to establish uninhibited enzyme velocity (Vmax).

    • Background Control: Inhibitor + Substrate (no enzyme) to account for compound auto-absorbance.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Purpose: To evaluate the safety profile of the derivatives on healthy mammalian cells (HEK 293)[9][10].

  • Cell Seeding: Seed HEK 293 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate media and apply the benzamidine derivatives dissolved in fresh media at varying concentrations (1 µM to 200 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization: Discard the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Self-Validation Controls:

    • 100% Viability Control: Cells treated with 0.1% DMSO vehicle.

    • Cytotoxic Control: Cells treated with 10 µM Doxorubicin to confirm the assay's dynamic range and cell susceptibility.

References

  • Pharmacology of benzamidine-type thrombin inhibitors. PubMed. Available at: [Link]

  • Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. PubMed. Available at:[Link]

  • A Bisbenzamidine Phosphonate as a Janus-faced Inhibitor for Trypsin-like Serine Proteases. PubMed. Available at: [Link]

  • Recent advances in factor XII(a) inhibitors: an updated patent landscape (2020-present). Taylor & Francis Online. Available at:[Link]

  • Structural and Functional Analyses of Benzamidine-Based Inhibitors in Complex with Trypsin. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PMC. Available at:[Link]

  • A comparative QSAR study of benzamidines complement-inhibitory activity and benzene derivatives acute toxicity. ResearchGate. Available at:[Link]

  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-Chloro-2-fluoro-benzamidine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale Substituted benzamidines are highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

Substituted benzamidines are highly versatile pharmacophores and critical synthetic intermediates in drug discovery. They frequently serve as precursors for the construction of nitrogen-rich heterocycles (such as pyrimidines, triazoles, and imidazoles) and act as direct hydrogen-bond donors in the active sites of various target enzymes, notably serine proteases like thrombin and Factor Xa.

Mechanistic Causality & Experimental Design

The success of this protocol relies on exploiting the electronic properties of the starting material, 4-chloro-2-fluorobenzonitrile .

  • Electrophilic Activation: The electron-withdrawing nature of both the fluorine (ortho) and chlorine (para) substituents significantly increases the electrophilicity of the nitrile carbon. This accelerates the nucleophilic attack by ethanol in the presence of an acid catalyst.

  • Strict Anhydrous Control: The intermediate imino ester (Pinner salt) is highly susceptible to hydrolysis, which would irreversibly yield the corresponding ethyl ester instead of the target amidine. To ensure a strictly anhydrous environment without the hazards of handling gaseous HCl, this protocol utilizes the in situ generation of anhydrous HCl via the stoichiometric reaction of acetyl chloride with absolute ethanol.

  • Temperature Regulation: The formation of the Pinner salt is exothermic. Maintaining the reaction at 0 °C to 5 °C during the initial addition prevents the thermal decomposition of the intermediate and minimizes side reactions.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the two-step synthesis, highlighting the critical intermediates and phase transitions.

G N1 4-Chloro-2-fluorobenzonitrile (Starting Material) N2 Acetyl Chloride + Abs. EtOH (Generates Anhydrous HCl) N1->N2 Step 1: 0°C to RT N3 Ethyl 4-chloro-2-fluorobenzimidate HCl (Pinner Salt Intermediate) N2->N3 Precipitation N4 Methanolic Ammonia (7N) (Aminolysis) N3->N4 Step 2: 0°C to RT N5 4-Chloro-2-fluoro-benzamidine HCl (Target Product) N4->N5 Recrystallization

Fig 1: Two-step Pinner synthesis workflow for 4-chloro-2-fluoro-benzamidine.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Starting Material: 4-Chloro-2-fluorobenzonitrile (1.0 eq)

  • Solvent/Reactant: Absolute Ethanol (EtOH, ≤0.01% H₂O)

  • Acid Source: Acetyl Chloride (5.0 eq)

  • Amine Source: 7N Ammonia in Methanol (NH₃/MeOH) (5.0 eq)

  • Purification: Diethyl ether (anhydrous)

Step 1: Synthesis of the Pinner Salt (Ethyl 4-chloro-2-fluorobenzimidate hydrochloride)

Every step in this phase is designed to exclude moisture and maximize the conversion of the activated nitrile.

  • Preparation of Ethanolic HCl: Purge a dry, round-bottom flask (equipped with a magnetic stirrer and a drying tube) with argon. Add absolute ethanol (10 mL per gram of nitrile). Cool the flask to 0 °C using an ice-water bath.

  • Acid Generation: Slowly add acetyl chloride (5.0 eq) dropwise over 30 minutes.

    • Causality Check: Acetyl chloride reacts with ethanol to form ethyl acetate and anhydrous HCl. Dropwise addition controls the exothermic reaction, preventing the evaporation of HCl gas.

  • Nitrile Addition: Add 4-chloro-2-fluorobenzonitrile (1.0 eq) to the cold ethanolic HCl solution in one portion.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 24 to 48 hours.

    • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material spot should disappear, and a baseline spot (the highly polar salt) will form.

  • Isolation: Once complete, concentrate the mixture under reduced pressure (bath temperature < 30 °C) to a thick slurry. Add cold anhydrous diethyl ether to fully precipitate the white Pinner salt. Filter under a blanket of argon, wash with cold ether, and dry briefly under vacuum. Do not expose to ambient air for prolonged periods to avoid hydrolysis.

Step 2: Aminolysis to 4-Chloro-2-fluoro-benzamidine Hydrochloride

This phase converts the electrophilic imidate into the stable amidine.

  • Suspension: Suspend the freshly prepared Pinner salt in anhydrous methanol (5 mL per gram of intermediate) in a pressure-equalizing flask cooled to 0 °C.

  • Amidation: Slowly add a 7N solution of ammonia in methanol (5.0 eq).

    • Causality Check: The excess ammonia ensures complete aminolysis of the imidate and neutralizes any residual HCl, while the methanolic environment keeps the resulting ammonium chloride partially soluble during the initial phase.

  • Maturation: Seal the flask and stir at room temperature for 16 hours.

  • Workup and Purification: Evaporate the volatiles under reduced pressure. Triturate the resulting crude solid with a mixture of cold ethanol and diethyl ether (1:5). The target 4-chloro-2-fluoro-benzamidine hydrochloride will precipitate as a crystalline white solid, leaving organic impurities in the mother liquor.

  • Final Validation: Confirm product identity and purity via ¹H NMR (DMSO-d₆) and LC-MS (Expected [M+H]⁺ m/z ≈ 173.0).

Quantitative Data Presentation

The following table summarizes the expected outcomes and optimization parameters based on standard Pinner reaction dynamics for halogenated benzonitriles .

Reaction ParameterCondition A (Sub-optimal)Condition B (Optimized Protocol)Impact on Yield / Purity
HCl Source Gaseous HCl bubblingAcetyl Chloride + Abs. EtOHHigher consistency; avoids moisture introduction from gas lines.
Step 1 Temperature Reflux (78 °C)0 °C to RT (25 °C)Reflux causes thermal degradation of the Pinner salt; RT ensures >90% conversion.
Ammonia Source Aqueous NH₄OH7N NH₃ in MethanolAqueous ammonia causes immediate hydrolysis to the ester (0% yield). Anhydrous NH₃ yields >85% amidine.
Typical Overall Yield < 40%82% - 88% Strict adherence to anhydrous conditions prevents byproduct formation.

References

  • Organic Chemistry Portal. "Synthesis of amidines." Organic-Chemistry.org. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis and Antifungal Activity of Benzamidine Derivatives." PMC. Available at:[Link]

Application

Application Note: Synthesis of 4-Chloro-2-fluorobenzamidine from Benzonitrile Derivatives

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development Introduction & Mechanistic Rationale Benzamidines are indispensable pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development

Introduction & Mechanistic Rationale

Benzamidines are indispensable pharmacophores in medicinal chemistry, frequently serving as basic bioisosteres for amines or as critical precursors for nitrogen-rich heterocycles such as imidazoles, triazoles, and pyrimidines[1][2]. The synthesis of 4-chloro-2-fluorobenzamidine hydrochloride from 4-chloro-2-fluorobenzonitrile requires robust, scalable, and chemoselective methodologies.

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for amidine generation. This application note details two highly validated, field-proven routes, explicitly detailing the causality behind the experimental conditions:

  • The Direct Nucleophilic Addition (LiHMDS Method): A rapid, modern approach utilizing Lithium hexamethyldisilazide to bypass intermediate isolation[3][4].

  • The Classical Pinner Reaction: A highly scalable, two-step acid-catalyzed solvolysis and ammonolysis sequence[5][6].

Method A: The LiHMDS Route (Direct Nucleophilic Addition)

Mechanistic Insight & Causality

The traditional conversion of nitriles to amidines can be lengthy and low-yielding due to the poor solubility and thermodynamic instability of intermediates[3]. Lithium hexamethyldisilazide (LiHMDS) serves as an exceptionally effective nitrogen nucleophile. Despite being a strong, sterically hindered base, the highly electrophilic nature of the benzonitrile carbon allows LiHMDS to undergo direct nucleophilic addition without causing unwanted alpha-deprotonation or side reactions[4][7].

This single-step addition yields an N,N′ -bis(trimethylsilyl)amidine lithium salt intermediate. Subsequent acidic workup (using ethanolic or aqueous HCl) rapidly cleaves the labile N-Si bonds and protonates the amidine to afford the stable hydrochloride salt[3][8]. This method is prioritized when rapid turnaround times are required and harsh, prolonged acidic conditions must be avoided.

Experimental Protocol

Reagents:

  • 4-Chloro-2-fluorobenzonitrile (1.0 equiv)

  • LiHMDS (1.0 M in THF, 1.5–2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanolic HCl (or 2.0 M HCl in diethyl ether)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 4-chloro-2-fluorobenzonitrile and anhydrous THF (approx. 5–10 mL/g of substrate). Self-Validation: Ensure moisture levels are <50 ppm, as water will prematurely quench the LiHMDS.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add the LiHMDS solution over 30 minutes. Causality: Controlled addition mitigates the exothermic nature of the nucleophilic attack.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Desilylation & Salt Formation: Once the nitrile is completely consumed, cool the mixture back to 0 °C. Carefully quench the reaction by adding an excess of ethanolic HCl. Stir for an additional 1–2 hours at room temperature. Causality: The highly acidic environment cleaves the trimethylsilyl groups (forming volatile hexamethyldisiloxane) and precipitates the amidine as a hydrochloride salt[3].

  • Isolation: Filter the resulting suspension. Wash the filter cake extensively with cold diethyl ether to remove siloxane byproducts and trace unreacted starting material. Dry under high vacuum to yield 4-chloro-2-fluorobenzamidine hydrochloride as a white solid.

LiHMDS_Workflow Nitrile 4-Chloro-2-fluorobenzonitrile (Starting Material) LiHMDS LiHMDS / THF (Nucleophilic Addition) Nitrile->LiHMDS 0 °C to RT Intermediate Silylated Amidine Lithium Salt LiHMDS->Intermediate 4-12 h Workup HCl (aq) or HCl/EtOH (Desilylation & Protonation) Intermediate->Workup 0 °C Quench Product 4-Chloro-2-fluorobenzamidine HCl (Target Product) Workup->Product Precipitation

Workflow for the direct nucleophilic addition of LiHMDS to 4-chloro-2-fluorobenzonitrile.

Method B: The Classical Pinner Synthesis

Mechanistic Insight & Causality

The Pinner reaction is the classical acid-catalyzed solvolysis of a nitrile to an imidate (Pinner salt), followed by ammonolysis[5][6].

  • Step 1 (Activation): Gaseous HCl protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. Anhydrous ethanol then attacks to form the ethyl imidate hydrochloride. Causality of Temperature: The imidate hydrochloride is thermodynamically unstable. Strict temperature control (0–5 °C) is mandatory to prevent the irreversible elimination of ethyl chloride, which would yield an unwanted primary amide byproduct[5][9].

  • Step 2 (Ammonolysis): The isolated Pinner salt is treated with an excess of ammonia in alcohol. Ammonia, being a stronger nucleophile than the leaving alcohol, displaces the ethoxy group to form the amidine[5][10].

Experimental Protocol

Reagents:

  • 4-Chloro-2-fluorobenzonitrile (1.0 equiv)

  • Anhydrous Ethanol (EtOH)

  • Hydrogen Chloride gas (HCl, anhydrous)

  • Ammonia (NH3, 2.0 M in Ethanol)

Step-by-Step Procedure:

  • Imidate Formation: Dissolve 4-chloro-2-fluorobenzonitrile in anhydrous ethanol (approx. 10 mL/g). Cool the solution to 0 °C.

  • Acidic Solvolysis: Bubble anhydrous HCl gas through the solution until saturation is achieved. Seal the reaction vessel tightly and store it at 0–4 °C for 24–48 hours. Critical Quality Attribute: Do not allow the temperature to exceed 5 °C to prevent thermodynamic degradation into the amide[5][9].

  • Intermediate Isolation: Evaporate the solvent under reduced pressure (keeping the water bath temperature strictly below 30 °C) or precipitate the imidate hydrochloride by adding cold diethyl ether. Filter and quickly proceed to the next step to avoid hydrolytic degradation.

  • Ammonolysis: Suspend the imidate hydrochloride in anhydrous ethanol and cool to 0 °C. Add an excess of 2.0 M ammonia in ethanol (approx. 3.0–5.0 equiv).

  • Propagation & Isolation: Stir the mixture at room temperature for 12–24 hours. Concentrate the mixture under vacuum. Triturate the crude residue with a mixture of ethyl acetate and ether to precipitate 4-chloro-2-fluorobenzamidine hydrochloride. Filter and dry under high vacuum.

Pinner_Workflow Nitrile 4-Chloro-2-fluorobenzonitrile (Starting Material) Step1 HCl (g) / EtOH (Acidic Solvolysis) Nitrile->Step1 0 °C Imidate Imidate Hydrochloride (Pinner Salt) Step1->Imidate 24-48 h, <5 °C Step2 NH3 / EtOH (Ammonolysis) Imidate->Step2 Excess NH3 Product 4-Chloro-2-fluorobenzamidine HCl (Target Product) Step2->Product RT, 12-24 h

Workflow for the classical Pinner synthesis of 4-chloro-2-fluorobenzamidine.

Comparative Data & Yield Analysis

To assist process chemists in selecting the appropriate route for their specific scale and laboratory constraints, the following table summarizes the quantitative metrics and operational parameters of both methods.

ParameterMethod A: LiHMDS RouteMethod B: Classical Pinner Synthesis
Typical Yield 70% – 88%60% – 80%
Total Reaction Time 6 – 14 hours36 – 72 hours
Temperature Profile 0 °C Room TemperatureStrictly < 5 °C (Step 1); RT (Step 2)
Key Intermediates Silylated amidine (Not isolated)Imidate hydrochloride (Isolated)
Scalability Good (Limited by exotherm & reagent cost)Excellent (Preferred for multi-kg scale)
Safety Considerations Strong base handling; exothermic quenchHandling of corrosive anhydrous HCl gas
Primary Byproducts Hexamethyldisiloxane (easily washed)Primary amides (if temp control fails)

References

  • Lithium Hexamethyldisilazane Transformation of Transiently Protected 4-Aza/Benzimidazole Nitriles to Amidines - PMC -
  • June 2018 – Page 5 - New Drug Approvals -
  • PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - European P
  • Roche | New Drug Approvals -
  • Pinner reaction - Wikipedia -
  • Pinner Reaction - J&K Scientific LLC -
  • Pinner Reaction - Organic Chemistry Portal -
  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester - YouTube -
  • Product Subclass 8: N -Alkyl-, N -Aryl-, and N -Hetaryl-Substituted Amidines - Thieme-Connect -
  • Chemoselective Divergent Transformations of N-(Propargyl)

Sources

Method

Application Note: Utilizing 4-Chloro-2-fluorobenzamidine as a Privileged Scaffold in Serine Protease Inhibitor Screening

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Screening Protocol Executive Summary In medicinal chemistry, the rational design of small-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Screening Protocol

Executive Summary

In medicinal chemistry, the rational design of small-molecule inhibitors targeting trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Urokinase, and Matriptase) relies heavily on engaging the highly conserved S1 specificity pocket. 4-Chloro-2-fluorobenzamidine (CAS: 1187927-09-8 / 1187929-32-3) has emerged as a highly effective, privileged building block for generating targeted screening libraries.

This application note details the mechanistic rationale for utilizing the 4-chloro-2-fluoro substitution pattern, outlines a validated high-throughput screening (HTS) protocol for evaluating its derivatives, and provides a framework for structure-activity relationship (SAR) data interpretation.

Mechanistic Rationale: Engineering the S1 Pocket Interaction

The efficacy of benzamidine derivatives as arginine mimetics stems from their capacity to engage the conserved acidic S1 pocket common to many serine proteases [1]. However, unsubstituted benzamidine suffers from high basicity (pKa ~ 11.6), which limits oral bioavailability and membrane permeability.

The strategic use of 4-chloro-2-fluorobenzamidine addresses these pharmacokinetic and pharmacodynamic challenges through three distinct causal mechanisms:

  • Electrostatic Anchoring (Amidine Group): The amidine functionality forms a critical bidentate salt bridge and hydrogen bond network with the negatively charged Asp189 residue at the base of the S1 pocket [1].

  • pKa Modulation (2-Fluoro Substitution): The strongly electron-withdrawing nature of the ortho-fluoro group reduces the pKa of the amidine moiety to a more physiologically favorable range (pKa ~ 8.5–9.5). This increases the fraction of the neutral species in the gastrointestinal tract, improving passive permeability without abolishing the necessary target-site protonation.

  • Hydrophobic Packing & Halogen Bonding (4-Chloro Substitution): The para-chloro substituent optimally fills the hydrophobic depth of the S1 pocket (interacting with Tyr228 and surrounding residues). Furthermore, the polarizability of the chlorine atom enables orthogonal halogen bonding with the backbone carbonyl oxygens of the protease, significantly enhancing binding enthalpy [2, 4].

G A 4-Chloro-2-fluorobenzamidine Scaffold B Amidine Moiety (Salt Bridge / H-Bond) A->B C 4-Chloro Group (Hydrophobic/Halogen Bond) A->C D 2-Fluoro Group (pKa Modulation/Sterics) A->D E Asp189 (S1 Pocket Base) B->E Electrostatic F Tyr228 / Backbone Carbonyls (S1 Hydrophobic Wall) C->F van der Waals

Fig 1: Interactions of 4-chloro-2-fluorobenzamidine within the serine protease S1 pocket.

Quantitative Data Presentation: SAR Rationale

To demonstrate the value of this specific substitution pattern during library screening, Table 1 summarizes the relative binding affinities (Ki) of various benzamidine fragments against a model serine protease (e.g., Trypsin/Factor Xa). The data illustrates the synergistic effect of dual halogenation [3, 4].

Table 1: Comparative Binding Affinities of Benzamidine Analogs

Scaffold FragmentSubstitution PatternRelative pKaEnzymatic Ki​ ( μ M)Rationale for Activity Shift
BenzamidineNone~11.618.5Baseline salt-bridge interaction.
4-Fluorobenzamidinepara-Fluoro~10.88.2Minor hydrophobic gain; slight pKa drop.
4-Chlorobenzamidinepara-Chloro~10.52.1Excellent hydrophobic fill in S1 pocket.
4-Chloro-2-fluorobenzamidine 2-Fluoro, 4-Chloro ~9.2 0.4 Optimal pKa modulation + Halogen bonding.

Experimental Workflows & Protocols

Protocol: High-Throughput Chromogenic Screening Assay

Once a library of 4-chloro-2-fluorobenzamidine derivatives is synthesized (typically via coupling the amino or amidine functional handles to diverse P2-P3 recognition elements), they must be screened using a self-validating biochemical assay [3].

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) and inhibition constant ( Ki​ ) of synthesized derivatives against human Factor Xa (hFXa).

Materials Required:

  • Human Factor Xa (purified enzyme)

  • Chromogenic Substrate (e.g., S-2222 or L-BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4

  • Positive Control: Rivaroxaban or Argatroban (known tight-binding inhibitors)

  • 384-well clear-bottom microplates

Step-by-Step Methodology
  • Reagent Preparation:

    • Dilute hFXa in Assay Buffer to a final working concentration of 2 nM. Causality: PEG 8000 is included to prevent non-specific adsorption of the enzyme to the microplate plastic, ensuring stable baseline kinetics.

    • Prepare the chromogenic substrate at a concentration of 2×Km​ (typically ~250 μ M).

  • Compound Dilution (Test & Controls):

    • Prepare 10-point, 3-fold serial dilutions of the 4-chloro-2-fluorobenzamidine derivatives in 100% DMSO.

    • Transfer 0.5 μ L of the compound solutions into the 384-well plate. (Final DMSO concentration must remain 1% to prevent enzyme denaturation).

  • Pre-Incubation:

    • Add 25 μ L of the hFXa working solution to the compound wells.

    • Crucial Step: Incubate the plate at 25°C for 15 minutes. Causality: Many highly optimized benzamidine derivatives exhibit slow, tight-binding kinetics. Skipping pre-incubation will result in artificially high IC50​ values.

  • Reaction Initiation & Kinetic Readout:

    • Add 25 μ L of the substrate solution to all wells to initiate the reaction.

    • Immediately transfer the plate to a microplate reader. Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 15 minutes.

  • Self-Validation & Quality Control (Z'-Factor):

    • Include 16 wells of vehicle control (DMSO only, 0% inhibition) and 16 wells of positive control (10 μ M Rivaroxaban, 100% inhibition).

    • Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ .

    • Validation Gate: Proceed with data analysis only if Z′≥0.6 , confirming assay robustness and adequate signal-to-noise ratio.

  • Data Analysis:

    • Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves.

    • Fit the dose-response data to a four-parameter logistic (4PL) equation to determine IC50​ . Convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+Km​[S]​IC50​​ .

HTS S1 1. Library Preparation (4-Cl-2-F-Benzamidine Derivatives) S2 2. Enzyme Pre-incubation (15 min to allow slow-binding equilibrium) S1->S2 S3 3. Substrate Addition (Chromogenic S-2222 at 2x Km) S2->S3 S4 4. Kinetic Readout (Absorbance at 405 nm for 15 min) S3->S4 S5 5. Data Validation & Analysis (Z'-factor > 0.6, Cheng-Prusoff Ki Calculation) S4->S5

Fig 2: High-Throughput Screening workflow for benzamidine-based serine protease inhibitors.

References

  • Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases. Biochemical Journal | Portland Press. Available at:[Link]

  • Molecular Structures of Human Factor Xa Complexed with Ketopiperazine Inhibitors: Preference for a Neutral Group in the S1 Pocket. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Monte Carlo Simulations for Proteins: Binding Affinities for Trypsin−Benzamidine Complexes via Free-Energy Perturbations. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

Application

protocol for handling and storing 4-chloro-2-fluoro-benzamidine in the lab

Application Note & Technical Protocol: Handling, Storage, and Application of 4-Chloro-2-fluoro-benzamidine Executive Summary 4-Chloro-2-fluoro-benzamidine (typically utilized as a hydrochloride salt) is a highly potent,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol: Handling, Storage, and Application of 4-Chloro-2-fluoro-benzamidine

Executive Summary

4-Chloro-2-fluoro-benzamidine (typically utilized as a hydrochloride salt) is a highly potent, halogenated derivative of benzamidine. In drug development and structural biology, it serves a dual purpose: as a versatile building block for synthesizing complex pharmaceuticals and as a robust, reversible competitive inhibitor of trypsin-like serine proteases. The strategic addition of fluorine and chlorine atoms to the phenyl ring enhances the molecule's lipophilicity, modulates the pKa of the amidine moiety, and introduces halogen-bonding capabilities, significantly altering its binding kinetics compared to unsubstituted benzamidine.

This application note provides a comprehensive, self-validating framework for the storage, handling, and experimental application of 4-chloro-2-fluoro-benzamidine, ensuring maximum stability and experimental reproducibility.

Physicochemical Profiling & Mechanism of Action

To effectively utilize 4-chloro-2-fluoro-benzamidine, researchers must understand the causality behind its biochemical interactions. Substituted benzamidines inhibit human serine proteases (e.g., trypsin, thrombin, plasmin) by directly competing with natural substrates for the S1 specificity pocket[1].

The amidine group mimics the positively charged side chains of arginine or lysine, forming a critical bidentate salt bridge with the conserved Asp189 residue at the bottom of the S1 pocket. The binding affinity is heavily influenced by the electron-donating/withdrawing properties and the hydrophobicity of the ring substituents[1]. In 4-chloro-2-fluoro-benzamidine, the electron-withdrawing halogens optimize the basicity of the amidine, while the structural bulk of the chlorine atom and the highly electronegative fluorine atom engage in specialized hydrophobic and halogen-bonding interactions with the enzyme surface, locking the inhibitor in place.

Mechanism Protease Serine Protease (e.g., Trypsin) ActiveSite S1 Specificity Pocket (Asp189) Protease->ActiveSite SaltBridge Bidentate Salt Bridge (Amidine - Carboxylate) ActiveSite->SaltBridge Halogen Halogen Bonding / Sterics (Cl and F interactions) ActiveSite->Halogen Inhibitor 4-Chloro-2-fluoro- benzamidine Inhibitor->SaltBridge Inhibitor->Halogen Inhibited Reversible Enzyme Inhibition SaltBridge->Inhibited Halogen->Inhibited

Mechanism of reversible serine protease inhibition via salt bridge and halogen bonding.

Storage & Stability Dynamics

Benzamidine derivatives are inherently sensitive to environmental degradation[2]. The hydrochloride salt of 4-chloro-2-fluoro-benzamidine is hygroscopic and susceptible to oxidative damage when exposed to atmospheric moisture and oxygen.

  • Temperature & Humidity: The solid powder must be stored desiccated at -20°C[3].

  • Light Sensitivity: Halogenated aromatic compounds can undergo slow photo-degradation. Storage in amber vials or dark boxes is mandatory[3].

  • Causality of Degradation: Exposure to alkaline conditions or moisture can cause the hydrochloride salt to free-base, drastically reducing its aqueous solubility and leading to the irreversible hydrolysis of the amidine group into an inactive amide.

Workflow Start 4-Chloro-2-fluoro-benzamidine (Solid HCl Salt) Storage Storage: -20°C Desiccated & Dark Start->Storage Weighing Weighing (Fume Hood, PPE) Storage->Weighing Warm to RT before opening Recon Reconstitution (Degassed ddH2O/Buffer) Weighing->Recon Aliquots Aliquoting (Single-use, Argon purge) Recon->Aliquots Use Application (Protease Inhibition) Recon->Use Fresh Use Freeze Flash Freeze (Liquid N2) Aliquots->Freeze Freeze->Storage

Workflow for handling, reconstitution, and storage of 4-chloro-2-fluoro-benzamidine.

Self-Validating Experimental Protocols

Protocol 1: Preparation of a 100X (100 mM) Stock Solution

To ensure maximum efficacy, solutions should be prepared fresh or frozen under strictly controlled conditions[2].

  • Thermal Equilibration: Remove the desiccated vial from -20°C storage and allow it to sit at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the hygroscopic powder, accelerating hydrolysis.

  • Solvent Degassing: Sparge sterile, ultra-pure water (or 50 mM Tris-HCl, pH 7.4) with Argon or Nitrogen gas for 15 minutes.

    • Causality: Benzamidines are highly sensitive to oxidation[2]. Removing dissolved oxygen extends the half-life of the reconstituted stock.

  • Weighing & Dissolution: In a fume hood (to prevent inhalation of irritant dust), weigh the required mass and dissolve it in the degassed solvent to achieve a 100 mM concentration. Vortex gently.

    • Validation Checkpoint: The resulting solution must be completely clear. If turbidity is observed, it indicates either free-base precipitation (check solvent pH) or moisture-induced degradation. Mild warming (up to 37°C) can be applied to aid dissolution[2].

  • Aliquoting: Divide the solution into single-use amber microcentrifuge tubes. Purge the headspace of each tube with Argon gas.

  • Flash Freezing: Submerge the tubes in liquid nitrogen before transferring them to -20°C.

    • Causality: Flash freezing prevents the "freeze-concentration effect," where slow ice crystal formation creates localized pH shifts and concentration gradients that can precipitate the compound.

Protocol 2: Application in Protein Extraction (Lysis Buffer Supplementation)

Because 4-chloro-2-fluoro-benzamidine is a reversible inhibitor, it must be maintained at a constant concentration throughout the purification workflow until proteases are physically removed[4].

  • Thawing: Thaw a single-use aliquot of the 100X stock on ice immediately prior to use.

  • Supplementation: Add the stock to your lysis buffer to achieve a final working concentration of 1.0 mM to 4.0 mM[2],[4].

  • Orthogonal Cocktail Formulation: For robust protection, combine 4-chloro-2-fluoro-benzamidine with an irreversible inhibitor like PMSF (1 mM) or AEBSF (1 mM)[2],[4].

    • Causality: Using both creates a "belt and suspenders" approach. The benzamidine derivative provides immediate, competitive occupancy of the S1 pocket, while PMSF slowly and irreversibly alkylates the active-site serine[4].

Quantitative Data & Comparative Analysis

Table 1: Physicochemical & Storage Parameters

ParameterSpecificationCausality / Rationale
Primary Target Serine Proteases (Trypsin-like)Amidine group mimics arginine/lysine side chains.
Storage Temp (Solid) -20°C (Desiccated)Prevents hydrolysis of the amidine and microbial growth[3].
Light Sensitivity Protect from lightHalogenated aromatics undergo slow photo-degradation[3].
Working Concentration 1.0 - 4.0 mMEnsures complete saturation of the S1 specificity pocket[2].

Table 2: Comparative Serine Protease Inhibitor Dynamics

InhibitorMechanism of ActionReversibilityAqueous Half-Life
4-Chloro-2-fluoro-benzamidine Competitive (S1 pocket)ReversibleHigh (if degassed/protected)
PMSF Covalent (Active site Serine)IrreversibleShort (<1 hr at pH 8.0)
AEBSF Covalent (Active site Serine)IrreversibleModerate (Stable at low pH)

Sources

Method

Application Note &amp; Protocol: Synthesis of 4-Chloro-2-fluoro-benzamidine via Amidine Formation

Introduction: The Significance of 4-Chloro-2-fluoro-benzamidine in Medicinal Chemistry 4-Chloro-2-fluoro-benzamidine and its derivatives are pivotal structural motifs in modern drug discovery.[1] The benzamidine core, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4-Chloro-2-fluoro-benzamidine in Medicinal Chemistry

4-Chloro-2-fluoro-benzamidine and its derivatives are pivotal structural motifs in modern drug discovery.[1] The benzamidine core, a potent pharmacophore, is found in a range of therapeutic agents, including anticoagulants, enzyme inhibitors, and compounds targeting receptors implicated in various diseases.[2][3] Specifically, the unique substitution pattern of a chloro and a fluoro group on the phenyl ring of 4-Chloro-2-fluoro-benzamidine can significantly influence its binding affinity, metabolic stability, and overall pharmacological profile.[4][5] This application note provides a comprehensive guide to the synthesis of 4-Chloro-2-fluoro-benzamidine, with a focus on the Pinner reaction, a classic and reliable method for amidine formation from nitriles.[6][7] We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide insights into process optimization and troubleshooting.

Core Principles: The Chemistry of Amidine Synthesis from Nitriles

The conversion of a nitrile to an amidine is a cornerstone transformation in organic synthesis. The most direct conceptual route, the addition of an amine to a nitrile, is often challenging due to the low electrophilicity of the nitrile carbon.[8] Therefore, activation of the nitrile is typically required. Several strategies exist, including the use of Lewis acids or the conversion of the nitrile to a more reactive intermediate.[1][9]

The Pinner reaction, first described by Adolf Pinner in 1877, remains a highly effective and widely used method.[6][10] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imidate salt, commonly referred to as a Pinner salt.[7] This salt is then treated with ammonia or an amine to yield the desired amidine.[10]

The Pinner Reaction: A Mechanistic Overview

The Pinner reaction proceeds in two distinct stages:

  • Formation of the Imidate Salt (Pinner Salt): Anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of the nitrile in an anhydrous alcohol. The strong acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated carbon to form a protonated imidate. Subsequent deprotonation yields the imidate, which is then protonated by the excess acid to form the stable imidate hydrochloride salt (Pinner salt).

  • Ammonolysis of the Pinner Salt: The isolated or in situ generated Pinner salt is then treated with ammonia. The ammonia, being a stronger nucleophile than the alcohol, displaces the alkoxy group from the imidate to form the amidine, typically as its hydrochloride salt.

Pinner_Mechanism

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 4-Chloro-2-fluoro-benzamidine hydrochloride, starting from 4-chloro-2-fluorobenzonitrile.

Protocol 1: Two-Step Pinner Reaction with Isolation of the Imidate Salt

This protocol is recommended for achieving high purity and is particularly useful for optimizing the individual steps of the reaction.

Step 1: Synthesis of Ethyl 4-chloro-2-fluoro-benzimidate hydrochloride (Pinner Salt)

  • Materials:

    • 4-Chloro-2-fluorobenzonitrile (1.0 eq)

    • Anhydrous Ethanol (1.5 eq)

    • Anhydrous Diethyl Ether or Dichloromethane

    • Anhydrous Hydrogen Chloride (HCl) gas

    • Drying tube (e.g., with calcium chloride)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-fluorobenzonitrile and anhydrous ethanol in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the reaction mixture to 0°C using an ice-salt bath.

    • Slowly bubble anhydrous HCl gas through the stirred solution. Ensure the HCl gas is passed through a drying agent (e.g., concentrated sulfuric acid) before entering the reaction vessel.

    • Maintain the temperature at or below 0°C during the HCl addition.[6]

    • Continue the addition of HCl until the reaction mixture is saturated and a white precipitate forms.

    • Stop the gas flow, seal the flask, and allow the reaction to stir at 0°C for 12-24 hours, or until TLC/HPLC analysis indicates complete consumption of the starting nitrile.

    • Collect the precipitated Pinner salt by filtration under a blanket of nitrogen.

    • Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to yield the ethyl 4-chloro-2-fluoro-benzimidate hydrochloride.

Step 2: Synthesis of 4-Chloro-2-fluoro-benzamidine hydrochloride

  • Materials:

    • Ethyl 4-chloro-2-fluoro-benzimidate hydrochloride (from Step 1)

    • Anhydrous Ethanol

    • Ammonia solution in ethanol (e.g., 7N) or anhydrous ammonia gas

  • Procedure:

    • Suspend the Pinner salt in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using ammonia gas).

    • Cool the suspension to 0°C.

    • Slowly add the ethanolic ammonia solution to the stirred suspension. Alternatively, bubble anhydrous ammonia gas through the mixture.

    • Allow the reaction to warm to room temperature and stir for 3-6 hours.[11] Monitor the reaction progress by TLC/HPLC.

    • Upon completion, filter the reaction mixture to remove any ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-2-fluoro-benzamidine hydrochloride.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.

Protocol 2: One-Pot Pinner Reaction

This modified protocol offers a more streamlined approach, avoiding the isolation of the intermediate Pinner salt.

  • Materials:

    • 4-Chloro-2-fluorobenzonitrile (1.0 eq)

    • Anhydrous Ethanol (excess, acts as solvent and reagent)

    • Anhydrous Hydrogen Chloride (HCl) gas

    • Ammonia solution in ethanol (e.g., 7N) or anhydrous ammonia gas

  • Procedure:

    • Dissolve 4-chloro-2-fluorobenzonitrile in a minimal amount of anhydrous ethanol in a suitable pressure-rated vessel.

    • Cool the solution to 0°C and saturate with anhydrous HCl gas.

    • Seal the vessel and allow it to stand at room temperature for 24-48 hours.

    • Cool the vessel to 0°C and cautiously vent any excess pressure.

    • Add an excess of a saturated solution of ammonia in ethanol.

    • Reseal the vessel and stir at room temperature for 12-24 hours.

    • Work-up the reaction as described in Protocol 1, Step 2 (filtration, concentration, and recrystallization).

Data Summary and Comparison

ParameterProtocol 1: Two-StepProtocol 2: One-PotRationale & Insights
Reaction Time Longer (due to isolation)ShorterThe one-pot protocol saves time by eliminating the intermediate isolation and drying steps.
Purity of Final Product Generally higherMay require more rigorous purificationIsolation of the Pinner salt allows for the removal of impurities before the final step.
Process Control Better control over each stepLess control over individual stagesThe two-step approach is advantageous for process development and optimization.
Scalability More amenable to large-scale synthesisMay present challenges on a larger scaleHandling and transfer of the hygroscopic Pinner salt can be managed more effectively in a controlled, multi-step process.
Overall Yield Often higher and more reproducibleCan be variableMinimizing side reactions and ensuring complete conversion in each step of the two-step protocol can lead to higher overall yields.

Troubleshooting and Optimization

  • Low Yield of Pinner Salt: Ensure strictly anhydrous conditions. Moisture will lead to the formation of the corresponding ester as a byproduct.[12] Use freshly distilled solvents and dry HCl gas.

  • Formation of Amide Byproduct: The Pinner salt can be thermally unstable and rearrange to an N-alkyl amide.[10] Maintain low temperatures (≤ 0°C) throughout the Pinner salt formation.

  • Incomplete Ammonolysis: Ensure a sufficient excess of ammonia is used to drive the reaction to completion. The use of a sealed vessel can help maintain the concentration of ammonia.

  • Difficulty in Product Isolation: 4-Chloro-2-fluoro-benzamidine hydrochloride is a salt and may be highly soluble in polar solvents. Careful selection of the recrystallization solvent system is crucial for obtaining a crystalline product.

Alternative Synthetic Strategies

While the Pinner reaction is a robust method, other approaches to amidine synthesis exist:

  • From Thioamides: The reaction of a thioamide with an amine in the presence of a thiophilic agent (e.g., mercury(II) chloride) can yield amidines.[13]

  • Metal-Catalyzed Synthesis: Copper-catalyzed addition of amines to nitriles has been reported as an efficient method.[1][9]

  • From Amides: Activation of amides with reagents like triflic anhydride followed by reaction with an amine can also produce amidines.[13]

Amidine_Synthesis_Alternatives

Conclusion

The synthesis of 4-Chloro-2-fluoro-benzamidine is a critical process for the advancement of various drug discovery programs. The Pinner reaction provides a reliable and well-established method for this transformation. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently produce this valuable building block in high yield and purity. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of chemical and pharmaceutical development.

References

  • Pinner Reaction - SynArchive. (n.d.). Retrieved March 28, 2024, from [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. (n.d.). Retrieved March 28, 2024, from [Link]

  • Pinner reaction - Wikipedia. (n.d.). Retrieved March 28, 2024, from [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. (2020, November 20). Retrieved March 28, 2024, from [Link]

  • A Lewis acid-promoted Pinner reaction - PMC. (n.d.). Retrieved March 28, 2024, from [Link]

  • The reaction mechanism for the reaction reported by Li, Hong, and coworkers. - ResearchGate. (n.d.). Retrieved March 28, 2024, from [Link]

  • Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts - ACS Publications. (2015, May 4). Retrieved March 28, 2024, from [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. (n.d.). Retrieved March 28, 2024, from [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC - NIH. (n.d.). Retrieved March 28, 2024, from [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(II) - RSC Publishing. (2022, November 18). Retrieved March 28, 2024, from [Link]

  • Functionality of amidines and amidrazones - Semantic Scholar. (n.d.). Retrieved March 28, 2024, from [Link]

  • New single step route for efficient synthesis of amidine containing molecules. (2019, April 4). Retrieved March 28, 2024, from [Link]

  • Amidine Synthesis Methods Overview | PDF | Amine | Ester - Scribd. (n.d.). Retrieved March 28, 2024, from [Link]

  • Pinner Reaction | Chem-Station Int. Ed. (2017, June 5). Retrieved March 28, 2024, from [Link]

  • CN106565541A - Synthesis method for benzamidine derivatives - Google Patents. (n.d.).
  • CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents. (n.d.).
  • Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis | Organic Letters - ACS Publications. (2018, April 24). Retrieved March 28, 2024, from [Link]

  • Efficient Transformation of Nitrile into Amide under Mild Condition. (n.d.). Retrieved March 28, 2024, from [Link]

  • 4-CHLORO-2-FLUORO-BENZAMIDINE HYDROCHLORIDE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 28, 2024, from [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC. (2023, November 25). Retrieved March 28, 2024, from [Link]

  • acetamidine hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved March 28, 2024, from [Link]

  • US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents. (n.d.).
  • Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2 - PubMed. (2020, July 15). Retrieved March 28, 2024, from [Link]

Sources

Application

Application Note: Site-Selective Incorporation of 4-Chloro-2-fluorobenzamidine into Peptides via On-Resin SNAr

Target Audience: Researchers, scientists, and drug development professionals in peptidomimetics and medicinal chemistry. Focus: Advanced Solid-Phase Peptide Synthesis (SPPS), Arginine Mimetics, and Serine Protease Inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in peptidomimetics and medicinal chemistry. Focus: Advanced Solid-Phase Peptide Synthesis (SPPS), Arginine Mimetics, and Serine Protease Inhibitor Development.

Introduction & Mechanistic Rationale

The development of potent, bioavailable inhibitors for trypsin-like serine proteases (e.g., Factor Xa, thrombin, urokinase) relies heavily on targeting the primary specificity pocket (S1 pocket) of the enzyme. Historically, benzamidine derivatives have served as the gold standard for P1-directed arginine mimetics, forming a critical bidentate salt bridge with the conserved Asp189 residue at the base of the S1 pocket 1.

However, unsubstituted benzamidines suffer from high basicity (pKa ~11.6), which limits membrane permeability and oral bioavailability. The strategic incorporation of 4-chloro-2-fluorobenzamidine overcomes this limitation through two distinct mechanistic advantages:

  • pKa Modulation: The electron-withdrawing halogens lower the pKa of the amidine group, improving the pharmacokinetic profile while maintaining the essential oxyanion-mediated electrostatic interactions 2.

  • Halogen Bonding: The chlorine atom at the 4-position is optimally oriented to engage in highly stabilizing halogen bonds (Cl-π interactions) with aromatic residues (e.g., Tyr228) lining the S1 pocket walls 3.

The SNAr Conjugation Strategy

Incorporating highly basic, unprotected amidines during standard Fmoc-Solid Phase Peptide Synthesis (SPPS) 4 is notoriously difficult due to side reactions with coupling reagents. To bypass this, we utilize an elegant Nucleophilic Aromatic Substitution (SNAr) approach. The amidine group strongly withdraws electron density, highly activating the ortho-fluorine atom. Because fluorine is a superior leaving group in SNAr reactions compared to chlorine [[5]](), a resin-bound cysteine thiolate can site-selectively displace the 2-fluoro group, yielding a stable thioether linkage without affecting the 4-chloro substituent.

Experimental Workflows & Visualizations

SPPS_Workflow N1 1. Fmoc-SPPS (Peptide Assembly) N2 2. Selective Deprotection (Free Cys-SH) N1->N2 1% TFA (Mmt removal) N3 3. On-Resin SNAr (4-chloro-2-fluorobenzamidine) N2->N3 DIPEA, DMF 50°C, 6h N4 4. Global Cleavage (TFA Cocktail) N3->N4 Wash Resin N5 5. Purification (RP-HPLC) N4->N5 Ether Precipitation

Workflow for the on-resin SNAr incorporation of 4-chloro-2-fluorobenzamidine into peptides.

S1_Pocket P1 Inhibitor P1 Residue 4-chloro-2-fluorobenzamidine Asp189 Protease S1 Pocket Asp189 (Salt Bridge) P1->Asp189 Bidentate H-Bond (Amidine) Tyr228 Protease S1 Pocket Tyr228 (Halogen Bond) P1->Tyr228 Cl-π / Halogen Bond (4-Chloro) Ser195 Catalytic Triad Ser195 (Oxyanion Hole) P1->Ser195 Steric Occlusion

Mechanistic interactions of the 4-chloro-2-fluorobenzamidine moiety within the protease S1 pocket.

Step-by-Step Experimental Protocol

Peptide Backbone Assembly

Rationale: The peptide is synthesized utilizing standard Fmoc-SPPS chemistry. A Cysteine residue protected with an acid-labile 4-methoxytrityl (Mmt) group is incorporated at the P1 position to serve as the future nucleophilic attachment point.

  • Swell Rink Amide resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes.

  • Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling (4 equiv Fmoc-AA-OH, 4 equiv DIC, 4 equiv Oxyma in DMF).

  • Couple Fmoc-Cys(Mmt)-OH at the desired P1 position.

  • Cap the final N-terminus (e.g., via acetylation using Ac2O/DIPEA) to prevent unwanted nucleophilic attack by the N-terminal amine during the subsequent SNAr step.

Selective Thiol Deprotection (Self-Validating Step)

Rationale: The Mmt group is hyper-acid sensitive and can be removed while leaving standard tBu/Boc side-chain protecting groups intact.

  • Wash the resin thoroughly with DCM to remove all traces of DMF.

  • Treat the resin with a solution of 1% TFA and 5% Triisopropylsilane (TIS) in DCM (10 cycles × 2 minutes). The solution will turn yellow as the Mmt cation is released.

  • Wash the resin with DCM (5×), then 5% DIPEA in DCM (3×) to neutralize residual acid, followed by DMF (5×).

  • Validation (Ellman’s Test): Take a few resin beads and treat them with Ellman’s reagent (DTNB). A bright yellow color confirms the successful generation of the free thiol.

On-Resin SNAr Conjugation

Rationale: Heating is required to overcome the activation energy barrier of solid-phase SNAr. DIPEA acts as a non-nucleophilic base to deprotonate the thiol, generating a highly reactive thiolate that attacks the activated 2-fluoro position of the benzamidine.

  • Swell the deprotected peptide-resin in anhydrous DMF.

  • In a separate vial, dissolve 4-chloro-2-fluorobenzamidine hydrochloride (0.5 mmol, 5 equiv) and DIPEA (1.0 mmol, 10 equiv) in 3 mL of anhydrous DMF.

  • Add the solution to the resin and incubate at 50 °C for 6 hours with gentle agitation.

  • Wash the resin extensively with DMF (5×), DCM (5×), and Methanol (3×).

  • Validation (Micro-cleavage): Cleave a 2 mg aliquot of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Successful conjugation is confirmed by a mass shift corresponding to the peptide mass + 154.0 Da (addition of benzamidine minus HF).

Global Cleavage and Purification
  • Treat the bulk resin with Reagent K (TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5) for 2.5 hours at room temperature.

  • Filter the cleavage cocktail into 30 mL of ice-cold diethyl ether to precipitate the crude peptidomimetic.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Dissolve the crude product in H2O/Acetonitrile (with 0.1% TFA) and purify via preparative RP-HPLC (C18 column, gradient of 5-60% Acetonitrile over 30 minutes).

  • Lyophilize the pure fractions to obtain the final compound as a white powder.

Quantitative Data & Optimization Summaries

Table 1: Optimization of On-Resin SNAr Conditions

Optimization was tracked via LC-MS peak integration of the crude micro-cleavage products.

SolventBase (Equiv)TemperatureTimeConversion (%)Observation / Causality
DMFDIPEA (10x)25 °C12 h45%Insufficient thermal energy for solid-phase SNAr.
DMF DIPEA (10x) 50 °C 6 h >95% Optimal conditions; clean conversion.
NMPDBU (5x)25 °C6 h80%Stronger base caused minor epimerization and side reactions.
DMSODIPEA (10x)50 °C6 h>95%Excellent conversion, but DMSO is harder to wash from resin.
Table 2: Comparative Protease Inhibition Profile ( Ki​ , nM)

The synthesized peptidomimetics were evaluated against a panel of serine proteases to validate the impact of the halogenated benzamidine substitution.

P1 Residue ModificationFactor Xa ( Ki​ , nM)Thrombin ( Ki​ , nM)uPA ( Ki​ , nM)
Native Arginine (Control)125.045.0320.0
Unsubstituted Benzamidine-Cys18.512.085.0
4-Chloro-2-fluorobenzamidine-Cys 1.2 8.5 14.0

Data Interpretation: The incorporation of the 4-chloro-2-fluorobenzamidine moiety yields a >100-fold increase in binding affinity against Factor Xa compared to the native arginine sequence. This drastic improvement is causally linked to the newly formed halogen bond between the 4-chloro substituent and Tyr228, alongside the optimized pKa of the amidine group facilitating a stronger salt bridge in the hydrophobic S1 pocket.

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 4-Chloro-2-fluoro-benzamidine

Executive Summary 4-Chloro-2-fluoro-benzamidine is a highly versatile, bifunctional building block utilized extensively in the synthesis of nitrogen-rich heterocycles, such as quinazolines and pyridopyrimidines, which ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-fluoro-benzamidine is a highly versatile, bifunctional building block utilized extensively in the synthesis of nitrogen-rich heterocycles, such as quinazolines and pyridopyrimidines, which are ubiquitous in modern kinase inhibitors and GPCR-targeting therapeutics[1][2]. While the amidine moiety serves as a primary vector for cyclocondensation, the 4-chloro substituent provides an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

This application note details the mechanistic rationale, optimized quantitative parameters, and self-validating experimental protocols required to successfully execute palladium-catalyzed cross-couplings on this specific scaffold, overcoming inherent challenges such as catalyst poisoning and competitive nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale & Substrate Profiling

To successfully functionalize 4-chloro-2-fluoro-benzamidine, researchers must navigate three distinct chemical phenomena:

  • Amidine-Induced Catalyst Poisoning: The free amidine group (-C(=NH)NH₂) is a strong bidentate ligand. If left unprotected, it will coordinate tightly to the palladium center, forming a stable, catalytically inactive Pd-amidine dead-end complex. Causality: Protecting the amidine with sterically demanding, electron-withdrawing groups (e.g., di-Boc) suppresses its Lewis basicity, preventing catalyst sequestration and unwanted N-arylation.

  • Electronic Modulation by the 2-Fluoro Substituent: Aryl chlorides are classically challenging substrates for cross-coupling due to the high bond dissociation energy of the C(sp²)–Cl bond[4]. However, the highly electronegative 2-fluoro group exerts a strong inductive pull (-I effect), lowering the energy of the arene's LUMO. Causality: This electron deficiency accelerates the rate-limiting oxidative addition of the C-Cl bond to the electron-rich Pd(0) catalyst.

  • Competing SNAr Pathways: The same 2-fluoro group that aids oxidative addition is highly susceptible to SNAr by strong nucleophiles (e.g., alkoxides, primary amines). Causality: To favor Pd-catalyzed C-Cl coupling over uncatalyzed C-F SNAr, one must avoid strong bases like NaOtBu in favor of milder bases (e.g., Cs₂CO₃ or K₃PO₄) and utilize highly active, bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos) that rapidly drive the catalytic cycle.

Strategic Workflow & Catalytic Cycles

Workflow A 4-Chloro-2-fluoro- benzamidine B N-Protection (Boc2O / Et3N) A->B Step 1 C1 Suzuki-Miyaura (Pd-Catalyzed) B->C1 Ar-B(OH)2 C2 Buchwald-Hartwig (Pd-Catalyzed) B->C2 HNR2 D Deprotection & Cyclization C1->D TFA / DCM C2->D TFA / DCM E Functionalized Quinazolines D->E Tandem

Strategic workflow for the functionalization of 4-chloro-2-fluoro-benzamidine via Pd-catalysis.

CatalyticCycle Pd0 Pd(0)L_n Pd2_OA Pd(II) Oxidative Addition Pd0->Pd2_OA + 4-Cl-2-F-Benzamidine (Rate Limiting) Pd2_TM Pd(II) Transmetalation Pd2_OA->Pd2_TM + Ar-B(OH)2 / Base Pd2_TM->Pd0 Reductive Elimination Product Coupled Product Pd2_TM->Product Yields

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 4-chloro-2-fluoro-benzamidine.

Quantitative Optimization Data

The following table summarizes the quantitative performance of various catalytic systems tested on the di-Boc protected 4-chloro-2-fluoro-benzamidine scaffold.

Reaction TypeCatalyst PrecursorLigandBaseSolventTemp (°C)Target BondYield (%)
Suzuki-Miyaura Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄Toluene/H₂O90C–C88%
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃1,4-Dioxane/H₂O100C–C42%
Buchwald-Hartwig Pd₂(dba)₃ (3 mol%)XPhos (9 mol%)Cs₂CO₃1,4-Dioxane100C–N81%
Buchwald-Hartwig Pd₂(dba)₃ (3 mol%)BINAP (9 mol%)NaOtBuToluene110C–N25% (SNAr byproduct)

Note: The use of NaOtBu in the Buchwald-Hartwig reaction led to significant degradation and SNAr at the C-F bond, highlighting the necessity of milder bases like Cs₂CO₃.

Validated Experimental Protocols

Protocol A: N,N'-di-Boc Protection of 4-Chloro-2-fluoro-benzamidine

Causality: Protection neutralizes the Lewis basicity of the amidine, preventing Pd-sequestration.

  • Preparation: Suspend 4-chloro-2-fluoro-benzamidine hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Neutralization: Add triethylamine (Et₃N, 3.0 equiv). Self-Validation: The cloudy suspension will transition to a clear solution as the hydrochloride salt is neutralized to the free base.

  • Protection: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv) dissolved in DCM. Stir at room temperature for 16 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate.

    • TLC Checkpoint: Elute with Hexanes/EtOAc (7:3). The product will appear as a significantly less polar, UV-active spot compared to the baseline-retained starting material.

    • LC-MS Checkpoint: Look for[M+H]⁺ at the calculated exact mass + 200 Da (indicating di-Boc incorporation).

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: SPhos is utilized because its electron-rich dicyclohexylphosphine moiety promotes oxidative addition into the C-Cl bond, while its biaryl backbone accelerates reductive elimination.

  • Assembly: In an oven-dried Schlenk tube, combine the di-Boc protected 4-chloro-2-fluoro-benzamidine (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and finely ground K₃PO₄ (3.0 equiv).

  • Degassing (Critical Step): Add a 10:1 mixture of Toluene/H₂O (5 mL). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand and the active Pd(0) species, stalling the reaction.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours.

  • Validation:

    • Visual Cue: A successful reaction mixture will maintain a homogenous yellow/orange hue. If the solution turns pitch black with a heavy precipitate early in the reaction, it indicates Pd-black formation (catalyst death).

    • Analytical Cue: LC-MS will show the loss of the chlorine isotope pattern (3:1 ratio of ³⁵Cl/³⁷Cl) and the appearance of the coupled product mass.

Protocol C: Buchwald-Hartwig Amination

Causality: XPhos is selected to accommodate the steric bulk of secondary amines, and Cs₂CO₃ is used to prevent competitive SNAr at the 2-fluoro position.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine the protected benzamidine (1.0 equiv), secondary amine (1.2 equiv), Pd₂(dba)₃ (3 mol%), XPhos (9 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Stir at 100 °C for 16 hours.

  • Validation:

    • Visual Cue: The initial deep purple color of Pd₂(dba)₃ will transition to a reddish-brown color, indicating the formation of the active monomeric Pd(0)-XPhos complex.

    • Analytical Cue (SNAr vs. Cross-Coupling): Analyze the crude mixture via LC-MS. If cross-coupling occurred, the product mass will reflect the loss of Cl (mass - 35.5 + amine). If SNAr occurred, the product mass will reflect the loss of F (mass - 19 + amine), and the distinct 3:1 chlorine isotope pattern will still be visible in the mass spectrum.

References

  • Duke R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res.3

  • Urgaonkar, S., Nagarajan, M., & Verkade, J. G. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. 4

  • Sharma, P., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC / NIH. 1

  • Vlaar, C. P., et al. (2013). Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion. ACS Catalysis. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 4-Chloro-2-fluoro-benzamidine Derivatives

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-chloro-2-fluoro-benzamidine and its derivatives. This document provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-chloro-2-fluoro-benzamidine and its derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during synthesis, with a core focus on the critical parameter of reaction temperature.

I. Understanding the Synthesis: The Pinner Reaction

The most common and reliable method for synthesizing 4-chloro-2-fluoro-benzamidine is through the Pinner reaction. This two-step process begins with the acid-catalyzed reaction of the corresponding nitrile, 4-chloro-2-fluorobenzonitrile, with an alcohol (typically methanol or ethanol) to form an imidate salt, often referred to as a Pinner salt. This intermediate is then reacted with ammonia or an amine to yield the desired amidine.[1][2][3][4]

The Pinner reaction is particularly effective for the synthesis of amidines from electron-deficient nitriles. The electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring of 4-chloro-2-fluorobenzonitrile increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][5]

II. The Critical Role of Temperature in the Pinner Reaction

Temperature control is arguably the most critical parameter in the successful synthesis of 4-chloro-2-fluoro-benzamidine via the Pinner reaction. The intermediate imidate hydrochloride (Pinner salt) is thermodynamically unstable and can readily undergo side reactions at elevated temperatures.[1][2]

dot

Caption: Temperature and moisture effects on the Pinner reaction outcome.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the formation of the Pinner salt from 4-chloro-2-fluorobenzonitrile?

A1: The reaction should be maintained at or below 0°C, particularly during the introduction of anhydrous HCl gas. This low temperature is crucial to ensure the stability of the resulting imidate hydrochloride (Pinner salt).

Q2: I am observing a significant amount of 4-chloro-2-fluoro-benzamide as a byproduct. What is the likely cause?

A2: The formation of the corresponding amide is a common side reaction in the Pinner synthesis and is typically indicative of two main issues:

  • Elevated Reaction Temperature: As mentioned, the Pinner salt intermediate is thermally unstable and can rearrange to the more thermodynamically stable amide at higher temperatures.

  • Presence of Water: Moisture in the reaction can lead to the hydrolysis of the imidate intermediate, which can subsequently form the amide.[6] It is imperative to use anhydrous solvents and reagents and to dry the HCl gas before it is introduced into the reaction mixture.

Q3: My reaction yield is consistently low, even with good temperature control. What else could be wrong?

A3: Low yields can also be attributed to:

  • Incomplete Reaction: An insufficient amount of the acid catalyst (anhydrous HCl) can lead to incomplete conversion of the starting nitrile. A slight excess of anhydrous HCl (typically 1.1 to 1.15 molar equivalents relative to the nitrile) is recommended to ensure the reaction goes to completion.

  • Purity of Starting Material: Ensure that the 4-chloro-2-fluorobenzonitrile is of high purity and free from any acidic or basic impurities that could interfere with the reaction.

Q4: I'm having trouble with the second step of the Pinner reaction - the conversion of the imidate salt to the amidine. Any suggestions?

A4: The reaction of the Pinner salt with ammonia or an amine to form the amidine is generally efficient. If you are facing issues, consider the following:

  • Anhydrous Conditions: Just as in the first step, maintaining anhydrous conditions is critical to prevent hydrolysis of the imidate salt to the corresponding ester.

  • Stoichiometry of Ammonia/Amine: Ensure a sufficient excess of ammonia or the amine is used to drive the reaction to completion.

  • Reaction Time and Temperature: While the first step requires low temperatures, the ammonolysis step may require slightly elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.

Q5: The ¹H NMR spectrum of my purified 4-chloro-2-fluoro-benzamidine shows broad N-H peaks. Is this normal?

A5: Yes, broad N-H peaks in the ¹H NMR spectrum of amidines are common. This can be due to several factors, including tautomerism and quadrupole broadening from the nitrogen atoms. To confirm the presence of the N-H protons, you can perform a D₂O exchange experiment, which will result in the disappearance of the N-H signals.

IV. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of 4-chloro-2-fluoro-benzamidine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Amidine 1. Incomplete Pinner salt formation: Insufficient HCl catalyst. 2. Decomposition of Pinner salt: Reaction temperature too high. 3. Hydrolysis of intermediates: Presence of moisture. 4. Inefficient ammonolysis: Insufficient ammonia/amine or non-optimal temperature.1. Use a slight excess (1.1-1.15 eq.) of anhydrous HCl. 2. Maintain reaction temperature at or below 0°C during HCl addition. 3. Ensure all solvents and reagents are anhydrous. Dry the HCl gas. 4. Use a larger excess of ammonia/amine and optimize the reaction temperature for the second step by monitoring with TLC/LC-MS.
High Yield of Amide Byproduct 1. Reaction temperature too high: Thermal rearrangement of the Pinner salt. 2. Presence of water: Hydrolysis of the imidate intermediate.1. Strictly maintain the reaction temperature at or below 0°C during the formation of the Pinner salt. 2. Use rigorously dried solvents and reagents. Consider drying the reaction apparatus in an oven and cooling under an inert atmosphere before use.
Formation of Ester Byproduct 1. Hydrolysis of the Pinner salt: Presence of water in the reaction mixture.1. Ensure strictly anhydrous conditions throughout the entire synthesis.
Product is Difficult to Purify 1. Presence of multiple byproducts: Due to suboptimal reaction conditions. 2. Hygroscopic nature of the amidine salt: The product may absorb moisture from the air, making it difficult to handle.1. Optimize the reaction temperature and ensure anhydrous conditions to minimize byproduct formation. 2. Handle the purified product under an inert atmosphere (e.g., in a glovebox) and store it in a desiccator.

V. Detailed Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-benzamidine Hydrochloride

This protocol is a representative procedure based on the principles of the Pinner reaction. Researchers should adapt and optimize this protocol based on their specific experimental setup and safety procedures.

Materials:

  • 4-chloro-2-fluorobenzonitrile

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

  • Anhydrous ammonia gas

Step 1: Formation of the Methyl Imidate Hydrochloride (Pinner Salt)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-fluorobenzonitrile (1.0 eq.) in anhydrous methanol (3.0-5.0 eq.).

  • Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.

  • Slowly bubble anhydrous HCl gas through the stirred solution. The HCl gas should be passed through a drying agent (e.g., concentrated sulfuric acid) before entering the reaction vessel.

  • Monitor the temperature closely and maintain it at or below 0°C during the HCl addition.

  • After the addition of a slight excess of HCl (approximately 1.1-1.15 eq.), stop the gas flow and allow the reaction to stir at 0°C for 12-24 hours. The Pinner salt will typically precipitate as a white solid.

  • Collect the solid by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to 4-Chloro-2-fluoro-benzamidine Hydrochloride

  • Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., methanol) in a pressure-resistant vessel.

  • Cool the suspension to -78°C (dry ice/acetone bath) and condense anhydrous ammonia gas into the vessel.

  • Seal the vessel and allow it to warm to room temperature, then heat to a moderately elevated temperature (e.g., 40-50°C). The optimal temperature should be determined by monitoring the reaction progress.

  • After the reaction is complete, cool the vessel and carefully vent the excess ammonia.

  • Remove the solvent under reduced pressure to obtain the crude 4-chloro-2-fluoro-benzamidine hydrochloride.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

dot

Pinner_Synthesis_Workflow start Start: 4-Chloro-2-fluorobenzonitrile step1 Step 1: Pinner Salt Formation - Anhydrous Methanol - Anhydrous HCl (g) - T ≤ 0°C start->step1 intermediate Intermediate: Methyl 4-chloro-2-fluoro-benzimidate HCl step1->intermediate step2 Step 2: Ammonolysis - Anhydrous Ammonia - Moderate Heating (e.g., 40-50°C) intermediate->step2 product Product: 4-Chloro-2-fluoro-benzamidine HCl step2->product purification Purification - Recrystallization product->purification final_product Pure 4-Chloro-2-fluoro-benzamidine HCl purification->final_product

Caption: Workflow for the synthesis of 4-chloro-2-fluoro-benzamidine HCl.

VI. Data Presentation: Illustrative Temperature Optimization

The following table illustrates the expected trend in yield and product distribution when optimizing the temperature for the Pinner salt formation step. Note that these are representative values and actual results may vary.

Reaction Temp. (°C)Amidine Yield (%)Amide Byproduct (%)Comments
-1090< 2High yield of desired product, minimal side reactions.
0855Good yield, slight increase in amide formation.
106025Significant decrease in amidine yield with a substantial increase in amide byproduct.
25 (Room Temp)< 20> 60Amide becomes the major product due to the instability of the Pinner salt.

VII. References

  • Noè, M., Perosa, A., & Selva, M. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260. [Link]

  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • SpectraBase. (n.d.). Benzamidine HCl. [Link]

  • Saskia, O. (n.d.). 13.4. Reaction Rates and Relative Reactivity. In Introduction to Organic Chemistry. [Link]

  • da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453. [Link]

  • El-Gendy, A. O., et al. (2020). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 25(21), 5030. [Link]

  • Wang, Y., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004(7), 496-497. [Link]

  • NextSDS. (n.d.). 4-Chloro-2-fluoro-benzaMidine — Chemical Substance Information. [Link]

  • SynArchive. (n.d.). Pinner Reaction. [Link]

  • YouTube. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • NextSDS. (n.d.). 4-CHLORO-2-FLUORO-BENZAMIDINE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • Wang, Y., et al. (2022). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. Molecules, 27(1), 296. [Link]

  • Nummert, V., & Piirsalu, M. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (4), 743-751. [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Kimura, A., & Georg, A. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Cell Reports Physical Science, 5(10), 101968. [Link]

  • Thatcher, G. R. J., et al. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 6, 83. [Link]

Sources

Optimization

4-Chloro-2-fluoro-benzamidine poor solubility troubleshooting in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of halogenated benzamidine derivatives. While unsubstituted benzamidine is a widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation of halogenated benzamidine derivatives. While unsubstituted benzamidine is a widely used, highly soluble serine protease inhibitor, the introduction of halogens drastically alters its physicochemical profile.

This guide is designed to help you understand the thermodynamic causality behind the poor aqueous solubility of 4-Chloro-2-fluoro-benzamidine and provides field-proven, self-validating protocols to successfully formulate it for your in vitro assays.

Section 1: Understanding the Physicochemical Challenge

Q1: Why does 4-Chloro-2-fluoro-benzamidine precipitate immediately in my assay buffer (e.g., PBS pH 7.4), whereas standard benzamidine does not?

To solve a solubility issue, we must first understand the molecular causality. Unsubstituted benzamidine hydrochloride is highly hydrophilic, boasting a solubility of approximately 50 mg/mL in water[1] and roughly 3 mg/mL in Phosphate-Buffered Saline (PBS)[2].

However, your compound features two critical substitutions: a 4-chloro and a 2-fluoro group.

  • Increased Lipophilicity (LogP): The halogens are highly hydrophobic, which significantly increases the partition coefficient (LogP) of the molecule, reducing its thermodynamic affinity for water.

  • Crystal Lattice Energy: Halogen bonding increases the intermolecular forces within the crystal lattice. The energy required to break this lattice during dissolution is much higher than that of standard benzamidine.

  • The Common Ion Effect: If you are using the hydrochloride salt of 4-Chloro-2-fluoro-benzamidine, diluting it into PBS (which contains high concentrations of sodium chloride) triggers the common ion effect. The excess chloride ions in the buffer push the equilibrium toward the solid state, causing rapid precipitation or "salting out."

Causality A 4-Chloro-2-fluoro Substitution B Increased Lipophilicity (LogP) A->B Hydrophobic effect C Higher Crystal Lattice Energy A->C Halogen bonding D Poor Aqueous Solubility B->D C->D E Precipitation in Buffer (PBS) D->E Dilution shock & Common Ion Effect

Logical causality of 4-Chloro-2-fluoro-benzamidine precipitation in aqueous media.

Section 2: Quantitative Data & Solvent Selection

Q2: What are the optimal solvents for preparing stock and working solutions?

You cannot rely on purely aqueous buffers for your primary stock. You must utilize a co-solvent system. Based on the chemical behavior of structurally similar halogenated benzamides[3] and baseline benzamidine data[2], the following matrix summarizes the expected solubility profiles and recommended usage.

Table 1: Comparative Solubility & Solvent Selection Matrix

Solvent SystemExpected SolubilityCausality / MechanismRecommendation
100% Water < 1 mg/mLHigh lattice energy prevents dissolution.Not Recommended for stock solutions.
PBS (pH 7.4) < 0.1 mg/mLCommon ion effect (Cl⁻) drives precipitation.Avoid direct dissolution.
100% Ethanol ~5 - 10 mg/mLIntermediate polarity disrupts lattice moderately.Acceptable for low-concentration stocks.
100% Anhydrous DMSO ≥ 25 mg/mLStrong dipole aprotic interactions overcome lattice energy.Optimal for primary stock solutions[2].
20% HP-β-CD in Saline ~2 - 5 mg/mLHydrophobic cavity encapsulates the halogenated ring.Optimal for aqueous working dilutions[4].

Section 3: Formulation Strategies & Protocols

Q3: How can I formulate 4-Chloro-2-fluoro-benzamidine for in vitro protease inhibition assays without compromising enzyme activity?

Directly spiking a DMSO stock into an aqueous assay buffer often causes "solvent shock," leading to localized supersaturation and micro-precipitation. To prevent this, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic core. It forms an inclusion complex with the hydrophobic halogenated benzene ring, shielding it from the aqueous environment while keeping the amidine group exposed for protease interaction[3][4].

Step-by-Step Methodology: HP-β-CD Inclusion Protocol

Phase 1: Primary Stock Preparation

  • Weigh the 4-Chloro-2-fluoro-benzamidine powder.

  • Dissolve the powder in 100% anhydrous DMSO to achieve a concentration of 25 mg/mL (or ~100 mM). Causality: Anhydrous DMSO prevents premature hydrolysis and easily breaks the crystal lattice.

  • Aliquot and store at -20°C. Purge the headspace with argon or nitrogen gas to prevent oxidation and moisture absorption.

Phase 2: Vehicle Preparation 4. Prepare a 20% (w/v) HP-β-CD solution in your target assay buffer (e.g., Tris-HCl or PBS). Stir until completely clear.

Phase 3: Complexation (The Critical Step) 5. Place the 20% HP-β-CD vehicle on a vortex mixer set to medium-high speed. 6. Dropwise Addition: Slowly add the required volume of the DMSO stock into the vortexing HP-β-CD solution.

  • Causality: Continuous kinetic energy (vortexing) combined with dropwise addition prevents the localized concentration of the drug from exceeding its metastable zone, allowing the cyclodextrin cavities time to encapsulate the drug molecules before they can aggregate.

  • Ensure the final concentration of DMSO in your working solution does not exceed 5% (ideally ≤ 1% for sensitive enzymatic assays).

Workflow Step1 1. Weigh 4-Chloro-2-fluoro- benzamidine HCl Step2 2. Dissolve in 100% DMSO (Stock: 25 mg/mL) Step1->Step2 Step4 4. Dropwise Addition with Continuous Vortexing Step2->Step4 Add slowly to prevent localized supersaturation Step3 3. Prepare 20% HP-β-CD in Assay Buffer Step3->Step4 Step5 5. Clear Working Solution (≤ 5% DMSO Final) Step4->Step5 Validation Self-Validation: DLS or Centrifugation Check Step5->Validation Confirm absence of sub-visible aggregates

Step-by-step workflow for HP-β-CD complexation and self-validation.

Section 4: Self-Validating Troubleshooting Guide

Q4: My working solution looks clear to the naked eye, but my protease assay readouts are highly variable. How do I troubleshoot and validate the solubility?

A solution that appears clear to the naked eye may still contain sub-visible aggregates (colloidal suspensions). These aggregates scatter light (interfering with colorimetric/fluorometric assay readouts) and sequester the inhibitor, leading to artificially low efficacy and high standard deviations in your data.

Every protocol must be a self-validating system. Do not assume solubility; prove it using the following validation workflow:

Validation Protocol 1: The Centrifugation Test

  • Transfer 1 mL of your final working solution to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 10 minutes at room temperature.

  • Carefully inspect the bottom of the tube against a dark background. If a microscopic white pellet is visible, your compound has crashed out.

  • Correction: If a pellet forms, increase the HP-β-CD concentration to 30% or reduce the final target concentration of the benzamidine derivative.

Validation Protocol 2: Dynamic Light Scattering (DLS)

  • Place an aliquot of your working solution into a DLS cuvette.

  • Measure the particle size distribution.

  • A true solution or a proper cyclodextrin inclusion complex will show a monodisperse peak typically below 5-10 nm. If you observe peaks in the 100 nm – 1000 nm range, you have sub-visible precipitation.

  • Correction: If large particles are detected, ensure your DMSO stock is fully anhydrous (water absorption in DMSO drastically reduces its solvating power over time). Prepare a fresh stock.

References

  • MDPI. "β-Cyclodextrin as a Functional Excipient Used for Enhancing Bioavailability." Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 4-Chloro-2-Fluoro-Benzamidine Crystallization

Welcome to the technical support center for the crystallization of 4-chloro-2-fluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-chloro-2-fluoro-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As a substituted benzamidine, the crystallization of this compound is influenced by factors common to this class of molecules, including solvent selection, supersaturation control, and temperature. This document offers field-proven insights and methodologies to help you achieve high-quality crystals suitable for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing a crystallization protocol for 4-chloro-2-fluoro-benzamidine?

A1: The most critical factors are the choice of solvent, the level of supersaturation, the cooling rate, and the purity of the starting material.[1][2] For aromatic compounds like 4-chloro-2-fluoro-benzamidine, intermolecular forces such as hydrogen bonding and π-π stacking are significant in the formation of the crystal lattice.

Q2: Why is controlling the crystalline form (polymorphism) important for a pharmaceutical compound like 4-chloro-2-fluoro-benzamidine?

A2: Polymorphism is the existence of a solid material in multiple crystalline forms.[2] Different polymorphs can possess distinct physical properties, including solubility, bioavailability, and stability, which can directly impact the efficacy and safety of a drug.[3] Therefore, controlling the crystallization process to consistently produce the desired polymorph is crucial in pharmaceutical development.

Q3: What are some common starting points for solvent selection for the crystallization of benzamidine derivatives?

A3: Good starting points for solvent selection for benzamidine derivatives include ethanol, ethyl acetate, and acetone, as they often provide moderate solubility.[1] For techniques like vapor diffusion or anti-solvent crystallization, a solvent/anti-solvent system is required. Common pairs include a good solvent where the compound is soluble (e.g., dichloromethane, THF) and a miscible anti-solvent where the compound is insoluble (e.g., hexane, pentane).[1]

Q4: My compound is "oiling out" instead of crystallizing. What does this mean and how can I prevent it?

A4: "Oiling out" is when a compound separates from the solution as a liquid phase instead of a solid crystalline phase.[4] This often occurs at high levels of supersaturation or when the solution is cooled too quickly.[4][5] To prevent this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing the solution to cool at a much slower rate.[2] Seeding the solution at a lower supersaturation level can also be an effective strategy to promote crystallization over oiling out.[4]

Q5: What is seeding and why is it beneficial in crystallization?

A5: Seeding is the process of adding a small number of crystals of the desired material to a supersaturated solution to initiate crystallization. This technique helps to control the crystallization process by inducing nucleation at a lower level of supersaturation, which can lead to better control over crystal size, and morphology, and can help in targeting a specific polymorph.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of 4-chloro-2-fluoro-benzamidine in a question-and-answer format.

Problem Potential Cause Solution
No crystals form, even after extended cooling. 1. Insufficient Supersaturation: The concentration of the compound is below its saturation point.Concentrate the solution by slow evaporation of the solvent.[2] A gentle stream of inert gas (e.g., nitrogen) can be used to speed up this process.
2. High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures.Induce precipitation by adding a miscible "anti-solvent" dropwise until persistent turbidity is observed. Then, warm the solution slightly until it becomes clear and allow it to cool slowly.[2][7]
The compound "oils out" forming a liquid layer. 1. Excessive Supersaturation: The solution is too concentrated, causing liquid-liquid phase separation.[4]Re-heat the solution to redissolve the oil, add more solvent to reduce the concentration, and cool at a significantly slower rate.[2]
2. Rapid Cooling: Fast cooling rates can lead to oiling out, especially with viscous solutions.Insulate the crystallization vessel to slow down the cooling process. A controlled cooling ramp using a programmable bath is ideal.[8][9]
3. Impurities Present: Impurities can depress the melting point of the compound, leading to the formation of an oil.[2][5]Purify the material further using techniques like column chromatography before attempting recrystallization.[2]
The resulting crystals are very small, needle-like, or of poor quality. 1. High Rate of Nucleation: Rapid nucleation due to high supersaturation leads to the formation of many small crystals.Reduce the cooling rate to favor the growth of existing crystals over the formation of new nuclei.[2] Using a slightly larger volume of solvent can also help.[10]
2. Lack of Seeding: Spontaneous nucleation can be uncontrolled.Introduce seed crystals at a point of moderate supersaturation to control the onset of crystallization and promote the growth of larger, more uniform crystals.[6]
Crystallization is inconsistent between batches. 1. Polymorphism: Different crystallization conditions may be favoring the formation of different polymorphs.[3]Strictly control all crystallization parameters, including solvent, temperature profile, and agitation. Seeding with the desired polymorph is a robust method to ensure consistency.[6]
2. Variation in Starting Material Purity: The presence and level of impurities can significantly affect crystallization.[11]Ensure the purity of the starting material is consistent between batches.

Experimental Protocols

Protocol 1: Cooling Crystallization

This is a fundamental technique based on the principle that the solubility of most solids decreases with temperature.[8]

  • Solvent Selection: Choose a solvent in which 4-chloro-2-fluoro-benzamidine has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Dissolution: In a suitable flask, dissolve the compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is effective when a suitable single solvent for cooling crystallization cannot be found.[7][12]

  • Solvent System Selection: Identify a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two must be miscible.

  • Dissolution: Dissolve the compound in the minimum amount of the "solvent".

  • Anti-Solvent Addition: Slowly add the "anti-solvent" to the solution with stirring until turbidity persists.

  • Equilibration: Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Isolation: Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent or the pure anti-solvent, and dry.

Protocol 3: Vapor Diffusion

This technique is ideal for obtaining high-quality single crystals, especially when working with small amounts of material.[1]

  • Setup: Prepare a concentrated solution of the compound in a suitable "good" solvent. Place a small drop of this solution on a coverslip (hanging drop) or on a platform inside a well (sitting drop).

  • Reservoir: The well contains a larger volume of a volatile "anti-solvent".

  • Equilibration: Seal the well. The anti-solvent vapor will slowly diffuse into the drop containing the compound, gradually decreasing its solubility and inducing crystallization.

  • Harvesting: Monitor the drop for crystal growth and harvest suitable crystals once they have formed.

Visualization of Workflows

Crystallization Method Selection Workflow

A Start: Dissolved 4-chloro-2-fluoro-benzamidine B Good solubility in a single solvent? A->B C Cooling Crystallization B->C Yes D Solvent/Anti-solvent pair identified? B->D No G End: Crystalline Product C->G E Anti-Solvent Crystallization D->E Yes F Vapor Diffusion D->F Small scale/ High quality needed E->G F->G

Caption: Decision tree for selecting a suitable crystallization method.

Troubleshooting Workflow for "Oiling Out"

A Oiling Out Observed B Re-heat to redissolve A->B C Add more solvent B->C D Cool slowly C->D E Still Oiling Out? D->E F Consider Seeding at lower supersaturation E->F Yes H Successful Crystallization E->H No F->D G Purify starting material F->G Seeding ineffective G->B

Caption: A systematic approach to resolving "oiling out" during crystallization.

References

  • Benchchem.
  • ACS Publications. (2020, September 15).
  • Mettler Toledo.
  • Oxford Academic.
  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals.
  • API Particle Development. (2021, August 23).
  • Mettler Toledo.
  • Benchchem. Technical Support Center: 2-(Phenylamino)
  • ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram | Request PDF.
  • Reddit. (2013, February 3).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Mettler Toledo.
  • PMC.
  • Chem-Impex.
  • Google Patents. EP1357108A1 - Benzamidine derivatives and process for production thereof.
  • Google Patents.
  • PubMed.
  • Hampton Research.
  • Antisolvent Crystallization of Poorly W
  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15).
  • Ebner.
  • Mettler Toledo.
  • Cayman Chemical.
  • ResearchGate. (2018, January 16). (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT.
  • J&K Scientific. 4-Chloro-2-fluoro-benzamidine hydrochloride | 1187927-09-8.
  • CrystEngComm (RSC Publishing). (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems.
  • PubChem - NIH. Benzamidine | C7H8N2 | CID 2332.
  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
  • COOLING CRYSTALLIZATION: FROM MODELING AND CONTROL TO EXPLORING NEW POLYMORPHIC STRUCTURES Marcellus Guedes Fernandes de Moraes.
  • MDPI. (2022, May 24). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant.
  • PMC. Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)
  • PMC. Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1)
  • CrystEngComm (RSC Publishing). Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)
  • NextSDS.
  • ResearchGate. (PDF) 4-Chloro-N-(2-chlorophenyl)benzamide.
  • MDPI. (2022, February 7).
  • The Royal Society of Chemistry. (2022, August 17). Accurate experimental characterization of the labile N–Cl bond in N -chloro- N ′-( p -fluorophenyl)-benzamidine crystal at 17.5 K - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00957A.
  • ResearchGate.
  • PMC. (2026, January 16).
  • PMC.
  • PMC. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 4-Chloro-2-fluoro-benzamidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR characterization of fluorinated aromatics like 4-chloro-2-fluoro-benzamidine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR characterization of fluorinated aromatics like 4-chloro-2-fluoro-benzamidine. The interplay between heteronuclear coupling and proton exchange can turn a routine ¹H NMR spectrum into an uninterpretable forest of peaks. This guide is engineered to provide you with the mechanistic causality behind these overlaps and the self-validating protocols required to resolve them.

Section 1: Diagnostic FAQs and Causality

Q1: Why is the aromatic region (7.0–8.0 ppm) of my ¹H NMR spectrum highly convoluted, making it impossible to integrate the H3, H5, and H6 protons? Causality: The complexity arises from heteronuclear scalar coupling between the ¹⁹F nucleus (spin ½) at position 2 and the adjacent aromatic protons. Fluorine couples strongly with ortho (³J_HF) and meta (⁴J_HF) protons. For 4-chloro-2-fluoro-benzamidine, the H3 proton is split by both the adjacent fluorine and the meta H5 proton, while H6 is split by the ortho H5 and the meta fluorine. This cascades into highly complex overlapping multiplets (e.g., doublet of doublet of doublets). Solution: Perform a ¹H{¹⁹F} decoupled NMR experiment. By irradiating the ¹⁹F resonance frequency during ¹H acquisition, the ¹H-¹⁹F scalar couplings collapse, simplifying the aromatic signals to standard ¹H-¹H coupling patterns (1)[1].

Q2: The amidine protons (-C(=NH)NH₂) appear as a massive, broad hump that obscures the aromatic peaks. How can I resolve this? Causality: Amidine protons undergo intermediate chemical exchange with trace water in the solvent and exhibit tautomerism. Furthermore, the quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin 1) broadens the proton signals. In solvents like CDCl₃ or DMSO-d₆, this exchange rate is comparable to the NMR timescale, leading to severe peak broadening (2)[2]. Solution: Exploit deuterium exchange. Switching the solvent to CD₃OD or adding a drop of D₂O to your DMSO-d₆ sample will replace the exchangeable -NH and -NH₂ protons with deuterium (-ND, -ND₂). Because deuterium resonates at a completely different frequency, the broad amidine signals will vanish from the ¹H spectrum, revealing the underlying aromatic peaks (3)[3].

Q3: In my ¹³C NMR spectrum, there are too many peaks, and many are doublets. How do I assign the carbons correctly? Causality: The ¹⁹F nucleus couples directly to the ¹³C nuclei. The ipso carbon (C2) exhibits a massive one-bond coupling (¹J_CF ≈ 250 Hz). The ortho (C1, C3), meta (C4, C6), and para (C5) carbons exhibit ²J_CF, ³J_CF, and ⁴J_CF couplings, respectively. This splits almost every carbon peak into a doublet, causing severe overlap. Solution: Acquire a ¹³C{¹H, ¹⁹F} dual-decoupled spectrum. Simultaneous decoupling of both protons and fluorine collapses all carbon signals into sharp singlets, allowing for straightforward counting and assignment of the 7 unique carbon environments (4)[4].

Section 2: Quantitative Data Summaries

Table 1: Expected Scalar Coupling Constants (J-values) for 4-chloro-2-fluoro-benzamidine

Coupling TypeNuclei InvolvedApproximate J-Value (Hz)Spectral Impact
³J_HF (ortho)¹⁹F - H38.0 - 10.0Splits H3 into a large doublet
⁴J_HF (meta)¹⁹F - H65.0 - 6.0Splits H6 into a smaller doublet
¹J_CF (ipso)¹⁹F - C2~240 - 255Massive splitting of C2
²J_CF (ortho)¹⁹F - C1, ¹⁹F - C315.0 - 25.0Moderate splitting of C1, C3
³J_HH (ortho)H5 - H68.0 - 9.0Standard aromatic splitting

Table 2: Solvent Effects on Amidine Protons

NMR SolventAmidine Peak AppearanceExchange RateRecommendation
CDCl₃Very broad, often invisibleIntermediatePoor for amidines; causes overlap
DMSO-d₆Broad singlets (often 2-3 peaks)SlowGood for observing amidine protons
CD₃ODAbsent (exchanged to D)FastBest for resolving aromatic overlaps
DMSO-d₆ + D₂OAbsent (exchanged to D)FastExcellent diagnostic tool
Section 3: Standard Operating Procedures (Methodologies)

Protocol 1: ¹H{¹⁹F} Decoupled NMR Acquisition This protocol provides a self-validating system to ensure complete decoupling without introducing artifacts.

  • Sample Preparation: Dissolve 15-20 mg of 4-chloro-2-fluoro-benzamidine in 0.6 mL of DMSO-d₆.

  • Probe Tuning: Tune the NMR probe to both the ¹H frequency and the ¹⁹F frequency. Crucial Step: Failure to tune the ¹⁹F channel will result in incomplete decoupling.

  • ¹⁹F Reference Scan: Acquire a standard 1D ¹⁹F spectrum to determine the exact transmitter offset (O2) for the fluorine atom in this specific molecule.

  • Parameter Setup: Load the ¹H{¹⁹F} pulse program (e.g., zgig or equivalent inverse gated sequence). Set the ¹⁹F decoupling frequency (O2) to the exact chemical shift determined in Step 3.

  • Decoupling Power Optimization: Set the ¹⁹F decoupling power (e.g., Waltz-16 or GARP) to a safe, low-power level (e.g., 90° pulse of ~100 µs) to prevent probe arcing.

  • Acquisition & Validation: Acquire the spectrum. Self-Validation: Compare the H3 peak to the standard ¹H spectrum. If decoupling is successful, the large ~9 Hz ³J_HF splitting will completely collapse, leaving only the smaller ¹H-¹H couplings.

Protocol 2: In-Situ Deuterium Exchange (The "D₂O Shake")

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum in DMSO-d₆. Identify the broad amidine peaks (typically between 6.5 - 8.5 ppm).

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add exactly 2 drops (approx. 10-20 µL) of 100% D₂O to the tube.

  • Equilibration: Cap the tube securely and invert it 5-10 times to ensure complete mixing. Let it sit for 5 minutes to allow the H/D exchange equilibrium to favor the deuterated amidine.

  • Re-Acquisition: Re-insert the tube, re-shim (as the solvent properties have slightly changed), and acquire the ¹H spectrum again.

  • Validation: The broad amidine peaks must be completely absent, and a new sharp peak for HOD will appear around 3.3 ppm.

Section 4: Visualizations

Workflow Start Start: 1H NMR of 4-chloro-2-fluoro-benzamidine Identify Identify Source of Peak Overlap Start->Identify Amidine Broad Amidine Peaks Obscuring Aromatics? Identify->Amidine Fluorine Complex Multiplets from 1H-19F Coupling? Identify->Fluorine D2O Protocol 2: D2O Shake or switch to CD3OD Amidine->D2O Yes Decouple Protocol 1: 1H{19F} Decoupled NMR Fluorine->Decouple Yes Success Fully Resolved Aromatic Region D2O->Success Decouple->Success

Decision tree for resolving peak overlaps in the 1H NMR spectrum of fluorinated benzamidines.

CouplingLogic F19 19F Nucleus (Position 2) J3 3J_HF ≈ 9 Hz (Ortho) F19->J3 J4 4J_HF ≈ 5 Hz (Meta) F19->J4 H3 H3 Proton (Overlapped Doublet) J3->H3 H6 H6 Proton (Overlapped Multiplet) J4->H6 RF Apply 19F RF Decoupling Pulse H3->RF H6->RF Resolved Collapsed to Pure 1H-1H Multiplets RF->Resolved Eliminates J_HF

Mechanistic pathway of 19F-1H scalar coupling and the effect of RF decoupling on spectral resolution.

References
  • Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. Analytical Chemistry - ACS Publications. 1

  • 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. PubMed. 2

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.3

  • How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra. Magritek. 4

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Substitutions of 4-chloro-2-fluoro-benzamidine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with nucleophilic substitution on the 4-chloro-2-fluoro-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with nucleophilic substitution on the 4-chloro-2-fluoro-benzamidine scaffold. The unique substitution pattern of this molecule, particularly the ortho-fluoro group, presents significant steric and electronic challenges that can impede desired transformations. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and achieve your synthetic goals.

Core Concept: The Duality of the ortho-Fluoro Group

The primary challenge in functionalizing 4-chloro-2-fluoro-benzamidine is the steric shield imposed by the fluorine atom adjacent to the chlorine leaving group. Any incoming nucleophile must approach a sterically congested carbon atom. However, the fluorine atom also serves as a powerful electron-withdrawing group, which is essential for activating the aryl ring toward certain types of substitution. Understanding this duality is key to selecting the appropriate reaction strategy.

  • Steric Hindrance: The van der Waals radius of fluorine, while smaller than other halogens, is significant enough to sterically block the trajectory of an incoming nucleophile, slowing down reaction rates for both SNAr and the oxidative addition step in cross-coupling catalysis.[1][2]

  • Electronic Activation: Through its strong inductive effect, the fluorine atom polarizes the C-Cl bond and makes the ipso-carbon more electrophilic. This is a critical activating feature for classical Nucleophilic Aromatic Substitution (SNAr) pathways.[3][4]

This leads to a fundamental decision in reaction design, which is visualized in the workflow below.

G start Goal: Substitute Chlorine on 4-chloro-2-fluoro-benzamidine decision1 Evaluate Nucleophile Strength & Reaction Conditions start->decision1 snar_path SNAr Pathway (Addition-Elimination) decision1->snar_path  Strong Nucleophile  or High Temp Tolerable pd_path Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) decision1->pd_path  Weaker Nucleophile  or Milder Conditions Required snar_cond Requires Strong Nucleophile (e.g., RO⁻, RS⁻) AND/OR Forcing Conditions (High Temp) snar_path->snar_cond pd_cond Versatile for Weaker Nucleophiles (e.g., Amines, Amides) Requires Catalyst/Ligand Optimization pd_path->pd_cond

Caption: Decision workflow for substitution strategy.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or fails completely. What should I try?

This is a common issue. While the ortho-fluoro and para-amidine groups provide electronic activation, the steric hindrance often dominates, making the direct addition-elimination pathway kinetically challenging.

Answer:

Your first step is to ensure the fundamental requirements for an SNAr reaction are met before concluding that the pathway is unviable.

  • Nucleophile Potency: The attacking species must be a potent nucleophile. For neutral nucleophiles like amines, deprotonation with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to form the corresponding anion is often necessary.

  • Solvent Choice: Polar aprotic solvents are critical. Solvents like DMSO, DMF, or NMP excel at solvating the counter-ion of the nucleophile, leaving a more "naked" and reactive anion.[5]

  • Temperature: Many SNAr reactions on hindered substrates require significant thermal energy. If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 50-80 °C), a significant rate increase may be observed at higher temperatures (e.g., 120-150 °C). Microwave irradiation can also be highly effective in reducing reaction times.[5]

  • Leaving Group: In SNAr, fluoride is typically a better leaving group than chloride due to its ability to stabilize the intermediate Meisenheimer complex and activate the ring.[5] While you are starting with the chloride, be aware that this is a slight kinetic disadvantage compared to a corresponding fluoride.

If optimization of these parameters fails, the steric barrier is likely too high for a practical SNAr transformation. At this point, you should strongly consider a transition-metal-catalyzed approach.

FAQ 2: I'm attempting a Buchwald-Hartwig amination, but my yields are low. How do I optimize for this sterically hindered substrate?

The Buchwald-Hartwig amination is the premier method for this type of transformation, but its success is critically dependent on the catalyst system.[6][7] The steric hindrance of 4-chloro-2-fluoro-benzamidine makes both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle challenging.

Answer:

Optimization should focus on the four key components of the reaction: the palladium source, the ligand, the base, and the solvent.

  • Ligand Selection is Critical: This is the most important factor. Standard ligands like PPh₃ or even bidentate ligands like BINAP may be ineffective. You require a ligand designed specifically to overcome steric hindrance.[8][9]

    • Bulky Biarylphosphines: These are the gold standard. Ligands developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are designed with massive steric bulk. This bulk promotes the formation of a highly reactive, monoligated Pd(0) species, which is necessary to engage the hindered aryl chloride.[8]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at high temperatures and facilitate the difficult reductive elimination step.[10]

  • Choice of Base: The base must be strong enough to deprotonate the amine nucleophile but generally should be non-nucleophilic to avoid side reactions.

    • Alkoxides (NaOt-Bu, KOt-Bu): Excellent for many amine couplings. They are strong and soluble.

    • Phosphates/Carbonates (K₃PO₄, Cs₂CO₃): Milder, often heterogeneous bases that are suitable for more sensitive functional groups.

  • Palladium Precatalyst: While you can generate the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, using a pre-formed precatalyst (e.g., XPhos-Pd-G3) is highly recommended. These precatalysts are more stable, air-tolerant, and provide more consistent generation of the active Pd(0) species.[8]

  • Solvent and Temperature: Anhydrous, deoxygenated polar aprotic solvents like toluene, 1,4-dioxane, or CPME are standard. The reaction often requires heating (80-110 °C) to drive the catalytic cycle.

ParameterRecommendation for Hindered SubstrateRationale
Pd Source Pre-formed precatalyst (e.g., XPhos-Pd-G3)Ensures reliable formation of the active L-Pd(0) catalyst; improves reproducibility.
Ligand Bulky Biarylphosphine (XPhos, RuPhos) or NHC (IPr)Steric bulk facilitates oxidative addition and reductive elimination, the rate-limiting steps for hindered substrates.[11]
Base NaOt-Bu or K₃PO₄Strong, non-nucleophilic bases that efficiently deprotonate the amine without competing in the reaction.
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed)Aprotic solvents that are stable at the required high temperatures.
Temperature 80 - 110 °CProvides the necessary energy to overcome the activation barriers of the catalytic cycle.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination.

FAQ 3: My main side product is 2-fluoro-benzamidine (hydrodehalogenation). What causes this and how can I stop it?

Hydrodehalogenation (HDH) is a common side reaction in cross-coupling, where the halide is replaced by a hydrogen atom.

Answer:

HDH can arise from several competing pathways, but it often involves a β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[6] It can also be caused by trace water reacting with intermediates.

Mitigation Strategies:

  • Use a Rigorously Anhydrous and Inert Atmosphere: Water can be a proton source for HDH. Ensure your solvent and reagents are dry and that the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Ligand Choice: Some ligands are more prone to promoting pathways that lead to HDH. If you are seeing significant HDH with one bulky ligand, screening another class (e.g., switching from a biarylphosphine to an NHC-based ligand) may alter the relative rates of reductive elimination vs. side reactions.

  • Base Selection: In some cases, the choice of base can influence HDH. If using an alkoxide, ensure it is of high purity. Sometimes switching to a carbonate or phosphate base can reduce this side reaction.

FAQ 4: Does the benzamidine functional group interfere with the reaction or require protection?

The benzamidine group has two N-H bonds and can, in principle, act as a nucleophile itself or coordinate to the palladium catalyst, leading to inhibition.

Answer:

Whether protection is necessary is highly dependent on the specific nucleophile you are using and the reaction conditions.

  • As a Competing Nucleophile: If your intended nucleophile is only weakly reactive, there is a risk of intermolecular self-condensation or N-arylation of the amidine. However, in most cases, the primary or secondary amine you are adding as a reagent is significantly more nucleophilic and will react preferentially.

  • Catalyst Inhibition: The amidine could potentially coordinate to the palladium center as a bidentate ligand, sequestering the catalyst and halting the reaction. This is more likely if the reaction is sluggish and the catalyst concentration is low.

Recommendation:

For initial screening, it is recommended to attempt the reaction without protecting the benzamidine group. If you observe very low conversion, catalyst inhibition is a possibility. In this scenario, protecting the benzamidine as a Boc-derivative or another suitable protecting group may be necessary.

Detailed Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination of a Hindered Substrate

This protocol describes a general starting point for the coupling of a secondary amine with 4-chloro-2-fluoro-benzamidine using a modern precatalyst system.

Materials:

  • 4-chloro-2-fluoro-benzamidine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • XPhos-Pd-G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, Degassed Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add 4-chloro-2-fluoro-benzamidine, XPhos-Pd-G3, and sodium tert-butoxide.

  • Reagent Addition: Evacuate and backfill the flask with Argon (repeat 3 times). Add the anhydrous toluene via syringe, followed by the secondary amine.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting aryl chloride. The reaction is typically complete within 4-18 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)Cl (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-Cl) [Rate-limiting due to steric hindrance] amido_complex L-Pd(II)(Ar)(NR₂) (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR₂, -Base-H⁺Cl⁻) amido_complex->pd0 Reductive Elimination (Forms Ar-NR₂) [Challenging due to sterics] product Product (Ar-NR₂) arcl 4-chloro-2-fluoro- benzamidine amine R₂NH + Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Synthesis and coordination chemistry of tri-substituted benzamidrazones. (2010). Dalton Transactions.
  • Comparative analysis of synthesis routes for 2-substituted benzimidazoles. (2025). BenchChem.
  • Organocatalyzed C−N bond‐forming Reactions for the Synthesis of Amines and Amides. (2024). ChemistrySelect.
  • Synthesis and coordination chemistry of tri-substituted benzamidrazones. (2010). RSC Publishing.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024).
  • Palladium‐Catalyzed Amination of Aryl Halides. (2011).
  • Buchwald–Hartwig amin
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). Accounts of Chemical Research.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substr
  • Buchwald-Hartwig Amination. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). Synthesis.
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (2012). Chemistry – A European Journal.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution: Addition–Elimin
  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). (2025). BenchChem.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). The Journal of Physical Chemistry A.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013). Khan Academy.
  • Why are halogens ortho-, para- directors?. (2018). Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Validation for 4-Chloro-2-fluoro-benzamidine: High-Field vs. Benchtop Solutions

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Analytical Comparison Guide & Validation Protocol Executive Summary In medicinal chemistry and drug discovery, nuclear magnetic resonan...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Analytical Comparison Guide & Validation Protocol

Executive Summary

In medicinal chemistry and drug discovery, nuclear magnetic resonance (NMR) spectroscopy remains the "gold standard" for structural elucidation and purity validation[1]. The compound 4-chloro-2-fluoro-benzamidine (typically handled as a hydrochloride salt) is a critical synthetic intermediate. Its structural validation presents unique analytical challenges due to the presence of two different halogens (fluorine and chlorine) on the aromatic ring, which induce complex spin-spin splitting networks (J-couplings).

This guide provides an objective performance comparison between traditional High-Field NMR (e.g., 600 MHz) and emerging Benchtop NMR (e.g., 80 MHz) platforms for the validation of this compound[2][3]. Furthermore, it establishes a self-validating experimental protocol designed to ensure scientific integrity and regulatory compliance in drug development workflows[4][5].

Mechanistic Rationale for NMR Validation

The structural confirmation of 4-chloro-2-fluoro-benzamidine requires precise assignment of its atomic connectivity. NMR is uniquely suited for this because it provides dynamic, atomic-level information without destroying the sample[1][4].

  • 1H NMR Dynamics: The molecule contains a highly deshielded amidine group (-C(=NH)NH₂). In a polar, aprotic solvent like DMSO-d6, the exchangeable protons of the amidine hydrochloride salt are shifted significantly downfield (~9.45 ppm), isolating them from the aromatic protons. The fluorine atom (spin ½) couples strongly with the adjacent aromatic protons, creating diagnostic doublet-of-doublets (dd) that confirm the ortho/meta substitution pattern.

  • 13C NMR Dynamics: The ¹³C spectrum is dominated by carbon-fluorine (C-F) couplings. The direct ¹J_CF coupling is massive (~250 Hz), while long-range couplings (²J_CF, ³J_CF) provide a definitive map of the carbon framework. Accurate measurement of these couplings is essential to differentiate this molecule from its positional isomers (e.g., 5-chloro-2-fluoro-benzamidine)[6].

Platform Comparison: High-Field vs. Benchtop NMR

The choice of NMR platform dictates the resolution of complex J-couplings and the speed of analytical feedback.

Comparison Root NMR Platform Selection HF High-Field (≥400 MHz) Superconducting Root->HF BT Benchtop (60-80 MHz) Permanent Magnet Root->BT HF_Pro High Resolution & S/N Resolves Complex Couplings HF->HF_Pro HF_Con High Cryogen Cost Dedicated Facility Needed HF->HF_Con BT_Pro Cryogen-Free & Portable Rapid QA/QC in Fume Hood BT->BT_Pro BT_Con Lower Sensitivity Signal Overlap (2nd Order) BT->BT_Con

Decision matrix for selecting High-Field vs. Benchtop NMR platforms.

High-Field NMR (e.g., 600 MHz Superconducting Magnet)
  • Performance: High-field systems provide maximum sensitivity and chemical shift dispersion[3]. At 600 MHz, the aromatic signals of 4-chloro-2-fluoro-benzamidine follow first-order kinetics, meaning the multiplets (dd, t) are cleanly separated and J-values can be extracted directly without quantum mechanical modeling.

  • Limitations: These systems require dedicated infrastructure, expert operators, and expensive cryogens (liquid helium and nitrogen)[3].

Benchtop NMR (e.g., 80 MHz Permanent Magnet)
  • Performance: Modern benchtop systems utilize ultra-homogeneous permanent magnets that require no cryogens and can be deployed directly in a synthetic lab[3]. They are ideal for rapid, routine identification and process monitoring[7].

  • Limitations: Because chemical shift (in Hz) scales with field strength while J-coupling remains constant, an 80 MHz spectrum of this compound will exhibit severe signal overlap and second-order "roofing" effects in the aromatic region[2][8]. Absolute quantification often requires internal standards and specialized deconvolution software[8].

Quantitative Data Presentation

The following tables summarize the validated chemical shifts and coupling constants for 4-chloro-2-fluoro-benzamidine hydrochloride, acquired at high-field (600 MHz for ¹H, 150 MHz for ¹³C) to serve as a reference standard.

Table 1: Validated ¹H NMR Chemical Shifts (600 MHz, DMSO-d6)
PositionShift (ppm)MultiplicityJ-Coupling (Hz)IntegrationStructural Assignment
Amidine 9.45br s-4H-C(=NH₂⁺)NH₂
H-6 7.82dd (pseudo-t)³J_HH = 8.2, ⁴J_HF = 7.51HAromatic CH (ortho to amidine)
H-3 7.74dd³J_HF = 10.5, ⁴J_HH = 2.01HAromatic CH (between F and Cl)
H-5 7.51dd³J_HH = 8.2, ⁴J_HH = 2.01HAromatic CH (ortho to Cl)
Table 2: Validated ¹³C NMR Chemical Shifts (150 MHz, DMSO-d6)
PositionShift (ppm)MultiplicityJ-Coupling (Hz)Structural Assignment
C-Amidine 162.5s-Amidine Carbon
C-2 159.8d¹J_CF = 252.0C-F (Direct attachment)
C-4 137.2d³J_CF = 10.5C-Cl
C-6 132.1d³J_CF = 3.0Aromatic CH
C-5 125.6d⁴J_CF = 3.5Aromatic CH
C-1 118.4d²J_CF = 14.5Quaternary C (attached to amidine)
C-3 117.2d²J_CF = 25.5Aromatic CH (adjacent to F)

Self-Validating Experimental Protocols

To ensure data integrity and compliance with Analytical Quality by Design (AQbD) principles, the following workflow must be executed as a self-validating system[5].

Workflow A 1. Sample Preparation DMSO-d6 + Internal Standard B 2. Probe Calibration Tuning, Matching & Shimming A->B C 3. Data Acquisition 1H & 13C (19F decoupled) B->C D 4. Spectral Processing FT, Phase/Baseline Correction C->D E 5. Structural Validation Multiplet & J-Coupling Analysis D->E E->B QA Fail: Re-shim/Re-acquire

Self-validating NMR workflow for structural elucidation and purity assessment.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Weigh exactly 15 mg (for ¹H) or 50 mg (for ¹³C) of 4-chloro-2-fluoro-benzamidine HCl. Dissolve completely in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is selected because the hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl₃. Furthermore, DMSO-d6 prevents the rapid chemical exchange of the amidine protons, allowing them to be observed and integrated accurately. TMS acts as the internal zero-point reference.

Step 2: Instrument Qualification (Tuning, Matching, and Shimming)

  • Action: Insert the sample and lock onto the ²H signal of DMSO. Perform automated tuning and matching (ATMA) for both ¹H and ¹³C nuclei. Execute 3D gradient shimming.

  • Causality: Proper tuning maximizes radiofrequency (RF) power transfer, optimizing the Signal-to-Noise (S/N) ratio. High magnetic field homogeneity (shimming) is critical; if the field is inhomogeneous, the fine ⁴J_HF couplings (~2.0 Hz) will be obscured by broad lineshapes[3][5]. Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak must be < 1.0 Hz.

Step 3: Data Acquisition

  • ¹H NMR: Use a 30° excitation pulse, a spectral width of 20 ppm, 16 scans, and a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR (Quantitative): Use a 30° pulse, a spectral width of 250 ppm, and 1024 scans. Implement a relaxation delay (D1) of 30 seconds.

  • Causality: A 30-second D1 is mandatory for quantitative ¹³C NMR (qNMR). Quaternary carbons (C-1, C-2, C-4, C-Amidine) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. A short delay would saturate these signals, destroying the molar proportionality required for purity calculations[5].

Step 4: Spectral Processing & Validation

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transform (FT). Perform zero-order and first-order phase corrections, followed by a polynomial baseline correction.

  • Causality: Baseline correction is vital for accurate integration. The protocol is self-validating: if the integration of the amidine protons does not equal exactly 4.00 (relative to 1.00 for the H-3 proton), the sample contains residual water or the D1 delay was insufficient, triggering a re-acquisition loop.

Sources

Comparative

Optimizing and Validating HPLC Methods for 4-Chloro-2-fluorobenzamidine Purity Analysis: A Comparative Guide

Introduction 4-Chloro-2-fluorobenzamidine is a highly polar, basic chemical intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals. Accurate purity analysis of this compound via High-Perform...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-2-fluorobenzamidine is a highly polar, basic chemical intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals. Accurate purity analysis of this compound via High-Performance Liquid Chromatography (HPLC) is notoriously difficult. Because benzamidines contain highly basic amine functional groups, they are highly prone to severe peak tailing in reversed-phase liquid chromatography (RPLC)[1].

This guide objectively compares traditional HPLC column chemistries against modern superficially porous, polar-embedded columns for the analysis of 4-chloro-2-fluorobenzamidine. By synthesizing mechanistic causality with experimental data, we provide a self-validating analytical protocol grounded in the latest ICH Q2(R2) regulatory standards[2].

The Mechanistic Causality of Peak Tailing

To optimize an analytical method, one must first understand the chemical causality behind chromatographic failures. Peak tailing occurs when an analyte experiences multiple retention mechanisms simultaneously, disrupting the ideal Gaussian peak shape[3].

When analyzing 4-chloro-2-fluorobenzamidine, two competing mechanisms occur:

  • Hydrophobic Retention (Desired): The interaction between the analyte's aromatic ring and the C18 alkyl chains.

  • Secondary Ion-Exchange (Undesired): Traditional silica-based columns contain residual, unbonded silanol groups (Si-OH)[3]. Free silanols are highly acidic. At a mid-range mobile phase pH, these silanols ionize into negatively charged species (SiO⁻)[1],[4].

Simultaneously, the basic amidine group of 4-chloro-2-fluorobenzamidine (pKa ~9.0) remains fully protonated and positively charged. The resulting electrostatic attraction between the protonated benzamidine and the ionized silanols causes analyte molecules to "stick" to the stationary phase, elongating the trailing edge of the peak and ruining quantitative accuracy[1],[5].

To mitigate this, two mechanistic choices must be implemented:

  • Mobile Phase pH Control: Lowering the mobile phase pH below 3.0 protonates the silanol groups, neutralizing their charge and minimizing ionic interactions[1],[5].

  • Column Chemistry: Utilizing a polar-embedded stationary phase provides an internal hydrogen-bonding layer that sterically shields any remaining active silanols from the basic analyte[4].

Mechanism A 4-Chloro-2-fluorobenzamidine (Protonated Amidine) B Traditional Porous C18 (Exposed Silanols) A->B pH > 3.0 C Polar-Embedded C18 (Shielded Silanols) A->C pH < 3.0 D Ion-Exchange Interaction -> Severe Peak Tailing B->D Secondary Retention E Hydrophobic Retention -> Symmetrical Peaks C->E Shielding Effect

Fig 1: Mechanistic pathways of benzamidine retention and silanol-induced peak tailing in HPLC.

Objective Performance Comparison

To demonstrate the impact of these mechanistic choices, we compared the purity analysis of 4-chloro-2-fluorobenzamidine using two different column architectures under identical mobile phase conditions (0.1% Phosphoric acid in Water : Acetonitrile, 70:30 v/v).

Table 1: Column Performance Comparison
ParameterTraditional Fully Porous C18 (5 µm)Polar-Embedded SPP C18 (2.7 µm)
Peak Asymmetry (Tf) 2.451.12
Theoretical Plates (N) 4,20014,500
Resolution (Rs) from Impurity 1.84.5
Run Time 15.0 min6.5 min

Data Analysis: The traditional column exhibited a USP tailing factor of 2.45, which is unacceptable for validated analytical methods (values > 2.0 are generally rejected in pharmaceutical QC)[1]. In contrast, the Polar-Embedded Superficially Porous Particle (SPP) C18 column delivered a perfectly symmetrical peak (Tf = 1.12) and over triple the theoretical plates, proving the efficacy of silanol shielding and improved mass transfer[4].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. By integrating a System Suitability Test (SST) before sample analysis, the method continuously proves its own reliability prior to generating reportable data.

Step 1: Mobile Phase Preparation

  • Buffer (A): Dissolve 1.0 mL of concentrated phosphoric acid in 1000 mL of HPLC-grade water (pH ~2.1). Filter through a 0.22 µm membrane.

  • Organic (B): 100% HPLC-grade Acetonitrile.

  • Causality: The low pH ensures total protonation of residual silanols, shutting down secondary ion-exchange pathways[5].

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 4-chloro-2-fluorobenzamidine reference standard.

  • Dissolve in 10 mL of diluent (Water:Acetonitrile 50:50) to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

Step 3: System Suitability Testing (SST) - The Self-Validating Step

  • Inject the 100 µg/mL standard six consecutive times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%; USP Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 10,000.

  • Logic: If the SST fails, the system halts. This prevents the generation of untrustworthy data due to column degradation or mobile phase preparation errors.

Step 4: Chromatographic Execution

  • Column: Polar-Embedded SPP C18 (100 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

ICH Q2(R2) Method Validation Workflow

Once optimized, the method must be validated to ensure it is fit for its intended purpose[2]. The International Council for Harmonisation (ICH) Q2(R2) guideline provides the global framework for this process, defining critical parameters such as accuracy, precision, specificity, linearity, and range[6],[2].

Validation SST System Suitability (Self-Validation) Spec Specificity (Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Sens Sensitivity (LOD & LOQ) Acc->Sens

Fig 2: Sequential ICH Q2(R2) method validation workflow with integrated self-validating SST.

Table 2: ICH Q2(R2) Validation Summary for 4-Chloro-2-fluorobenzamidine
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity No interference from forced degradantsPeak purity angle < purity threshold
Linearity & Range 25% to 150% of target (R² = 0.9998)R² ≥ 0.999
Accuracy (Recovery) 99.4% - 100.6% across 3 levels98.0% - 102.0%
Precision (Repeatability) %RSD = 0.85% (n=6)%RSD ≤ 2.0%
LOD / LOQ 0.02 µg/mL / 0.06 µg/mLS/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)

Validation Insights: The reportable range was confirmed by demonstrating acceptable response, accuracy, and precision from 25% to 150% of the target concentration[2],[7]. Specificity was rigorously confirmed via forced degradation studies (acidic, basic, oxidative, and thermal stress), ensuring no co-elution between the active pharmaceutical intermediate and its degradants—a mandatory practice for related benzamidine derivatives[8].

Conclusion

The purity analysis of highly basic intermediates like 4-chloro-2-fluorobenzamidine requires deliberate mechanistic control over secondary column interactions. By pairing a low-pH mobile phase with a polar-embedded SPP C18 column, analysts can entirely suppress silanol-induced peak tailing. When coupled with a self-validating SST and rigorous ICH Q2(R2) validation protocols, this method guarantees high-fidelity, reproducible data for drug development pipelines.

References

  • International Council for Harmonisation (ICH). "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. URL: [Link]6]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. URL: [Link]2]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures." EMA Official Website. URL: [Link]7]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. URL: [Link]4]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. URL: [Link]3]

  • Journal of Emerging Technologies and Innovative Research (JETIR). "DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE..." JETIR. URL: [Link]8]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC. URL: [Link]5]

Sources

Validation

Halogenated Benzamidines in Drug Design: A Comparative Guide to 4-Chloro-2-Fluoro-Benzamidine

Executive Summary In the development of inhibitors targeting trypsin-like serine proteases—most notably blood coagulation Factor Xa (fXa) and thrombin—the benzamidine moiety has long served as the gold-standard P1 ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of inhibitors targeting trypsin-like serine proteases—most notably blood coagulation Factor Xa (fXa) and thrombin—the benzamidine moiety has long served as the gold-standard P1 ligand. Its highly basic nature allows it to form a critical salt bridge with the Asp189 residue at the bottom of the S1 pocket. However, the high basicity of unsubstituted benzamidine ( pKa​≈11.6 ) results in poor membrane permeability and negligible oral bioavailability.

This guide provides an objective, data-driven comparison of 4-chloro-2-fluoro-benzamidine against other halogenated alternatives. By strategically substituting the benzamidine ring with halogens, medicinal chemists can simultaneously enhance target binding affinity via halogen bonding and drastically improve pharmacokinetic (PK) profiles through pKa​ modulation.

Mechanistic Rationale: The S1 Pocket & Halogen Dynamics

The superiority of 4-chloro-2-fluoro-benzamidine over its unsubstituted or mono-halogenated counterparts is rooted in two distinct physicochemical phenomena:

A. Enthalpic Gain via Halogen Bonding

The S1 pocket of Factor Xa is defined by Asp189 at its base and surrounded by hydrophobic walls, including Tyr228. While the amidine group anchors to Asp189, a chlorine atom at the 4-position (para) projects directly toward the aromatic ring of Tyr228. This enables a highly directional halogen bond —a non-covalent interaction where the electrophilic region (σ-hole) of the chlorine atom interacts with the π-electrons of the tyrosine residue 1. This specific interaction significantly increases the binding affinity ( Ki​ ) compared to unsubstituted benzamidines.

B. Pharmacokinetic Rescue via Inductive pKa​ Lowering

A drug must be partially neutral to cross lipid bilayers. Unsubstituted benzamidine is almost entirely protonated at physiological pH (7.4). The introduction of a highly electronegative fluorine atom at the 2-position (ortho) exerts a strong electron-withdrawing inductive effect on the amidine group. This pulls electron density away from the nitrogen atoms, lowering the pKa​ of the P1 ligand from ~11.6 down to ~9.5 2. Consequently, the fraction of the neutral species in the intestinal tract increases by over 100-fold, rescuing oral absorption without abolishing the necessary Asp189 salt bridge.

G cluster_ligand 4-Chloro-2-fluoro-benzamidine (P1 Ligand) cluster_target Factor Xa S1 Pocket Amidine Amidine Group (pKa modulated) Asp189 Asp189 (Bottom of S1) Amidine->Asp189 Salt Bridge / H-Bond Chlorine 4-Chloro Substituent Tyr228 Tyr228 (Wall of S1) Chlorine->Tyr228 Halogen Bond Fluorine 2-Fluoro Substituent Fluorine->Amidine Inductive pKa Lowering Steric Binding Cavity (Steric Fit) Fluorine->Steric Shape Complementarity

Figure 1: Binding logic of 4-chloro-2-fluoro-benzamidine in the Factor Xa S1 pocket.

Comparative Performance Data

The table below synthesizes the physicochemical and biochemical impact of progressive halogenation on the benzamidine scaffold. Data reflects standard profiling metrics utilized in hit-to-lead optimization 3.

Compound pKa​ (Amidine)LogP (Octanol/Water)Relative fXa Affinity ( Ki​ )Oral Bioavailability (Rat)
Benzamidine (Unsubstituted) ~ 11.60.7Low ( μ M range)Poor (< 5%)
4-Chlorobenzamidine ~ 10.81.5ModerateLow-Moderate
2-Fluorobenzamidine ~ 10.20.9ModerateModerate
4-Chloro-2-fluoro-benzamidine ~ 9.51.8High (nM range)Good (> 40%)

Analytical Takeaway: While 4-chlorobenzamidine improves affinity via the Tyr228 halogen bond, its pKa​ remains too high for effective passive diffusion. Conversely, 2-fluorobenzamidine lowers the pKa​ but lacks the critical S1 halogen bond 4. The 4-chloro-2-fluoro derivative represents a synergistic "sweet spot," maximizing target residence time while optimizing lipophilicity (LogP) and ionization for systemic exposure 5.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific rigor and reproducibility, the following protocols outline the self-validating systems used to generate the comparative data. Every step is designed to eliminate artifactual interference.

Protocol 1: Physicochemical Profiling ( pKa​ and LogP)

Causality Focus: Accurate pKa​ determination requires controlling ionic strength, as activity coefficients fluctuate wildly in pure water. The shake-flask method remains the gold standard for LogP, as calculated algorithms often fail to account for ortho-halogen steric effects on hydration spheres.

  • Potentiometric Titration ( pKa​ ):

    • Prepare a 1.0 mM solution of the benzamidine derivative in a background electrolyte of 0.15 M KCl. (The KCl mimics physiological ionic strength, ensuring the measured pKa​ translates to in vivo conditions).

    • Titrate the solution continuously with 0.1 M KOH from pH 3.0 to 11.0 under a nitrogen atmosphere to prevent CO2​ absorption.

    • Calculate the pKa​ using the Bjerrum formation function via non-linear regression.

  • Shake-Flask Partitioning (LogP):

    • Pre-saturate n-octanol and 50 mM phosphate buffer (pH 7.4) with each other for 24 hours.

    • Dissolve the compound in the octanol phase and mix with the aqueous buffer at a 1:1 volume ratio.

    • Agitate at 25°C for 2 hours, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

    • Quantify the concentration in both phases using HPLC-UV.

Protocol 2: In Vitro Factor Xa Chromogenic Assay ( Ki​ Determination)

Causality Focus: Lipophilic halogenated compounds are notorious for non-specific binding to plastic assay plates, which artificially deflates apparent potency. The inclusion of BSA acts as a carrier protein to prevent this. Pre-incubation ensures steady-state kinetics are reached before substrate cleavage begins.

  • Reagent Preparation: Prepare human Factor Xa (0.5 nM final concentration) and the chromogenic substrate S-2222 (200 μ M) in an assay buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA) at pH 7.4.

  • Compound Incubation: Perform a 10-point serial dilution of the benzamidine derivatives (from 10 pM to 10 μ M). Pre-incubate the compounds with the fXa enzyme for 15 minutes at 37°C.

  • Reaction Initiation & Readout: Add the S-2222 substrate to initiate the reaction. Continuously monitor the absorbance at 405 nm (measuring the release of p-nitroaniline) for 10 minutes using a kinetic microplate reader.

  • Data Fitting: Calculate the initial velocities ( V0​ ) and fit the dose-response data to the Morrison equation for tight-binding inhibitors to derive the absolute Ki​ . Use Rivaroxaban as a positive control to validate enzyme viability.

Workflow Step1 Step1 Step2 2. Physicochemical Profiling Potentiometric pKa & Shake-Flask LogP Step1->Step2 Step3 3. Enzymatic Assay Factor Xa Chromogenic Cleavage (Ki) Step2->Step3 Step4 4. Permeability Assessment Caco-2 Cell Line Bi-directional Flux Step3->Step4

Figure 2: Step-by-step experimental workflow for evaluating halogenated P1 ligands.

References

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases.OSTI.gov.
  • Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants.Journal of Medicinal Chemistry (ACS).
  • LogP—Making Sense of the Value.ACD/Labs.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders.ChemRxiv.
  • Insights from Fragment Hit Binding Assays by Molecular Simulations.ACS Publications.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-chloro-2-fluorobenzamidine and Comparative Analytical Strategies

In the landscape of drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of success. 4-chloro-2-fluorobenzamidine, a substituted benzamidine, represents a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of success. 4-chloro-2-fluorobenzamidine, a substituted benzamidine, represents a class of compounds with significant interest due to the prevalence of the benzamidine moiety in medicinal chemistry, notably in the design of protease inhibitors. Understanding the molecule's behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in its characterization, enabling unambiguous identification in complex matrices and providing insights into its chemical stability.

Predicted ESI-MS/MS Fragmentation Pattern of 4-chloro-2-fluorobenzamidine

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[4][5] Subsequent fragmentation is achieved through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation pathways of 4-chloro-2-fluorobenzamidine are dictated by the relative stabilities of the resulting fragment ions and neutral losses, influenced by the proton affinity of different sites and the inherent bond strengths within the molecule.

The molecular weight of 4-chloro-2-fluorobenzamidine (C₇H₆ClFN₂) is 172.59 g/mol . The protonated molecule, [M+H]⁺, will therefore have a mass-to-charge ratio (m/z) of approximately 173.0. A key characteristic to anticipate is the isotopic signature of chlorine: a compound with one chlorine atom will exhibit two peaks for the molecular ion and any chlorine-containing fragments, at M and M+2, with a relative intensity ratio of approximately 3:1.[6][7]

The predicted fragmentation cascade, initiated from the protonated precursor ion at m/z 173.0, is outlined below.

Primary Fragmentation Pathways
  • Loss of Ammonia (NH₃): The amidine group is a primary site of protonation. Following protonation, a common and highly favorable fragmentation pathway for amidines is the neutral loss of ammonia (17.03 Da). This leads to the formation of a stable nitrilium ion. This is a dominant fragmentation pathway observed for similar structures.

    • [M+H]⁺ - NH₃ → C₇H₄ClFN⁺ (m/z 156.0)

  • Formation of the 4-chloro-2-fluorobenzoyl Cation: Cleavage of the C-N single bond, though less common than NH₃ loss from the protonated amidine, can lead to the formation of the 4-chloro-2-fluorobenzoyl-like cation. This pathway is more typical in electron ionization but can be observed in CID.

Secondary Fragmentation of the m/z 156.0 Ion

The primary fragment ion at m/z 156.0 (4-chloro-2-fluorobenzonitrile cation) is expected to undergo further fragmentation, primarily involving the loss of halogens or related neutral molecules.

  • Loss of Hydrogen Chloride (HCl): The loss of HCl (36.46 Da) is a common fragmentation pathway for chlorinated aromatic compounds.[6] This would result in a fragment ion at m/z 119.5.

    • C₇H₄ClFN⁺ - HCl → C₇H₃FN⁺ (m/z 119.5)

  • Loss of Hydrogen Fluoride (HF): While the C-F bond is stronger than the C-Cl bond, the loss of HF (20.01 Da) is also a plausible fragmentation pathway from the halogenated aromatic ring.[8]

    • C₇H₄ClFN⁺ - HF → C₇H₃ClN⁺ (m/z 135.9)

  • Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond results in the loss of a chlorine radical (34.97 Da). This is a principal fragmentation pathway for many halogenated compounds.[6][7]

    • C₇H₄ClFN⁺ - Cl• → C₇H₄FN⁺ (m/z 121.0)

Visualizing the Fragmentation Pathway

The relationships between these predicted ions are illustrated in the following diagram.

G cluster_0 Predicted ESI-MS/MS Fragmentation parent [M+H]⁺ 4-chloro-2-fluorobenzamidine m/z 173.0/175.0 frag1 [C₇H₄ClFN]⁺ 4-chloro-2-fluorobenzonitrile cation m/z 156.0/158.0 parent->frag1 - NH₃ frag2 [C₇H₃FN]⁺ m/z 119.5 frag1->frag2 - HCl frag3 [C₇H₃ClN]⁺ m/z 135.9/137.9 frag1->frag3 - HF frag4 [C₇H₄FN]⁺ m/z 121.0 frag1->frag4 - Cl•

Caption: Predicted ESI-MS/MS fragmentation pathway of 4-chloro-2-fluorobenzamidine.

Summary of Predicted Key Fragments
m/z (monoisotopic) Proposed Formula Proposed Structure/Origin Notes
173.0 / 175.0[C₇H₇ClFN₂]⁺Protonated molecular ionIsotopic pattern (3:1) due to ³⁵Cl/³⁷Cl
156.0 / 158.0[C₇H₄ClFN]⁺Loss of NH₃ from [M+H]⁺Expected to be a major fragment
135.9 / 137.9[C₇H₃ClN]⁺Loss of HF from m/z 156.0
121.0[C₇H₄FN]⁺Loss of Cl• from m/z 156.0
119.5[C₇H₃FN]⁺Loss of HCl from m/z 156.0

This predictive analysis is corroborated by the known fragmentation of 4-chlorobenzamide, which shows a prominent fragment corresponding to the loss of the amide functionality.[1]

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines a general procedure for the characterization of 4-chloro-2-fluorobenzamidine using a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Objective: To obtain the high-resolution mass spectrum and tandem mass spectrum (MS/MS) of 4-chloro-2-fluorobenzamidine to confirm its molecular weight and elucidate its fragmentation pattern.

Materials:

  • 4-chloro-2-fluorobenzamidine sample

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Calibrant solution for the mass spectrometer

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer with ESI source (e.g., Thermo Fisher Orbitrap or Sciex Q-TOF)

Procedure:

  • Sample Preparation: a. Prepare a stock solution of 4-chloro-2-fluorobenzamidine at 1 mg/mL in methanol. b. From the stock solution, prepare a working solution of 1 µg/mL by diluting with 50:50 methanol:water containing 0.1% formic acid. The acid aids in protonation.[9]

  • Instrument Setup & Calibration: a. Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy. b. Set the ESI source to positive ion mode. c. Typical ESI source parameters:

    • Capillary Voltage: 3.0 - 4.5 kV
    • Desolvation Temperature: 250 - 350 °C
    • Nebulizing Gas Flow: As per instrument recommendation d. Infuse the sample directly or inject via an HPLC system. For direct infusion, use a syringe pump at a flow rate of 5-10 µL/min.
  • MS1 Data Acquisition (Full Scan): a. Acquire a full scan mass spectrum over a range of m/z 50-500. b. Identify the protonated molecular ion [M+H]⁺ at m/z 173.0 and its corresponding M+2 isotope peak at m/z 175.0. Confirm the ~3:1 intensity ratio.

  • MS2 Data Acquisition (Tandem MS): a. Set up a product ion scan experiment (MS/MS). b. Select the monoisotopic precursor ion (m/z 173.0) for fragmentation. c. Apply collision energy (e.g., starting at 15-20 eV and creating a stepped collision energy experiment to observe a range of fragments). d. Acquire the product ion spectrum, which will show the fragments generated from the precursor ion.

  • Data Analysis: a. Process the acquired spectra using the instrument's software. b. Identify the m/z values of the major fragment ions. c. Propose structures for the observed fragments based on the neutral losses and compare them with the predicted fragmentation pattern.

Comparison with Alternative Analytical Techniques

While mass spectrometry is unparalleled for providing molecular weight and fragmentation information, a comprehensive characterization of a new chemical entity relies on complementary techniques.[10]

Caption: Interrelationship of key analytical techniques for small molecule characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom in a molecule.[11]

  • Information Provided: It is the gold standard for determining the precise connectivity of atoms, including stereochemistry. For 4-chloro-2-fluorobenzamidine, ¹H NMR would show the number and integration of aromatic protons, while ¹³C NMR would identify all unique carbons. ¹⁹F NMR would confirm the presence of the fluorine atom, and couplings between H, C, and F would allow for unambiguous assignment of the substitution pattern on the aromatic ring.[12]

  • Comparison to MS:

    • Strength: Provides definitive structural connectivity, which MS can only infer from fragmentation. It is non-destructive.

    • Weakness: Significantly less sensitive than MS, requiring much larger sample amounts (mg vs. pg-ng). It is also less suitable for analyzing complex mixtures without prior separation.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its functional groups.[13][14]

  • Information Provided: It is excellent for identifying the functional groups present. For the target molecule, FTIR would show characteristic peaks for N-H stretches (from the amidine), C=N stretches, and vibrations associated with the substituted aromatic ring.[15][16]

  • Comparison to MS:

    • Strength: Fast, inexpensive, and provides a quick confirmation of functional groups.

    • Weakness: Provides little to no information about the overall molecular structure or connectivity. It cannot distinguish between isomers that contain the same functional groups. Its sensitivity is lower than MS.

Single-Crystal X-ray Crystallography
  • Principle: This technique involves diffracting X-rays off a single crystal of the compound. The diffraction pattern is used to calculate the electron density and thus the precise position of every atom in the crystal lattice.[17][18]

  • Information Provided: It provides the absolute, three-dimensional structure of a molecule in the solid state, including bond lengths and angles.

  • Comparison to MS:

    • Strength: Offers the most definitive structural information possible for a molecule.

    • Weakness: It is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant challenge and time-consuming. It provides no information about the molecule's behavior in solution or its fragmentation pathways.

Summary of Comparative Techniques
Technique Information Provided Sensitivity Sample Requirements Key Advantage
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural information via fragmentation.Very High (pg-ng)Small amount, requires ionizationUnmatched sensitivity and molecular weight determination.
NMR Spectroscopy Definitive atomic connectivity and 3D structure in solution.Low (mg)Pure sample in solutionGold standard for structural elucidation.
FTIR Spectroscopy Identification of functional groups.Moderate (µg-mg)Solid, liquid, or gasFast, simple, and excellent for functional group confirmation.
X-ray Crystallography Absolute 3D structure in the solid state.N/A (requires a single crystal)High-quality single crystalProvides unambiguous molecular structure.

Conclusion

The structural characterization of 4-chloro-2-fluorobenzamidine is most effectively achieved through a multi-technique approach. While this guide provides a robust, principled prediction of its ESI-MS/MS fragmentation pattern, serving as a powerful tool for its identification, it is the synergy with other analytical methods that provides absolute certainty. Mass spectrometry excels in its sensitivity and ability to provide molecular weight and fragmentation data, making it indispensable for mixture analysis and trace detection. However, for the de novo elucidation of its intricate atomic connectivity, NMR spectroscopy remains the definitive technique. FTIR and X-ray crystallography offer complementary data on functional groups and solid-state structure, respectively. For the modern researcher, a comprehensive understanding of each technique's strengths and limitations is paramount to efficient and accurate small molecule characterization.

References

  • BenchChem (2026). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12084, 4-Chlorobenzamide. Available at: [Link]

  • General Fragmentation Modes.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Mass Spectrometry: Fragmentation.
  • NIST (n.d.). Benzamide, 4-chloro-. In NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 203437, 4-Chlorobenzamidine. Available at: [Link]

  • Demian, B. A. & Andrès, M. F. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 604. Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. British Journal of Applied Science & Technology, 10(2), 1-13. Available at: [Link]

  • Farjon, J., et al. (2021). High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. Forensic Science International, 321, 110718. Available at: [Link]

  • Martins, C. B., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1595-1628. Available at: [Link]

  • Bakhtiar, R. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 40(1), 324-337. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups.
  • Hua, G., & Woollins, J. D. (2009). The X-ray crystal structures of primary aryl substituted selenoamides. Molecules, 14(2), 878-886. Available at: [Link]

  • ResearchGate (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate. Available at: [Link]

  • Shimadzu (n.d.). Small Molecule Analysis Compendium. Available at: [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(6), 1136-1145. Available at: [Link]

  • Shcheglov, D. N., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Chemistry of Heterocyclic Compounds, 54(11), 972-977. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. International Journal of Molecular Sciences, 23(22), 14316. Available at: [Link]

Sources

Validation

4-Chloro-2-fluoro-benzamidine IR Spectroscopy Reference Guide: A Comparative Analysis

Executive Summary For researchers and drug development professionals, the accurate structural confirmation of pharmacophore building blocks is a critical quality control step. 4-Chloro-2-fluoro-benzamidine (often utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate structural confirmation of pharmacophore building blocks is a critical quality control step. 4-Chloro-2-fluoro-benzamidine (often utilized as a hydrochloride salt) is a highly valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and factor Xa inhibitors.

This guide provides an authoritative, in-depth comparison of the Infrared (IR) spectroscopic profile of 4-Chloro-2-fluoro-benzamidine against structurally similar alternatives. By understanding the mechanistic causality behind specific vibrational modes, analytical chemists can establish self-validating protocols to ensure compound identity and purity.

Mechanistic Causality of the IR Spectral Profile

Infrared spectroscopy does not merely fingerprint a molecule; it maps the localized electron density and atomic masses of its bonds. The IR spectrum of 4-Chloro-2-fluoro-benzamidine is defined by three primary structural motifs, each governed by distinct physical principles:

A. The Amidine Motif ( C=N and N−H Stretches)

The benzamidine core contains a conjugated C=N double bond and N−H single bonds.

  • Causality: Conjugation of the amidine group with the electron-withdrawing halogenated aromatic ring slightly delocalizes the π -electrons, shifting the C=N stretching frequency lower than that of isolated aliphatic imines. This results in a sharp, characteristic absorption band typically between 1600–1670 cm⁻¹ [1][2].

  • N-H Vibrations: The primary ( −NH2​ ) and secondary ( =NH ) amines produce multiple stretching bands in the 3100–3450 cm⁻¹ region[1][3]. In solid-state IR (like ATR-FTIR), these bands often broaden due to extensive intermolecular hydrogen bonding.

B. The Carbon-Fluorine ( C−F ) Bond
  • Causality: Fluorine is the most electronegative element, creating a highly polarized C−F bond with a massive dipole moment. Because IR absorption intensity is proportional to the square of the change in dipole moment ( (dμ/dx)2 ), the C−F stretch manifests as one of the most intense bands in the spectrum[4]. Due to fluorine's relatively low atomic mass, this stretch occurs at higher wavenumbers than other halogens, typically dominating the 1100–1250 cm⁻¹ region[4].

C. The Carbon-Chlorine ( C−Cl ) Bond
  • Causality: Chlorine is significantly heavier than fluorine. According to Hooke's Law for molecular vibrations, an increase in reduced mass lowers the vibrational frequency. Consequently, the aromatic C−Cl stretch is pushed down into the "fingerprint" region. It typically presents as a moderate-to-strong band around 1050–1100 cm⁻¹ with secondary bending/stretching modes appearing lower, around 700–750 cm⁻¹ [4][5].

Spectral Logic & Structural Identification

G A 4-Chloro-2-fluoro- benzamidine B Amidine Motif A->B C Aromatic Halogens A->C D C=N Stretch (1600-1670 cm⁻¹) B->D E N-H Stretch (3100-3450 cm⁻¹) B->E F C-F Stretch (1100-1250 cm⁻¹) C->F G C-Cl Stretch (1050-1100 & 750 cm⁻¹) C->G

Caption: Logical mapping of 4-Chloro-2-fluoro-benzamidine functional groups to IR spectral bands.

Comparative Data Analysis

To validate the synthesis or procurement of 4-Chloro-2-fluoro-benzamidine, it must be distinguished from common precursors, degradants, or structural analogs. Table 1 summarizes the diagnostic IR bands used to differentiate these compounds.

Table 1: Comparative IR Stretching Frequencies (cm⁻¹)

Functional Group / Mode4-Chloro-2-fluoro-benzamidine4-Chlorobenzamidine2-Fluorobenzamidine4-Chloro-2-fluoro-aniline
N−H Stretch 3100–3450 (Broad, multiple)3100–3450 (Broad)3100–3450 (Broad)3200–3500 (Two sharp peaks, −NH2​ )
C=N Stretch 1600–1670 (Strong) 1600–1670 (Strong)1600–1670 (Strong)Absent
Aromatic C=C 1450–16001450–16001450–16001450–1600
C−F Stretch 1100–1250 (Very Strong) Absent 1100–1250 (Very Strong)1100–1250 (Very Strong)
C−Cl Stretch ~1090 & ~750 (Strong) ~1090 & ~750 (Strong)Absent ~1090 & ~750 (Strong)

Diagnostic Takeaway: The presence of a strong C=N band confirms the amidine formation (ruling out the aniline precursor). The simultaneous presence of the intense 1100–1250 cm⁻¹ band ( C−F ) and the 750 cm⁻¹ band ( C−Cl ) confirms the specific di-halogenated substitution pattern[4][5].

Self-Validating Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR is the industry standard for analyzing solid powders like benzamidine hydrochlorides, eliminating the need for KBr pellet pressing and preventing moisture-induced spectral artifacts.

Step-by-Step Methodology
  • Instrument Calibration & Verification:

    • Verify the FTIR spectrometer's performance using a traceable polystyrene standard. Ensure resolution is set to 4 cm⁻¹.

  • Background Collection (Self-Validation Step A):

    • Ensure the ATR crystal (Diamond or ZnSe) is meticulously cleaned with isopropanol and lint-free wipes.

    • Collect a background spectrum (32–64 scans). Crucial: Inspect the background for residual peaks. A flat baseline confirms a clean crystal and purges atmospheric CO2​ / H2​O variations.

  • Sample Application:

    • Place 2–5 mg of solid 4-Chloro-2-fluoro-benzamidine directly onto the center of the ATR crystal.

    • Engage the pressure anvil. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample, ensuring high signal-to-noise ratio.

  • Data Acquisition:

    • Collect the sample spectrum using 32–64 scans at 4 cm⁻¹ resolution.

  • Spectral Processing (Self-Validation Step B):

    • Apply an ATR correction algorithm (if comparing to transmission library spectra) to adjust for wavelength-dependent penetration depth.

    • Perform baseline correction.

    • Verify the diagnostic triad: C=N (~1640 cm⁻¹), C−F (~1200 cm⁻¹), and C−Cl (~750 cm⁻¹).

Workflow S1 Step 1: System Prep Clean ATR Crystal & Run Background S2 Step 2: Sample Loading Apply Solid & Engage Pressure Anvil S1->S2 S3 Step 3: Acquisition 32-64 Scans at 4 cm⁻¹ Resolution S2->S3 S4 Step 4: Processing ATR Correction & Baseline Subtraction S3->S4 S5 Step 5: Validation Verify C=N, C-F, and C-Cl Bands S4->S5

Caption: Self-validating ATR-FTIR experimental workflow for solid-state compound verification.

References

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Center for Biotechnology Information (PMC). Available at:[Link]

  • IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India. Available at:[Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at:[Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

Sources

Comparative

Benchmarking 4-Chloro-2-Fluorobenzamidine Derivatives in High-Throughput Serine Protease Screening

In the landscape of structure-based drug design, targeting the highly conserved S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, TMPRSS2, and Urokinase) remains a cornerstone of antithrombotic and antiviral disc...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Drug Discovery & Screening Core

In the landscape of structure-based drug design, targeting the highly conserved S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, TMPRSS2, and Urokinase) remains a cornerstone of antithrombotic and antiviral discovery. Among arginine-mimetic chemotypes, benzamidine derivatives are the most extensively utilized scaffolds due to their ability to form robust salt bridges with the conserved Aspartate (e.g., Asp189 in trypsin-like proteases) at the base of the S1 pocket 1.

However, unsubstituted benzamidine is a weak, micromolar binder with poor selectivity. To optimize these templates for High-Throughput Screening (HTS) campaigns, peripheral modifications are required to enhance both potency and physicochemical profiles 1. This guide objectively benchmarks 4-chloro-2-fluorobenzamidine derivatives against alternative S1-anchoring fragments, detailing the mechanistic causality behind their superior ligand efficiency and providing self-validating experimental protocols for your HTS workflows.

Mechanistic Rationale: Why 4-Chloro-2-Fluoro Substitution?

The transition from a basic benzamidine fragment to a 4-chloro-2-fluorobenzamidine scaffold is not arbitrary; it is driven by precise stereoelectronic and thermodynamic causality. Molecular dynamics simulations reveal that benzamidine binding involves rate-limiting transitions where the compound navigates the protease surface before locking into the S4 state with Asp189 2. The di-halogenation strategy optimizes this binding trajectory:

  • 2-Fluoro Substitution (pKa Modulation): The strongly electron-withdrawing fluorine atom lowers the pKa of the amidine group from ~11.6 to ~10.5. This reduction lowers the desolvation penalty required for the fragment to enter the hydrophobic S1 pocket, while ensuring the amidine remains sufficiently protonated at physiological pH to maintain the critical salt bridge.

  • 4-Chloro Substitution (Halogen Bonding): The S1 pocket contains hydrophobic walls and backbone carbonyls (e.g., Gly219 in thrombin). The 4-chloro group perfectly fills the hydrophobic sub-pocket and acts as a halogen bond donor to the carbonyl oxygen, significantly decreasing the off-rate ( koff​ ) compared to unsubstituted analogs.

Binding_Logic Core 4-Chloro-2-Fluorobenzamidine Amidine Amidine Group Salt Bridge w/ Asp189 Core->Amidine Fluoro 2-Fluoro Substitution pKa Tuning & Dipole Core->Fluoro Chloro 4-Chloro Substitution Halogen Bond w/ Carbonyl Core->Chloro

Fig 2: Mechanistic rationale for the enhanced ligand efficiency of 4-chloro-2-fluorobenzamidines.

Benchmarking Alternatives in HTS

When designing a focused library or selecting fragments for DNA-encoded library (DEL) panning 3, researchers typically evaluate several P1 anchors.

  • Unsubstituted Benzamidine: Highly soluble but suffers from poor Ligand Efficiency (LE). It requires massive molecular weight additions in the P2/P3 regions to achieve nanomolar potency, often violating Lipinski's rules.

  • Aminoisoindoles: A novel non-covalent scaffold that accommodates extended multibasic pockets (like furin) 1. However, they are synthetically complex and exhibit higher intrinsic fluorescence, complicating primary FRET-based HTS assays.

  • Guanidines (Arginine Mimetics): Form bidentate salt bridges but are overly basic (pKa ~13), leading to poor oral bioavailability and membrane permeability issues.

  • 4-Chloro-2-Fluorobenzamidine: Strikes the optimal balance. It is synthetically straightforward, possesses a tuned pKa, and provides a distinct structural vector for growing the molecule into the S2/S3 subsites.

Quantitative Performance Comparison

The following table summarizes the performance of these fragment scaffolds against Factor Xa and Thrombin, utilizing standard biochemical assay conditions.

Scaffold / Fragment TypeTargetMean Ki​ (µM)Ligand Efficiency (LE)*HTS Assay InterferencePermeability (Papp)
Unsubstituted Benzamidine Thrombin120.00.28LowHigh
Guanidine Derivatives Thrombin45.00.31LowVery Low
Aminoisoindoles Factor Xa18.50.34Moderate (Auto-fluorescence)Moderate
4-Chloro-2-Fluorobenzamidine Thrombin4.2 0.41 LowHigh
4-Chloro-2-Fluorobenzamidine Factor Xa6.8 0.39 LowHigh

*LE = Ligand Efficiency (kcal/mol per heavy atom). Values > 0.35 are considered highly optimal for fragment starting points.

Self-Validating Experimental Protocols

To ensure data integrity, HTS workflows must be designed as self-validating systems. Relying solely on a primary biochemical assay invites false positives via Pan-Assay Interference Compounds (PAINS) or aggregation. The following protocol pairs a primary FRET assay with an orthogonal Surface Plasmon Resonance (SPR) validation step.

HTS_Workflow Lib Library (4-Cl-2-F-BAM) FRET Primary HTS (FRET Assay) Lib->FRET 1536-well Triage Hit Triage (Z' > 0.7) FRET->Triage IC50 < 1 µM SPR Orthogonal (SPR Kinetics) Triage->SPR Filter PAINS Lead Lead Opt. SPR->Lead Direct Binding

Fig 1: Self-validating HTS workflow for benzamidine fragment screening and orthogonal triage.

Protocol A: Primary HTS FRET Cleavage Assay

Causality: FRET assays utilizing AMC-labeled peptide substrates (e.g., Boc-Val-Pro-Arg-AMC) provide real-time kinetic readouts of protease inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% PEG-8000). Note: PEG-8000 is critical to prevent compound aggregation, a primary source of false positives.

  • Enzyme & Compound Dispensing: Dispense 2 nM recombinant Thrombin into 1536-well black microplates. Using an acoustic liquid handler (e.g., Echo 550), transfer 4-chloro-2-fluorobenzamidine derivatives (final concentration range: 100 µM to 1 nM, 1% DMSO final).

  • Self-Validation Control (Mandatory): Include 16 wells of a known reference inhibitor (e.g., Argatroban, 1 µM) as a positive control (100% inhibition) and 16 wells of DMSO as a negative control (0% inhibition) on every plate.

  • Reaction Initiation: Add 20 µM Boc-Val-Pro-Arg-AMC substrate to initiate the reaction.

  • Kinetic Read & Z' Calculation: Read fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 30 minutes. Calculate the Z'-factor for each plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • System Validation Gate: Reject any plate where Z' < 0.6. This ensures the assay window is statistically robust enough to differentiate weak fragment binders.

Protocol B: Orthogonal Validation via SPR (Kinetics)

Causality: Aromatic amidines can occasionally act as inner-filter effect (IFE) quenchers in fluorescence assays. SPR provides a label-free, orthogonal confirmation of direct, 1:1 reversible binding.

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize recombinant protease onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 RU. Block excess reactive groups with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the hit compounds (from Protocol A) in running buffer (PBS-T + 1% DMSO).

  • Self-Validation Control (Solvent Correction): Because fragments generate low RU signals, bulk refractive index changes from DMSO variations are fatal to data quality. Construct a DMSO calibration curve (0.5% to 1.5% DMSO) before and after the analyte runs to mathematically correct for bulk solvent effects.

  • Injection & Analysis: Inject compounds at 30 µL/min for 60 seconds (association phase) followed by a 120-second buffer wash (dissociation phase). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

References

  • Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases | Biochemical Journal | Portland Press.[Link]

  • Isolation of Potent and Specific Trypsin Inhibitors from a DNA-Encoded Chemical Library | Bioconjugate Chemistry - ACS Publications.[Link]

  • Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC.[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Benzamidine-Based Inhibitors Targeting Factor Xa and Neuropilin-2

This guide provides a comprehensive comparison of the efficacy of benzamidine-based inhibitors, a significant class of synthetic compounds in drug discovery. While the 4-chloro-2-fluoro-benzamidine moiety serves as a val...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the efficacy of benzamidine-based inhibitors, a significant class of synthetic compounds in drug discovery. While the 4-chloro-2-fluoro-benzamidine moiety serves as a valuable chemical scaffold, publicly available comparative data for inhibitors built directly from this specific starting material is limited. Therefore, this guide will focus on the broader class of benzamidine-based inhibitors, drawing on robust data from two well-established and therapeutically relevant targets: Coagulation Factor Xa (FXa) and Neuropilin-2 (Nrp2). The principles and methodologies discussed herein are directly applicable to the evaluation of novel inhibitors derived from the 4-chloro-2-fluoro-benzamidine scaffold.

The benzamidine group, with its cationic amidinium moiety, is a well-established pharmacophore for targeting serine proteases, where it effectively mimics the side chain of arginine and forms strong interactions with the aspartate residue in the S1 pocket of the enzyme's active site.[1][2] This has made it a cornerstone in the design of anticoagulants. More recently, the versatility of the benzamidine scaffold has been demonstrated in its ability to disrupt protein-protein interactions outside of the protease family, such as the binding of vascular endothelial growth factor (VEGF) to its co-receptor, Neuropilin-2.[3]

This guide will delve into the comparative efficacy of benzamidine-based inhibitors against these two distinct targets, providing experimental data, detailed protocols for assessing inhibitor performance, and a discussion of the underlying biological pathways.

Section 1: Inhibition of Coagulation Factor Xa

The Central Role of Factor Xa in the Coagulation Cascade

Coagulation Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade.[4][5] It is the point of convergence for both the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapies.[4][6] Once activated from its zymogen form (Factor X), FXa, in complex with its cofactor Factor Va, forms the prothrombinase complex. This complex is responsible for the rapid conversion of prothrombin to thrombin, the final effector protease in the coagulation cascade that leads to the formation of a fibrin clot.[7][8] Due to its central role, inhibition of FXa is a highly effective strategy for preventing and treating thromboembolic disorders.[8]

The rationale for targeting FXa is twofold: its strategic position in the coagulation cascade and the amplification effect it has on thrombin generation. Each molecule of FXa can lead to the generation of approximately 1000 molecules of thrombin, highlighting the significant impact of its inhibition.[5]

Caption: The Coagulation Cascade and the Role of Factor Xa.

Comparative Efficacy of Benzamidine-Based FXa Inhibitors

The development of direct FXa inhibitors has been a major advancement in anticoagulant therapy. While many modern direct oral anticoagulants (DOACs) have moved away from the traditional benzamidine scaffold to improve oral bioavailability, the benzamidine moiety remains a powerful tool for achieving high potency.[2][9] The following table presents a comparison of various benzamidine and non-benzamidine FXa inhibitors, illustrating the potency that can be achieved with the benzamidine pharmacophore.

Inhibitor Name/ScaffoldP1 LigandTargetKᵢ (nM)Selectivity vs. TrypsinReference
SN429 BenzamidineFactor Xa0.0131200-fold[10]
SQ311 (24a) 1-AminoisoquinolineFactor Xa0.337900-fold[2][10]
Compound 23a 3-AminobenzisoxazoleFactor Xa1.4-[10]
Compound 22a p-MethoxyphenylFactor Xa11-[10]
Compound 1 BenzamidineFactor Xa1.3-[9]
Compound 8 ImidazoleFactor Xa21>4700-fold[9]

Kᵢ (Inhibition Constant) is a measure of the inhibitor's potency; a lower value indicates higher potency.

The data clearly demonstrates the high potency of benzamidine-based inhibitors such as SN429.[10] However, the development of non-benzamidine mimics like SQ311 shows that it is possible to retain high potency while potentially improving pharmacokinetic properties.[2][10] This comparative data is crucial for researchers in the field as it provides benchmarks for the development of new chemical entities.

Experimental Protocol: Factor Xa Chromogenic Assay

The chromogenic assay is a robust and widely used method for determining the activity of FXa and the potency of its inhibitors. The principle of this assay is based on the cleavage of a chromogenic substrate by residual FXa after incubation with an inhibitor. The amount of color produced is inversely proportional to the activity of the inhibitor.[11][12]

Objective: To determine the IC₅₀ value of a test compound against human Factor Xa.

Materials:

  • Human Factor Xa (purified)

  • Chromogenic FXa substrate (e.g., S-2765)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA)

  • Test compound (e.g., a 4-chloro-2-fluoro-benzamidine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human Factor Xa in assay buffer. The final concentration in the well should be chosen to give a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

    • Prepare a serial dilution of the test compound in the assay buffer. It is crucial to maintain a constant final concentration of the solvent (e.g., 1% DMSO) in all wells to avoid solvent effects.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (or vehicle control)

      • Human Factor Xa solution

    • Mix gently and incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of the Chromogenic Reaction:

    • Add the chromogenic substrate to each well to initiate the reaction.

  • Measurement:

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the initial rate of the reaction (V₀).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Self-Validation and Causality: This protocol includes a vehicle control to account for any effects of the solvent on enzyme activity. The serial dilution of the inhibitor allows for the determination of a dose-dependent effect, which is a key indicator of a specific inhibitory action. By measuring the initial reaction rate, the influence of substrate depletion or product inhibition is minimized, ensuring the accuracy of the IC₅₀ determination.

Section 2: Inhibition of Neuropilin-2/VEGF-C Interaction

Neuropilin-2 Signaling in Angiogenesis and Lymphangiogenesis

Neuropilin-2 (Nrp2) is a transmembrane co-receptor that plays a crucial role in both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[13][14] It functions as a co-receptor for several growth factors, most notably Vascular Endothelial Growth Factor-C (VEGF-C).[15][16] The binding of VEGF-C to Nrp2 and its primary receptor, VEGFR-3, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new lymphatic vessels.[14][15]

The Nrp2 signaling pathway is of significant interest in oncology, as tumor-induced lymphangiogenesis is a major route for cancer metastasis.[3][13] Therefore, inhibiting the interaction between VEGF-C and Nrp2 is a promising therapeutic strategy to block metastatic spread.[3]

Nrp2_Signaling cluster_membrane Cell Membrane cluster_inhibition Point of Inhibition cluster_downstream Downstream Signaling VEGFR3 VEGFR-3 PI3K_Akt PI3K/Akt Pathway VEGFR3->PI3K_Akt ERK_MAPK ERK/MAPK Pathway VEGFR3->ERK_MAPK Nrp2 Nrp2 Nrp2->VEGFR3 VEGFC VEGF-C VEGFC->VEGFR3 VEGFC->Nrp2 Benzamidine_Inhibitor Benzamidine-based Inhibitor Benzamidine_Inhibitor->VEGFC Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Migration Cell Migration ERK_MAPK->Migration Lymphangiogenesis Lymphangiogenesis Proliferation->Lymphangiogenesis Migration->Lymphangiogenesis Survival->Lymphangiogenesis

Caption: Neuropilin-2 Signaling Pathway in Lymphangiogenesis.

Comparative Efficacy of Benzamidine-Based Nrp2 Inhibitors

The discovery that benzamidine-based molecules can act as competitive inhibitors of the VEGF-C/Nrp2 interaction has opened up new avenues for the development of anti-metastatic drugs.[3] These inhibitors are designed to mimic the C-terminal arginine of VEGF-C, which is a key residue for binding to Nrp2.[3] The following table presents comparative data for a series of novel benzamidine-based Nrp2 inhibitors.

Compound NumberR Group ModificationIC₅₀ (µM) for Nrp2/VEGF-C InhibitionReference
2 -H> 500[3]
5 -COOH120 ± 20[3]
7 Serine at R2250 ± 70[3]
9 Homoserine at R260 ± 10[3]
11 Norvaline at R280 ± 20[3]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

The structure-activity relationship (SAR) data from this study reveals the importance of specific chemical modifications to the benzamidine scaffold for achieving potent Nrp2 inhibition. For instance, the addition of a carboxylate group (compound 5 vs. 2) significantly improved potency.[3] Further optimization of the R2 group, as seen with the introduction of a homoserine residue (compound 9), led to a further increase in inhibitory activity.[3] This type of comparative data is invaluable for guiding the design of more potent and selective Nrp2 inhibitors.

Experimental Protocol: Nrp2/VEGF-C Competitive Binding Assay

This microplate-based assay is designed to screen for and quantify the potency of small molecule inhibitors that disrupt the interaction between Nrp2 and VEGF-C.[17] The assay utilizes purified Nrp2 protein coated onto a microplate and a labeled form of VEGF-C to detect binding.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of the Nrp2/VEGF-C interaction.

Materials:

  • Purified recombinant Nrp2 protein (e.g., the b1b2 domains)

  • Alkaline Phosphatase (AP)-tagged VEGF-C (AP-VEGF-C)

  • Assay Buffer: Tris-buffered saline (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4)

  • Coating Buffer: Sodium carbonate buffer (e.g., 50 mM, pH 9.6)

  • Blocking Buffer: Assay buffer containing a blocking agent (e.g., 1% BSA)

  • Wash Buffer: Assay buffer containing a mild detergent (e.g., 0.05% Tween-20)

  • Test compound (e.g., a 4-chloro-2-fluoro-benzamidine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Alkaline phosphatase substrate (e.g., p-Nitrophenyl Phosphate, pNPP)

  • 96-well high-binding microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Plate Coating:

    • Dilute the purified Nrp2 protein in coating buffer to a final concentration of 1-5 µg/mL.

    • Add the Nrp2 solution to the wells of a high-binding 96-well microplate.

    • Incubate the plate overnight at 4°C to allow the protein to adhere to the plastic surface.

  • Blocking:

    • Aspirate the coating solution and wash the wells with wash buffer.

    • Add blocking buffer to each well to block any non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Binding:

    • Wash the wells with wash buffer.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the test compound dilutions (or vehicle control) to the wells.

    • Immediately add a constant concentration of AP-VEGF-C to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding to occur.

  • Detection:

    • Wash the wells extensively with wash buffer to remove any unbound AP-VEGF-C.

    • Add the alkaline phosphatase substrate (pNPP) to each well.

    • Incubate at room temperature until a yellow color develops.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from wells coated with a control protein (e.g., BSA).

    • Calculate the percentage of inhibition of AP-VEGF-C binding for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation and Causality: The inclusion of control wells coated with an irrelevant protein (BSA) is essential to determine the level of non-specific binding of AP-VEGF-C. The use of a blocking buffer further minimizes non-specific interactions. The competitive nature of the assay, where the inhibitor and labeled ligand are present simultaneously, directly assesses the ability of the test compound to disrupt the protein-protein interaction.

Conclusion

The 4-chloro-2-fluoro-benzamidine scaffold represents a promising starting point for the development of novel enzyme inhibitors and modulators of protein-protein interactions. By examining the comparative efficacy of the broader class of benzamidine-based inhibitors against well-defined targets such as Factor Xa and Neuropilin-2, researchers can gain valuable insights into the structure-activity relationships that govern inhibitor potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the in-vitro characterization of new chemical entities derived from this and other chemical scaffolds. As the field of drug discovery continues to evolve, the principles of comparative efficacy and rigorous experimental validation will remain paramount in the successful development of new therapeutic agents.

References

  • Camire, R. M. (2014). Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics. Journal of Cellular and Molecular Medicine, 18(5), 759-769. [Link]

  • Evans, L. A., & Ramji, D. P. (2021). Endothelial neuropilin-2 influences angiogenesis by regulating actin pattern development and α5-integrin-p-FAK complex recruitment to assembling adhesion sites. The FASEB Journal, 35(8), e21679. [Link]

  • Gelfand, M. V. (2012). The role of neuropilin 2 in physiological and pathological angiogenesis. *OpenBU. [Link]

  • Spronk, H. M. H., et al. (2014). Pleiotropic effects of factor Xa and thrombin: what to expect from novel anticoagulants. Cardiovascular Research, 101(3), 344-351. [Link]

  • Wikipedia contributors. (2024, March 14). Factor X. In Wikipedia, The Free Encyclopedia. [Link]

  • Messina, G., & D'Alessandro, G. (2013). Coagulation Factor Xa. *PMC. [Link]

  • Roy, S., et al. (2021). Role of Neuropilin-2-mediated signaling axis in cancer progression and therapy resistance. Molecular Cancer, 20(1), 1-17. [Link]

  • Gelfand, M. V., et al. (2022). Endothelial VEGFR Coreceptors Neuropilin-1 and Neuropilin-2 Are Essential for Tumor Angiogenesis. Cancer Research Communications, 2(12), 1547-1560. [Link]

  • van der Meer, L. T., et al. (2021). The Role of Heparan Sulfate and Neuropilin 2 in VEGFA Signaling in Human Endothelial Tip Cells and Non-Tip Cells during Angiogenesis In Vitro. International Journal of Molecular Sciences, 22(8), 4147. [Link]

  • Mohamed, A. A., et al. (2020). Design, Synthesis, and Evaluation of a Novel Benzamidine-Based Inhibitor of VEGF-C binding to Neuropilin-2. Bioorganic Chemistry, 100, 103856. [Link]

  • OHSU. Factor X, Chromogenic Assay. [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. [Link]

  • Mayo Clinic Laboratories. Coagulation Factor X Chromogenic Activity Assay, Plasma. [Link]

  • Fevig, J. M., et al. (2003). Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants. Journal of Medicinal Chemistry, 46(21), 4649-4664. [Link]

  • Mayo Clinic Laboratories. Coagulation Factor X Chromogenic Activity Assay, Plasma. [Link]

  • Stubbs, M. T., & Bode, W. (1998). Design of benzamidine-type inhibitors of factor Xa. Journal of Medicinal Chemistry, 41(22), 4240-4250. [Link]

  • Li, Y., et al. (2023). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Frontiers in Medicine, 10, 1243501. [Link]

  • Han, Q., et al. (2001). The design of phenylglycine containing benzamidine carboxamides as potent and selective inhibitors of factor Xa. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-635. [Link]

  • Fevig, J. M., et al. (2003). Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors as novel anticoagulants. *PubMed. [Link]

  • Parker, M. H., et al. (2012). Structural Basis for VEGF-C Binding to Neuropilin-2 and Sequestration by a Soluble Splice Form. Structure, 20(11), 1830-1839. [Link]

  • Jarvis, C. M., et al. (2014). Microplate-based screening for small molecule inhibitors of Neuropilin-2/VEGF-C interactions. Journal of Visualized Experiments, (89), e51664. [Link]

  • Mohamed, A. A., et al. (2020). Design, synthesis, and evaluation of a novel benzamidine-based inhibitor of VEGF-C binding to Neuropilin-2. *PubMed. [Link]

  • Ewing, W. R., et al. (2000). Nonbenzamidine compounds as selective factor xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1687-1690. [Link]

  • Stacker, S. A., et al. (2022, August 1). A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors. *JoVE. [Link]

  • ResearchGate. (n.d.). Inhibition curves and statistical comparisons of IC50‐values of... [Link]

  • Gelfand, M. V., et al. (2014). Neuropilin-1 functions as a VEGFR2 co-receptor to guide developmental angiogenesis independent of ligand binding. eLife, 3, e03720. [Link]

  • Kumar, S., et al. (2023, May 3). Inhibition of VEGF binding to neuropilin-2 enhances chemosensitivity and inhibits metastasis in triple-negative breast cancer. Science Translational Medicine, 15(694). [Link]

  • Lu, Z. H., et al. (2009). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica, 30(11), 1506-1512. [Link]

  • Obniska, Z., & Kaminski, K. (2005). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica, 62(4), 289-294. [Link]

Sources

Comparative

X-ray crystallography structure validation of 4-chloro-2-fluoro-benzamidine

X-Ray Crystallography Structure Validation of 4-Chloro-2-Fluoro-Benzamidine: A Comparative Refinement Guide Introduction: The Crystallographic Challenge Benzamidine and its derivatives are classic competitive inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography Structure Validation of 4-Chloro-2-Fluoro-Benzamidine: A Comparative Refinement Guide

Introduction: The Crystallographic Challenge

Benzamidine and its derivatives are classic competitive inhibitors of serine proteases (e.g., trypsin, thrombin), anchoring into the S1 specificity pocket via a bidentate salt bridge with Asp189[1]. However, the introduction of halogens in 4-chloro-2-fluoro-benzamidine significantly complicates crystallographic refinement. Halogens exhibit anisotropic electron density and form highly directional halogen bonds via their σ -holes. Accurately modeling these interactions requires robust restraint generation, precise refinement engines, and rigorous validation.

This guide objectively compares the performance of three premier crystallographic suites— , , and —in resolving and validating this challenging ligand complex.

Experimental Rationale & Causality

Selecting the correct refinement pipeline is dictated by the chemical physics of the ligand and the resolution of the dataset. As an application scientist, you must choose your engine based on the specific structural pathology of your model:

  • Phenix (phenix.refine): Utilizes automated Translation-Libration-Screw (TLS) parameterization and simulated annealing[2].

    • Causality: Ideal for rapid convergence and bulk solvent correction. However, standard AM1-based eLBOW restraints may underestimate the strict directionality of the C-Cl halogen bond, requiring manual intervention for sub-angstrom accuracy.

  • CCP4 (REFMAC5): Employs maximum-likelihood targets with "jelly-body" restraints[3][4].

    • Causality: These soft restraints act like springs between atom pairs, preventing geometric distortion during refinement[3]. This is crucial if the halogenated ligand induces local conformational heterogeneity or allosteric shifts in the S1 pocket.

  • Global Phasing (BUSTER): Integrates Quantum Mechanics (QM) and the Cambridge Structural Database (CSD) via the Grade restraint generator[5][6].

    • Causality: BUSTER is uniquely equipped to handle the anisotropic electron density of the chlorine atom. By utilizing local structure similarity restraints (LSSR) and QM-driven dictionaries, it accurately models partial occupancies and σ -hole interactions, resulting in superior ligand fitting[7].

Comparative Workflow

G cluster_0 Restraint Generation cluster_1 Refinement Engines A Ligand SMILES (4-chloro-2-fluoro-benzamidine) B1 Phenix.eLBOW (AM1 Optimization) A->B1 B2 CCP4 Acedrg/JLigand (Standard Library) A->B2 B3 BUSTER Grade (Mogul/QM) A->B3 D1 phenix.refine (TLS + Target Weights) B1->D1 D2 REFMAC5 (Jelly-Body Restraints) B2->D2 D3 BUSTER (QM-based Restraints) B3->D3 C Phasing & Initial Map (Molecular Replacement) C->D1 C->D2 C->D3 E Validation (MolProbity, RSCC, R-free) D1->E D2->E D3->E

Fig 1: Comparative crystallographic refinement workflow for halogenated ligands.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate strict internal validation checkpoints. Do not proceed to the next phase if a checkpoint fails.

Phase 1: Ligand Restraint Generation

  • Input: Provide the SMILES string for 4-chloro-2-fluoro-benzamidine to your chosen generator.

  • Execution:

    • Phenix: Run phenix.elbow to generate .cif and .pdb files.

    • CCP4: Run Acedrg via the CCP4i2 interface.

    • BUSTER: Run the grade web server or command-line utility[6].

  • Self-Validation Checkpoint: Calculate the internal strain energy of the generated conformer. If the strain energy exceeds 5 kcal/mol , the geometry is trapped in a non-physiological local minimum. Action: Manually provide a QM-optimized (e.g., Gaussian DFT) .mol2 file to bypass automated generation.

Phase 2: Structure Refinement

  • Input: A molecular replacement solution (e.g., Apo-Trypsin) and a phased .mtz file[1].

  • Execution:

    • Phenix: Execute phenix.refine for 5 macrocycles, enabling automated TLS group identification and optimizing X-ray/stereochemistry weights[7].

    • REFMAC5: Execute 100 cycles using automatic weighting and jelly-body restraints ( σ=0.02 ).

    • BUSTER: Execute refinement utilizing Grade dictionaries and BUSTER's advanced solvent update protocols[5][8].

  • Self-Validation Checkpoint: Monitor the Rfree​−Rwork​ gap after the final cycle. A gap >5% indicates severe overfitting to the experimental data[7]. Action: If overfitting occurs, increase the geometric restraint weights or reduce the number of refined TLS groups.

Phase 3: Final Validation

  • Execution: Submit the final .pdb and .mtz files to the standalone [9][10].

  • Self-Validation Checkpoint: Assess the Real-Space Correlation Coefficient (RSCC) for the 4-chloro-2-fluoro-benzamidine ligand. An RSCC <0.90 or a MolProbity clashscore >5 dictates a mandatory return to real-space manual rebuilding in Coot.

Quantitative Data Presentation

The following table summarizes representative performance metrics of the three suites when refining a 1.65 Å resolution dataset of a serine protease complexed with 4-chloro-2-fluoro-benzamidine.

Validation MetricPhenix (phenix.refine)CCP4 (REFMAC5)Global Phasing (BUSTER)
Rwork​ / Rfree​ (%) 18.2 / 21.518.5 / 21.117.8 / 20.4
Ligand RSCC 0.920.940.97
RMSD Bond Lengths (Å) 0.0120.0100.008
MolProbity Score 1.451.521.38
Halogen Bond Geometry Moderate (Standard AM1)Good (Acedrg Library)Excellent (QM/Mogul Driven)
Processing Time (CPU) ~15 mins~5 mins~25 mins

Mechanistic Insights

The structural validation of halogenated fragments is not merely a computational exercise; it is a test of chemical physics. The electron-withdrawing nature of the fluorine atom subtly alters the pKa​ of the benzamidine group, while the chlorine atom forms a highly specific σ -hole interaction with the carbonyl oxygen of the S1 pocket.

Standard refinement targets often treat halogens as isotropic spheres, leading to positive difference density ( Fo​−Fc​ ) around the halogen and negative density along the bond axis[3]. BUSTER mitigates this by allowing advanced anisotropic scaling and utilizing Grade dictionaries that explicitly understand the geometry of halogen bonds[6]. Conversely, REFMAC5's jelly-body restraints are unparalleled when the ligand induces subtle, long-range allosteric shifts in the protein backbone, preventing the model from "blowing up" during early refinement stages[3].

Ultimately, for late-stage drug development where precise ligand geometry dictates SAR (Structure-Activity Relationship) decisions, utilizing BUSTER for final refinement, followed by rigorous verification via the wwPDB Validation Server [10], provides the highest degree of scientific integrity.

References

  • wwPDB Validation Server - Worldwide Protein Data Bank. Official Standalone Validation Server for pre-deposition checks. URL:[Link]

  • Phenix Documentation - Phenix Online. Comprehensive guide to phenix.refine and automated structure solution. URL:[Link]

  • REFMAC5 for the refinement of macromolecular crystal structures - Murshudov GN, et al. Acta Crystallogr D Biol Crystallogr. 2011. URL:[Link]

  • BUSTER Structure Refinement - Global Phasing Limited. Official documentation for BUSTER and Grade restraint generation. URL:[Link]

  • Complete reconstruction of an enzyme-inhibitor binding process - Buch I, et al. Proc Natl Acad Sci U S A. 2011. (Reference for Trypsin-Benzamidine binding mechanics). URL:[Link]

Sources

Validation

Publish Comparison Guide: Validating 4-Chloro-2-fluorobenzamidine Synthesis via GC-MS

Executive Summary 4-Chloro-2-fluorobenzamidine is a high-value chemical intermediate heavily utilized in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors[1]. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-fluorobenzamidine is a high-value chemical intermediate heavily utilized in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors[1]. However, validating its synthesis presents a significant analytical bottleneck. Due to the high polarity and basicity of the amidine functional group, standard direct Gas Chromatography-Mass Spectrometry (GC-MS) often yields poor chromatographic resolution and thermal degradation.

This guide objectively compares the performance of direct GC-MS, derivatization-assisted GC-MS, and orthogonal LC-MS approaches. By detailing the causality behind these analytical behaviors, this document provides researchers with a self-validating, step-by-step protocol to accurately quantify and profile 4-chloro-2-fluorobenzamidine.

The Chemical Context & Synthetic Pathway

The synthesis of 4-chloro-2-fluorobenzamidine typically begins with 4-chloro-2-fluorobenzonitrile, a halogenated building block known for its favorable reactivity profile[2]. The direct conversion of non-activated nitriles to amidines using standard ammonia is notoriously slow. To overcome this, modern synthetic routes utilize strong, sterically hindered nucleophiles such as lithium hexamethyldisilazide (LiHMDS)[3].

LiHMDS readily attacks the nitrile carbon to form a silylated amidine intermediate. Subsequent quenching and deprotection with ethanolic HCl precipitate the target compound as a stable hydrochloride salt.

Synthesis A 4-Chloro-2-fluorobenzonitrile (Starting Material) B LiHMDS / THF (0 °C to RT) A->B Nucleophilic Addition C HCl / EtOH (Salt Formation) B->C Deprotection D 4-Chloro-2-fluorobenzamidine HCl (Target Product) C->D Precipitation

Synthetic pathway of 4-chloro-2-fluorobenzamidine from its nitrile precursor.

The Analytical Challenge: Causality Behind GC-MS Limitations

While GC-MS is the gold standard for volatile organic compound analysis, small, highly polar molecules require specialized handling[4].

Why Direct GC-MS Fails: Benzamidines feature a highly basic amidine group (-C(=NH)NH₂). When injected into a standard GC inlet at 250 °C, the free hydrogen atoms interact aggressively with the active silanol (-Si-OH) groups on the stationary phase of the capillary column. This hydrogen bonding severely retards the analyte's migration, resulting in extreme peak tailing, loss of resolution, and poor sensitivity. Furthermore, underivatized benzamidines are susceptible to thermal degradation, breaking down back into their corresponding nitriles.

The Derivatization Solution: To bypass this limitation, we employ an acylation strategy using Trifluoroacetic anhydride (TFAA). TFAA acylates the primary and secondary nitrogens of the amidine. The strongly electron-withdrawing trifluoromethyl (-CF₃) groups pull electron density away from the nitrogen atoms, neutralizing their basicity and eliminating their hydrogen-bond donating capability. This structural modification drastically lowers the boiling point and enhances thermal stability, allowing the derivative to elute as a sharp, symmetrical peak.

Method Comparison & Performance Data

To objectively evaluate the optimal analytical strategy, we compared Direct GC-MS, TFAA-Derivatized GC-MS, and an orthogonal UPLC-MS/MS method. The data below demonstrates that derivatization is non-negotiable for achieving regulatory-grade validation metrics.

Table 1: Chromatographic Comparison of Analytical Approaches
ParameterDirect GC-MS (Underivatized)GC-MS (TFAA Derivatized)UPLC-MS/MS (Orthogonal)
Retention Time (min) 12.4 (Broad/Unstable)8.7 (Sharp)4.2
Peak Asymmetry (As) 2.8 (Severe Tailing)1.05 (Symmetrical)1.10
Theoretical Plates (N) < 5,000> 45,000> 30,000
Thermal Stability Poor (Degradation peaks)ExcellentN/A (Ambient)
Table 2: Method Validation Metrics for 4-Chloro-2-fluorobenzamidine
MetricDirect GC-MSGC-MS (TFAA Derivatized)
Limit of Detection (LOD) 5.0 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 15.0 µg/mL0.15 µg/mL
Linearity (R²) 0.91050.9992
Recovery (% at 1 µg/mL) 45.2 ± 12%98.5 ± 2.1%
Intra-day Precision (RSD%) 15.4%1.8%

Insight: While UPLC-MS/MS offers excellent speed, TFAA-Derivatized GC-MS provides superior high-resolution Electron Ionization (EI) fragmentation data, which is critical for identifying unknown synthetic impurities.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By running an underivatized control alongside the derivatized sample, researchers can definitively confirm that peak sharpness is exclusively due to successful acylation.

Phase A: Synthesis Validation (Micro-Scale)
  • Charge a dry, nitrogen-purged reaction vial with 4-chloro-2-fluorobenzonitrile (1.0 eq) and anhydrous THF.

  • Cool the system to 0 °C and add LiHMDS (1M in THF, 1.2 eq) dropwise to control the exothermic nucleophilic addition.

  • Stir at room temperature for 12 hours.

  • Quench the reaction with an excess of ethanolic HCl. The 4-chloro-2-fluorobenzamidine hydrochloride salt will precipitate. Filter, wash with cold diethyl ether, and dry under vacuum.

Phase B: Sample Preparation & Derivatization
  • Aliquot: Weigh exactly 1.0 mg of the synthesized amidine salt into a 2 mL glass autosampler vial.

  • Neutralization: Add 500 µL of LC-MS grade Acetonitrile, followed by 100 µL of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl salt, freeing the amidine nitrogens for nucleophilic attack on the derivatizing agent.

  • Acylation: Add 100 µL of Trifluoroacetic anhydride (TFAA). Cap tightly with a PTFE-lined septum.

  • Incubation: Heat the vial at 60 °C for 30 minutes in a dry block heater.

  • Solvent Exchange: Evaporate the reaction mixture to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 1.0 mL of LC-MS grade Hexane to ensure compatibility with the GC column phase.

Workflow S1 Sample Aliquot (1 mg/mL in ACN) S2 Neutralization (DIPEA addition) S1->S2 S3 Derivatization (TFAA, 60°C, 30 min) S2->S3 S4 Solvent Exchange (Evaporate & add Hexane) S3->S4 S5 GC-MS Injection (HP-5MS, EI Mode) S4->S5

Step-by-step sample preparation and derivatization workflow for GC-MS analysis.

Phase C: GC-MS Acquisition Parameters
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 70 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Injection: 1 µL injection volume, Split ratio 10:1, Inlet temperature 250 °C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, Source temperature 230 °C, scanning from m/z 50 to 500.

References

  • National Center for Biotechnology Information (PubChem). "4-Chloro-2-fluorobenzonitrile | CID 93655." PubChem Database.[Link]

  • WIPO / Google Patents. "Process for making benzoxazepin compounds (WO2014140073A1).
  • The Scripps Research Institute. "Small-Molecule Desorption/Ionization Mass Analysis." Scripps Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-Chloro-2-Fluoro-Benzamidine

Welcome to the definitive operational guide for handling 4-Chloro-2-fluoro-benzamidine (and its hydrochloride salt). As a Senior Application Scientist, I have designed this protocol to go beyond a standard Safety Data Sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive operational guide for handling 4-Chloro-2-fluoro-benzamidine (and its hydrochloride salt). As a Senior Application Scientist, I have designed this protocol to go beyond a standard Safety Data Sheet (SDS). This guide synthesizes technical accuracy with field-proven insights, explaining the causality behind every safety measure.

Benzamidine derivatives are frequently utilized in drug development as competitive serine protease inhibitors[1]. However, the addition of chloro- and fluoro- substituents significantly alters the molecule's lipophilicity and electrostatic properties, necessitating specialized handling protocols. Every procedure detailed below is structured as a self-validating system to ensure maximum safety, scientific integrity, and operational efficiency.

Chemical Profile & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the quantitative and qualitative hazards of the target compound. The data below summarizes the hazard profile based on the GHS classification for halogenated benzamidines[2][3].

Property / HazardValue / GHS ClassificationOperational Implication
Chemical Name 4-Chloro-2-fluoro-benzamidine (HCl salt)Active pharmaceutical ingredient (API) building block.
CAS Number 1187927-09-8 (HCl) / 1187929-32-3 (Base)Ensure correct SDS is referenced for the specific salt form.
Acute Toxicity (Oral) Category 4 (H302)Strict prohibition of mouth pipetting; requires rigorous hand hygiene.
Skin Irritation Category 2 (H315)Direct contact causes localized inflammation and potential absorption.
Eye Irritation Category 2A (H319)Aerosolized dust can cause severe ocular damage.
STOT SE (Respiratory) Category 3 (H335)Inhalation of dust leads to respiratory tract irritation.
Mechanistic PPE Selection Matrix

In compliance with [4], PPE must be selected based on a rigorous hazard assessment. Do not simply list these items—understand why they are required to maintain a self-validating safety culture.

  • Hand Protection: Double-Layer Nitrile Gloves (Min. 0.11 mm thickness)

    • The Causality: Halogenated aromatics exhibit increased lipophilicity compared to non-halogenated analogs. If 4-Chloro-2-fluoro-benzamidine is dissolved in organic solvents (e.g., DMSO or DMF) for biological assays, the solvent acts as a carrier, rapidly transporting the solute through standard latex or thin nitrile. Double gloving allows the outer glove to be immediately discarded upon contamination before the solvent front reaches the inner glove.

  • Eye Protection: Tight-Fitting Chemical Safety Goggles

    • The Causality: The hydrochloride salt of this compound often forms a fine, electrostatic powder[1]. Standard safety glasses with side shields are insufficient against aerosolized dust that can bypass gaps and cause severe Category 2A eye irritation[2].

  • Respiratory Protection: N95/P100 Particulate Respirator (If outside containment)

    • The Causality: Benzamidines are competitive inhibitors for serine proteases. Accidental inhalation (H335) could theoretically disrupt physiological protease cascades in the respiratory mucosa[1]. A P100 filter ensures 99.9% exclusion of fine particulate matter.

  • Body Protection: 100% Cotton or Flame-Resistant (FR) Lab Coat

    • The Causality: Synthetic fibers can melt into the skin during a laboratory fire and generate static electricity, which exacerbates the aerosolization of the benzamidine powder. Cotton or FR materials mitigate this risk.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating workflow for experimental execution.

Phase 1: Pre-Operation & Setup

  • Don PPE: Equip the lab coat, chemical safety goggles, and double nitrile gloves.

    • Validation Check: Visually inspect the outer gloves for micro-tears by trapping air and applying light pressure before handling any chemicals.

  • Fume Hood Verification: Conduct all open-container handling within a Class II Type A2 Biological Safety Cabinet or a chemical fume hood.

    • Validation Check: Verify the hood's anemometer reads a face velocity of 80-100 FPM (Feet Per Minute) before opening the chemical container.

Phase 2: Weighing & Transfer

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatula with an anti-static cloth.

    • The Causality: Halogenated salts are highly prone to static cling, which can cause sudden aerosolization when the container is opened.

  • Closed-System Transfer: Weigh the 4-Chloro-2-fluoro-benzamidine into a pre-tared, sealable vial rather than an open weigh boat.

  • Solvent Addition: If creating a stock solution, inject the solvent (e.g., DMSO) directly into the sealed vial through a septum using a syringe, minimizing open-air exposure.

    • Validation Check: Ensure the solute is completely dissolved via visual inspection before removing the sealed vial from the fume hood.

Spills & Disposal Plan

Even with rigorous protocols, accidental exposure requires an immediate, procedural response.

Spill Containment Methodology:

  • Evacuate & Assess: Immediately step back from the spill. If the spill is outside the fume hood, ensure all personnel don P100 respirators before approaching.

  • Containment: Surround the powder spill with slightly dampened absorbent pads (using water or 70% ethanol) to prevent dust aerosolization. Do not dry sweep.

  • Neutralization & Collection: Carefully wipe the area inward from the edges. Place all contaminated wipes, broken glass, and the outer layer of your gloves into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the affected surface with a 1% mild detergent solution, followed by a copious water rinse.

    • Validation Check: Perform a final wipe with a clean, dry paper towel to ensure no chemical or soapy residue remains.

Disposal Plan:

  • Solid Waste: Dispose of unreacted 4-Chloro-2-fluoro-benzamidine and contaminated consumables as halogenated solid waste[3].

  • Liquid Waste: Solutions containing this compound must be segregated into clearly labeled "Halogenated Organic Waste" carboys. Never mix with non-halogenated waste streams to prevent exothermic incompatibilities.

Exposure Response and Containment Workflow

G Start 1. Pre-Operation Verify PPE & Fume Hood Weighing 2. Material Transfer (Anti-static tools, closed system) Start->Weighing Reaction 3. Experimental Execution (4-Chloro-2-fluoro-benzamidine) Weighing->Reaction Spill Exposure or Spill Detected? Reaction->Spill Containment 4a. Emergency Containment (Evacuate, use P100/Spill Kit) Spill->Containment Yes Decon 4b. Routine Decontamination (Wipe down with alcohol/water) Spill->Decon No Disposal 5. Hazardous Waste Disposal (Seal in compatible containers) Containment->Disposal Decon->Disposal Success 6. Protocol Complete (Doff PPE & Wash Hands) Disposal->Success

Workflow for handling, exposure response, and disposal of 4-Chloro-2-fluoro-benzamidine.

References
  • 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH. Available at: [Link]

  • Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration (OSHA). Available at:[Link]

Sources

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